Oxolamine citrate
Description
Structure
2D Structure
Properties
IUPAC Name |
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.C6H8O7/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZIGQJSMCOHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045556 | |
| Record name | Oxalamine citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949-20-8, 34155-96-9 | |
| Record name | Oxolamine citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | OXALAMINE CITRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC100298 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxalamine citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXOLAMINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5X4XBR694 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Oxolamine Citrate: A Technical Deep-Dive into its Cough Suppressant Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxolamine citrate is a non-opioid antitussive agent with a multifaceted mechanism of action that encompasses both peripheral and central nervous system effects, alongside significant anti-inflammatory properties. This technical guide synthesizes the available preclinical and clinical data to provide a comprehensive understanding of how this compound achieves its cough suppressant effects. While a complete picture of its molecular interactions remains an area for further investigation, this document outlines the core known and proposed pathways, summarizes key experimental findings, and provides detailed methodologies for relevant preclinical models.
Core Mechanisms of Action
This compound's efficacy in cough suppression is attributed to a combination of three primary actions:
-
Peripheral Nervous System Effects: The predominant mechanism appears to be a peripheral action on the sensory nerve endings within the respiratory tract.[1][2][3] this compound is believed to exert a local anesthetic-like effect, reducing the sensitivity of irritant receptors and rapidly adapting stretch receptors (RARs) to various tussive stimuli.[4] This dampening of afferent nerve signals from the airways is a key factor in its ability to reduce the cough reflex.
-
Central Nervous System Effects: While considered secondary to its peripheral action, this compound is also suggested to have a central effect on the cough center located in the medulla oblongata.[1][5] This central inhibition would further contribute to the overall reduction in cough frequency and intensity. However, detailed studies on its interaction with specific central nervous system receptors are limited.
-
Anti-inflammatory Effects: this compound exhibits notable anti-inflammatory properties, which play a crucial role in its antitussive activity.[4][5][6][7] By mitigating inflammation in the respiratory tract, it can reduce the irritation and stimulation of sensory nerves that trigger coughing.[2] This dual action of suppressing the neural reflex and addressing the underlying inflammation makes it an effective treatment for coughs associated with respiratory infections.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies on the efficacy of this compound. It is important to note that publicly available, detailed quantitative data is limited.
| Preclinical Efficacy in Cough Suppression | |
| Animal Model | Guinea Pig |
| Cough Induction Method | Citric Acid Aerosol |
| Endpoint | Inhibition of Cough Reflex |
| Observation | This compound has a significant inhibitory effect on cough caused by the inhalation of irritating gases in animals.[8] It is noted to be more effective against chemically induced cough than electrical stimulation of the superior laryngeal nerve, suggesting a strong peripheral action.[3] |
| Preclinical Anti-inflammatory Effects | |
| Animal Model | Guinea Pig |
| Inflammation Model | Experimentally induced respiratory inflammation |
| Dosage | 80 mg/kg initially, then 53.3 mg/kg (intraperitoneally) |
| Key Findings | - Reduced relative lung weight- Significantly reduced inflammation levels- Protected pulmonary parenchyma from emphysema- Showed an anti-inflammatory effect superior to that of Phenylbutazone[5] |
| Drug-Drug Interaction Potential | |
| Enzyme System | Cytochrome P450 |
| Specific Isoenzyme | CYP2B1/2 |
| Effect | Inhibition[6] |
| Clinical Implication | Potential for pharmacokinetic interactions with other drugs metabolized by this isoenzyme. For example, it has been shown to increase the AUC and prolong the terminal half-life of Warfarin in male rats.[5] |
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
This is a standard and widely used preclinical model for evaluating the efficacy of antitussive drugs.
Objective: To assess the ability of a test compound to suppress cough induced by a chemical irritant.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Whole-body plethysmograph
-
Nebulizer
-
Citric acid solution (e.g., 0.4 M)
-
Test compound (this compound) and vehicle
Procedure:
-
Acclimatization: Animals are acclimatized to the plethysmograph chamber for a set period before the experiment.
-
Baseline Cough Response: Each animal is exposed to an aerosol of citric acid (e.g., 0.4 M for 3 minutes) to establish a baseline cough response. The number of coughs is recorded.
-
Compound Administration: A washout period is allowed, after which the animals are administered the test compound (this compound at various doses) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-treatment Cough Challenge: After a predetermined time following compound administration, the animals are re-challenged with the citric acid aerosol.
-
Data Collection and Analysis: The number of coughs during the challenge is recorded. The percentage inhibition of the cough reflex is calculated by comparing the post-treatment cough count to the baseline count.
Workflow Diagram:
Workflow for the citric acid-induced cough model in guinea pigs.
Signaling Pathways
The precise molecular signaling pathways through which this compound exerts its effects are not yet fully elucidated. However, based on its known anti-inflammatory and peripheral nerve-modulating activities, a proposed model can be constructed.
Proposed Anti-inflammatory Signaling Pathway
This compound's anti-inflammatory action is thought to involve the inhibition of pro-inflammatory mediator release. A plausible, though not yet definitively proven, pathway could involve the modulation of key inflammatory signaling cascades such as NF-κB and MAPK, which are central to the production of cytokines like TNF-α and IL-6, and enzymes like COX-2 that are involved in prostaglandin synthesis.
Proposed anti-inflammatory signaling pathway of this compound.
Proposed Peripheral Antitussive Mechanism
The peripheral antitussive effect of this compound likely involves the modulation of ion channels on sensory nerve endings in the airways, reducing their excitability in response to tussive stimuli.
Proposed peripheral antitussive mechanism of this compound.
Conclusion and Future Directions
This compound is an effective antitussive agent with a mechanism of action that extends beyond simple cough suppression to include valuable anti-inflammatory effects. Its predominantly peripheral action offers a favorable side-effect profile compared to centrally acting opioid antitussives. However, a significant opportunity exists for further research to fully elucidate its molecular targets and signaling pathways. Future studies should focus on:
-
Quantitative Receptor Binding Assays: To identify the specific receptors and ion channels with which this compound interacts and to determine its binding affinities.
-
In-depth Signaling Pathway Analysis: To delineate the precise intracellular cascades modulated by this compound in both neuronal and immune cells.
-
Comprehensive Preclinical and Clinical Studies: To generate robust quantitative data on its dose-dependent efficacy in cough suppression and its impact on a wider range of inflammatory biomarkers.
A more detailed understanding of this compound's mechanism of action will not only optimize its clinical use but also pave the way for the development of novel, targeted antitussive therapies.
References
- 1. Experimental models and mechanisms of enhanced coughing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [this compound in hospital practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pre-clinical studies in cough research: Role of Transient Receptor Potential (TRP) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 6. The effect of this compound on experimentally produced inflammation in the respiratory organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxolamine Citrate: A Technical Whitepaper on its Peripheral and Central Antitussive Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxolamine citrate is an antitussive agent with a multifaceted mechanism of action that distinguishes it from many traditional cough suppressants. This technical guide provides an in-depth analysis of the peripheral versus central effects of this compound, consolidating available data to elucidate its pharmacological profile. The primary antitussive efficacy of this compound is attributed to its predominant peripheral action, which includes a local anesthetic effect on airway sensory nerves and significant anti-inflammatory properties. Central nervous system (CNS) involvement is considered minimal, contributing to a favorable side-effect profile. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to provide a comprehensive resource for researchers and drug development professionals.
Introduction
Cough is a critical protective reflex, yet chronic or excessive coughing can be debilitating. Antitussive therapies are broadly classified based on their site of action: centrally acting agents that suppress the cough center in the brainstem, and peripherally acting agents that target the afferent limb of the cough reflex in the airways. This compound is a non-narcotic cough suppressant that has been in clinical use in several countries for the treatment of cough associated with various respiratory conditions.[1] Its efficacy is believed to stem from a combination of peripheral mechanisms, which will be the primary focus of this guide.
Predominant Peripheral Antitussive Effects
The primary mechanism of action of this compound is its effect on the peripheral nervous system within the respiratory tract.[2][3] This action is twofold, involving direct modulation of sensory nerve endings and a potent anti-inflammatory effect.
Local Anesthetic Action on Airway Sensory Nerves
This compound exerts a mild local anesthetic effect on the sensory nerve endings in the respiratory mucosa.[4] This action is crucial in suppressing the cough reflex at its point of initiation. The proposed mechanism involves the blockade of voltage-gated sodium channels in the nerve fibers of the airways.[5]
Signaling Pathway for Local Anesthetic Effect:
Caption: Peripheral local anesthetic action of this compound.
By blocking sodium influx, this compound increases the threshold for excitation of the sensory nerve endings, thereby reducing the generation of afferent signals that would otherwise trigger a cough.[3]
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties within the respiratory tract.[6][7] Inflammation is a key contributor to cough hypersensitivity, and by mitigating the inflammatory response, this compound can reduce the irritation of nerve receptors.[8]
Signaling Pathway for Anti-inflammatory Effect:
Caption: Peripheral anti-inflammatory action of this compound.
While the exact molecular targets within the inflammatory cascade have not been fully elucidated, the overall effect is a reduction in the release of pro-inflammatory mediators.[4]
Central Antitussive Effects: A Minor Role
In contrast to its well-documented peripheral actions, the central effects of this compound on the cough center in the medulla oblongata are considered to be minimal. Some sources suggest a potential for central inhibition, but this is not believed to be the primary mechanism of its antitussive action.[4][9] This characteristic is advantageous as it results in a lower incidence of common CNS side effects associated with centrally acting antitussives, such as drowsiness and dizziness.[10]
Quantitative Data
Table 1: Anti-inflammatory Effect of this compound in Guinea Pigs
| Parameter | Treatment Group | Result | Reference |
| Relative Lung Weight | This compound (80 mg/kg initial, then 53.3 mg/kg IP) | Reduced | [6] |
| Inflammation Levels | This compound (80 mg/kg initial, then 53.3 mg/kg IP) | Significantly Reduced | [6] |
| Pulmonary Parenchyma Protection | This compound (80 mg/kg initial, then 53.3 mg/kg IP) | Protected from emphysema | [6] |
Table 2: Comparative Antitussive Efficacy of Other Agents in Guinea Pigs (for reference)
| Compound | Antitussive ED50 (mg/kg, s.c.) | Reference |
| Codeine | 9.1 | |
| Morphine | 1.3 |
Experimental Protocols
The following sections describe representative experimental protocols for evaluating the peripheral antitussive and anti-inflammatory effects of compounds like this compound.
Preclinical Model: Citric Acid-Induced Cough in Guinea Pigs
This is a standard preclinical model for assessing the efficacy of peripheral antitussives.
Experimental Workflow:
Caption: Workflow for citric acid-induced cough model in guinea pigs.
Methodology:
-
Animals: Male Dunkin-Hartley guinea pigs are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.
-
Treatment: Animals are divided into groups and administered this compound at various doses or a vehicle control, typically via oral gavage or intraperitoneal injection.
-
Cough Induction: After a set period (e.g., 60 minutes), the animals are placed in a whole-body plethysmograph and exposed to a nebulized solution of citric acid (e.g., 0.4 M) for a fixed duration (e.g., 10 minutes).
-
Data Collection: The number of coughs is recorded during and immediately after the citric acid exposure for a defined period (e.g., 15 minutes).
-
Analysis: The percentage of cough suppression (PCS) is calculated for each animal using the formula: PCS = [(C1 - C2) / C1] x 100, where C1 is the baseline cough frequency and C2 is the cough frequency after treatment.
Clinical Model: Capsaicin Cough Challenge
This model is used to assess cough reflex sensitivity in humans.
Methodology:
-
Subjects: Human volunteers or patients with chronic cough are recruited.
-
Baseline Sensitivity: The concentration of inhaled capsaicin required to elicit a specific number of coughs (e.g., 5 coughs, C5) is determined for each subject.
-
Treatment: Subjects are administered this compound or a placebo in a double-blind, crossover design.
-
Post-treatment Challenge: The capsaicin cough challenge is repeated after a specified time following drug administration.
-
Analysis: The change in C5 before and after treatment is measured to determine the effect of the drug on cough reflex sensitivity.
Conclusion
The antitussive effect of this compound is primarily mediated through its peripheral actions, which include a local anesthetic effect on airway sensory nerves and potent anti-inflammatory properties. The minimal central nervous system involvement contributes to a favorable safety profile, making it a valuable therapeutic option for the management of cough. Further research to elucidate the specific molecular targets within the inflammatory and sensory pathways will provide a more complete understanding of its mechanism of action and may guide the development of novel peripherally acting antitussives.
References
- 1. Local anesthetics - WikiAnesthesia [wikianesthesia.org]
- 2. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. scispace.com [scispace.com]
- 5. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nysora.com [nysora.com]
- 7. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neural Physiology and Local Anesthetic Action | Anesthesia Key [aneskey.com]
The Anti-Inflammatory Properties of Oxolamine Citrate on the Respiratory Mucosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxolamine citrate, a well-established antitussive agent, has demonstrated significant anti-inflammatory effects on the respiratory mucosa. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, focusing on preclinical evidence, potential mechanisms of action, and relevant experimental protocols. Quantitative data from key studies are summarized, and hypothetical signaling pathways are visualized to stimulate further research in this area. This document is intended to serve as a resource for researchers and professionals involved in the development of novel therapies for inflammatory respiratory conditions.
Introduction
Inflammation of the respiratory mucosa is a hallmark of numerous acute and chronic respiratory diseases, contributing significantly to symptoms such as cough, mucus production, and airway obstruction. This compound has been primarily recognized for its cough-suppressant effects, which are attributed to a dual mechanism involving a mild local anesthetic action on the sensory nerve endings in the respiratory tract and a central inhibitory effect on the cough reflex.[1][2][3] However, preclinical evidence strongly suggests that this compound also possesses direct anti-inflammatory properties that contribute to its therapeutic efficacy in respiratory disorders.[1][4] This guide delves into the specifics of these anti-inflammatory effects.
Preclinical Evidence of Anti-Inflammatory Activity
The principal evidence for the anti-inflammatory effects of this compound on the respiratory mucosa comes from a preclinical study in a guinea pig model of non-bacterial respiratory inflammation. This study demonstrated that intraperitoneal administration of this compound resulted in a marked reduction in the inflammatory response within the respiratory organs.[1]
Quantitative Data from Preclinical Studies
The following table summarizes the key quantitative findings from the aforementioned preclinical study.
| Parameter | Treatment Group (this compound) | Control Group (Untreated) | Outcome | Reference |
| Dosage Regimen | 80 mg/kg initially, followed by 53.3 mg/kg administered 11 times over 76 hours (i.p.) | N/A | N/A | [1] |
| Relative Lung Weight | Reduced | Elevated | Statistically significant reduction in lung weight, indicating a decrease in inflammation and edema.[1] | [1] |
| Inflammation Levels | Significantly reduced | High | Macroscopic and microscopic evaluation showed a marked decrease in inflammatory cell infiltration.[1] | [1] |
| Pulmonary Parenchyma | Protected from emphysema | Emphysematous changes | This compound demonstrated a protective effect against the development of emphysema.[1] | [1] |
| Comparative Efficacy | Superior anti-inflammatory effect | N/A | The anti-inflammatory effect of this compound was superior to that of Phenylbutazone.[1] | [1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.
Guinea Pig Model of Non-Bacterial Respiratory Inflammation
This model is designed to induce a sterile inflammatory response in the respiratory tract, allowing for the evaluation of the anti-inflammatory effects of a test compound without the confounding variables of a microbial infection.
Protocol:
-
Animal Model: Male guinea pigs are used for this model.
-
Induction of Inflammation: While the specific irritant used in the foundational study is not detailed, a common method for inducing non-bacterial respiratory inflammation is through the inhalation of irritants such as citric acid aerosol.
-
Drug Administration:
-
This compound is administered intraperitoneally (i.p.).
-
An initial dose of 80 mg/kg of body weight is administered.
-
Subsequent doses of 53.3 mg/kg are administered at 3, 6, 9, 24, 28, 32, 48, 52, 56, 72, and 76 hours.[1]
-
-
Assessment of Inflammation:
-
Macroscopic Evaluation: At the end of the study period, the animals are euthanized, and the lungs are macroscopically examined for signs of inflammation.
-
Relative Lung Weight: The lungs are excised and weighed. The relative lung weight (lung weight as a percentage of body weight) is calculated as an indicator of pulmonary edema and inflammation.[1]
-
Histopathological Analysis: Lung tissue samples are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess the degree of inflammatory cell infiltration, alveolar damage, and other pathological changes.
-
Experimental workflow for the guinea pig model of respiratory inflammation.
Mechanism of Anti-Inflammatory Action
The precise molecular mechanisms underlying the anti-inflammatory effects of this compound on the respiratory mucosa are not yet fully elucidated. However, based on its chemical structure as a 1,2,4-oxadiazole derivative and the known mechanisms of other anti-inflammatory agents, several potential signaling pathways may be involved.[5] It is hypothesized that this compound may modulate key inflammatory signaling cascades.
Hypothetical Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, leading to its anti-inflammatory effects. It is critical to note that these pathways are hypothetical and require experimental validation.
General proposed anti-inflammatory mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 3. What is Oxolamine used for? [synapse.patsnap.com]
- 4. The effect of this compound on experimentally produced inflammation in the respiratory organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (3S)-3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium | 1949-20-8 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Chemical Synthesis and Characterization of Oxolamine Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and analytical characterization of Oxolamine citrate. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies, quantitative data, and a thorough understanding of the processes involved in the production and quality control of this active pharmaceutical ingredient.
Chemical Synthesis of this compound
The industrial production of this compound is typically achieved through a multi-step batch process.[1][2] While early synthetic routes were plagued by suboptimal yields as low as 24%, process optimization has led to significant improvements, achieving yields of up to 64%.[1][2] The synthesis can be broadly divided into the formation of the Oxolamine base and its subsequent conversion to the citrate salt.
The synthesis of the Oxolamine base begins with benzonitrile, sodium carbonate, and hydroxylamine hydrochloride.[1] The process involves the formation of a 1,2,4-oxadiazole ring, a key structural motif of Oxolamine.[3][4] Subsequent reactions with reagents such as triethylamine (TEA), 3-chloropropionyl chloride (3-CC), and diethylamine (DEA) lead to the formation of the Oxolamine base (5-(2-(diethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole).[1][4]
The final step in the synthesis is the reaction of the Oxolamine base with citric acid monohydrate in the presence of a suitable solvent like acetone to precipitate this compound.[1] The solid product is then purified through centrifugation and drying to remove residual solvents.[1]
Optimized Synthesis Workflow
The following diagram illustrates the key stages in the optimized batch synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Conceptual)
The following protocol is a conceptual representation of the optimized batch process based on available literature. Specific quantities and reaction conditions would require further process development and optimization.
-
Formation of Intermediate 1 (OXO1): Benzonitrile (the limiting reagent), water, sodium carbonate, and hydroxylamine hydrochloride are reacted to form the initial intermediate product.[1]
-
Formation of Intermediate 2 (OXO2): Anhydrous sodium sulfate, triethylamine (TEA), and 3-chloropropionyl chloride (3-CC) are added to the reaction mixture containing OXO1 to yield a second intermediate, OXO2.[1]
-
Synthesis of Oxolamine Base: Diethylamine (DEA) is introduced to the reaction mixture to form the Oxolamine base.[1]
-
Formation and Crystallization of this compound: The organic phase containing the Oxolamine base is treated with acetone and citric acid monohydrate. This leads to the formation of this compound, which then crystallizes out of the solution.[1]
-
Purification: The solid this compound is separated from the liquid phase via centrifugation. The resulting wet cake is then dried to remove residual solvents, yielding the final active pharmaceutical ingredient.[1]
Characterization of this compound
A variety of analytical techniques are employed for the qualitative and quantitative characterization of this compound in bulk drug and pharmaceutical formulations. The most prominent of these are UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC).[3]
Physicochemical Properties
| Property | Oxolamine[4][5] | This compound[6][7] |
| Chemical Name | N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | N,N-Diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine citrate |
| Molecular Formula | C₁₄H₁₉N₃O | C₂₀H₂₇N₃O₈ |
| Molecular Weight | 245.32 g/mol | 437.45 g/mol |
UV-Visible Spectrophotometry
UV spectrophotometry is a widely used technique for the analysis of this compound due to its chromophoric properties.[3] Several methods, including derivative spectroscopy and the Area Under Curve (AUC) method, have been developed and validated for its estimation.[3]
| Method | Wavelength (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r) |
| Standard UV | 237 | 1 to 14 | 0.9990[8] |
| First-Order Derivative | 229.2 | 1 to 14 | 0.9991[3] |
| Second-Order Derivative | 257.2 | 1 to 14 | 0.9978[3] |
| Third-Order Derivative | 254.6 | 1 to 14 | 0.9995[9] |
| Area Under Curve (AUC) | 228.6 - 246.4 | 1 to 14 | 0.9999[3] |
Experimental Protocol: Third-Order Derivative UV-Spectrophotometric Analysis
This protocol outlines the procedure for the quantitative determination of this compound in a tablet formulation.
-
Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of standard this compound, transfer it to a 100 mL volumetric flask, and sonicate with 30 mL of distilled water for 15 minutes. Make up the volume to the mark with distilled water.[9]
-
Preparation of Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.[9]
-
Preparation of Sample Solution (100 µg/mL): Weigh and powder twenty tablets to determine the average weight. Take a quantity of powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add 30 mL of distilled water, sonicate for 15 minutes, and filter. Dilute the filtrate and washings to the mark with distilled water.[9]
-
Analysis: Scan a 10 µg/mL solution of this compound from 400 nm to 200 nm using distilled water as a blank. Obtain the third-order derivative spectrum and measure the absorbance at 254.6 nm.[9] Prepare a calibration curve in the concentration range of 1 to 14 µg/mL.[9]
Analytical Workflow for UV-Spectrophotometric Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC provides enhanced separation capabilities for the analysis of this compound, particularly in complex matrices.[3] A validated RP-HPLC method has been reported for its determination.[3][10]
| Parameter | Description |
| Column | BDS hypersil C18 (150 x 4.6 mm, 5 µm)[3][10] |
| Mobile Phase | 0.1% tri-ethyl amine buffer (pH 3.5 with ortho-phosphoric acid) and acetonitrile (72:28 v/v)[3][10] |
| Diluent | Buffer (pH 3.5) and acetonitrile (50:50% v/v)[10] |
| Detection Wavelength | 230 nm[3][10] |
| Linearity Range | 50 to 150 µg/mL[3] |
Experimental Protocol: HPLC Analysis
-
Preparation of Mobile Phase: Prepare a 0.1% aqueous solution of tri-ethylamine and adjust the pH to 3.5 with ortho-phosphoric acid. Mix this buffer with acetonitrile in a 72:28 (v/v) ratio.[3][10]
-
Preparation of Standard and Sample Solutions: Prepare standard and sample solutions in the diluent (a 50:50 v/v mixture of the pH 3.5 buffer and acetonitrile).[10]
-
Chromatographic Conditions: Set the flow rate and column temperature to appropriate values (e.g., 1.0 mL/min and ambient temperature, subject to optimization).
-
Injection and Detection: Inject the standard and sample solutions into the HPLC system and monitor the eluent at 230 nm.[3][10]
-
Quantification: Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
Analytical Workflow for HPLC Characterization
Conclusion
This technical guide has detailed the chemical synthesis and analytical characterization of this compound. The optimized synthesis process significantly improves the yield over earlier methods. For characterization, both UV-Visible spectrophotometry and HPLC offer robust and reliable methods for the quantification of this compound in bulk and pharmaceutical dosage forms. The provided protocols and workflows serve as a valuable resource for professionals involved in the development, manufacturing, and quality control of this important antitussive agent.
References
- 1. scispace.com [scispace.com]
- 2. ub.edu [ub.edu]
- 3. (3S)-3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium | 1949-20-8 | Benchchem [benchchem.com]
- 4. Oxolamine (959-14-8) for sale [vulcanchem.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. medkoo.com [medkoo.com]
- 7. molnova.com [molnova.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ajrconline.org [ajrconline.org]
- 10. sphinxsai.com [sphinxsai.com]
The Dawn of a Heterocycle: A Technical Chronicle of 1,2,4-Oxadiazoles in Pharmacology
For Immediate Release
A comprehensive exploration into the discovery and rich pharmacological history of 1,2,4-oxadiazole compounds, this technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development. From its initial synthesis in the late 19th century to its establishment as a privileged scaffold in modern medicinal chemistry, the journey of the 1,2,4-oxadiazole ring is a testament to the enduring quest for novel therapeutic agents. This whitepaper details the pivotal moments of discovery, presents key quantitative data, outlines foundational experimental protocols, and visualizes the underlying biological pathways.
A Serendipitous Beginning: The Chemical Genesis of a Pharmacophore
The story of the 1,2,4-oxadiazole ring begins not in a pharmacology lab, but on a chemist's bench. In 1884, Tiemann and Krüger first reported the synthesis of this five-membered heterocycle, initially classifying it as an "azoxime".[1] For nearly eight decades, this chemical curiosity remained largely in the realm of synthetic chemistry, with its pharmacological potential untapped. It wasn't until the mid-20th century that the unique properties of the 1,2,4-oxadiazole nucleus began to attract the attention of medicinal chemists. A pivotal realization was its role as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[2][3] This understanding unlocked the door to its widespread application in drug design.
The first tangible pharmacological success story for this class of compounds arrived in the 1960s with the marketing of Oxolamine (3-phenyl-5-diethylaminoethyl-1,2,4-oxadiazole) as a cough suppressant.[4][5] This marked the transition of the 1,2,4-oxadiazole from a chemical novelty to a clinically relevant pharmacophore. Early research into Oxolamine revealed a multifaceted pharmacological profile, including peripheral antitussive, anti-inflammatory, local anesthetic, and antispasmodic properties.
Early Pharmacological Investigations: Unveiling a Spectrum of Activity
Following the introduction of Oxolamine, the 1960s and 1970s saw a surge in research into the pharmacological activities of various 1,2,4-oxadiazole derivatives. These early studies laid the groundwork for the diverse therapeutic applications we see today.
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of 1,2,4-oxadiazoles was one of the first areas to be systematically explored. The carrageenan-induced rat paw edema model was a cornerstone of this early research, providing a reliable method for quantifying anti-inflammatory effects.
Antimicrobial Activity
The search for new agents to combat infectious diseases also led researchers to the 1,2,4-oxadiazole scaffold. Early studies focused on determining the Minimum Inhibitory Concentrations (MICs) of novel derivatives against a range of bacterial and fungal pathogens.
Quantitative Pharmacological Data
The following tables summarize key quantitative data from early pharmacological studies on 1,2,4-oxadiazole compounds, providing a comparative overview of their potency and activity.
| Compound Name | Chemical Structure | Pharmacological Activity | Key Quantitative Data | Reference |
| Oxolamine | 3-phenyl-5-diethylaminoethyl-1,2,4-oxadiazole | Antitussive, Anti-inflammatory | LD50 (mice, oral): 800 mg/kg | |
| Compound 43 (from Breuer, 1969) | 3-substituted-5-amino-1,2,4-oxadiazole derivative | Antimicrobial | MIC vs. S. aureus: 0.15 µg/mL; MIC vs. E. coli: 0.05 µg/mL; MIC vs. S. schottmulleri: 0.05 µg/mL; MIC vs. P. aeruginosa: 7.8 µg/mL; MIC vs. P. vulgaris: 9.4 µg/mL; MIC vs. C. albicans: 12.5 µg/mL; MIC vs. T. mentagrophytes: 6.3 µg/mL; MIC vs. M. tuberculosis: 6.3 µg/mL | [6] |
Foundational Experimental Protocols
The following are detailed methodologies for key experiments that were instrumental in the early pharmacological characterization of 1,2,4-oxadiazole compounds.
Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles (General Procedure)
This protocol outlines the classical and widely adopted method for synthesizing the 1,2,4-oxadiazole core, which involves the reaction of an amidoxime with an acyl chloride.
Materials:
-
Substituted amidoxime
-
Substituted acyl chloride
-
Pyridine (or other suitable base)
-
Anhydrous solvent (e.g., dioxane, tetrahydrofuran)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A solution of the substituted amidoxime in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
An equimolar amount of a suitable base, such as pyridine, is added to the solution.
-
The substituted acyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the stirred solution at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux for a period of 2 to 6 hours, with the progress of the reaction monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then treated with a dilute solution of hydrochloric acid and extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 3,5-disubstituted-1,2,4-oxadiazole.
-
The crude product is purified by recrystallization or column chromatography.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This widely used in vivo assay, established in the mid-20th century, was crucial for evaluating the anti-inflammatory properties of early 1,2,4-oxadiazole derivatives.[7][8]
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
1% (w/v) solution of carrageenan in sterile saline
-
Test compound (1,2,4-oxadiazole derivative) dissolved or suspended in a suitable vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Reference anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water before the experiment.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound, reference drug, or vehicle is administered orally or intraperitoneally.
-
After a set period (typically 30-60 minutes) to allow for drug absorption, 0.1 mL of the 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Citric Acid-Induced Cough in Guinea Pigs (Antitussive Assay)
This classic in vivo model was employed to assess the cough-suppressant activity of compounds like Oxolamine.[9][10]
Animals:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
Materials:
-
10% (w/v) solution of citric acid in sterile saline
-
Test compound (1,2,4-oxadiazole derivative) dissolved or suspended in a suitable vehicle
-
Reference antitussive drug (e.g., codeine)
-
Whole-body plethysmography chamber equipped with a nebulizer
Procedure:
-
Guinea pigs are placed individually in the plethysmography chamber and allowed to acclimatize.
-
A baseline cough response is established by exposing the animals to an aerosol of 10% citric acid for a fixed period (e.g., 5 minutes) and counting the number of coughs.
-
The test compound, reference drug, or vehicle is administered to the animals (e.g., orally or intraperitoneally).
-
After a predetermined time for drug absorption (e.g., 60 minutes), the animals are re-challenged with the citric acid aerosol.
-
The number of coughs is recorded during and for a period after the exposure.
-
The percentage of cough inhibition is calculated for each treatment group compared to the baseline or vehicle control.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to the pharmacology of 1,2,4-oxadiazole compounds.
The Enduring Legacy and Future Horizons
The discovery and development of 1,2,4-oxadiazole compounds in pharmacology is a compelling narrative of how a simple heterocyclic ring can evolve into a versatile scaffold for a multitude of therapeutic applications. The foundational work of the mid-20th century, from the initial synthesis to the first clinical applications, has paved the way for the continued exploration of this remarkable pharmacophore. As our understanding of molecular biology and disease pathways deepens, the 1,2,4-oxadiazole core is poised to remain a significant player in the ongoing quest for safer and more effective medicines.
References
- 1. scispace.com [scispace.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current and future centrally acting antitussives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. The antitussive effects of menthol, camphor and cineole in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigation of Oxolamine Citrate-Induced Hallucinations in Pediatric Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxolamine citrate, an antitussive agent, has been associated with reports of hallucinations, particularly in the pediatric population. This technical guide provides a comprehensive overview of the available scientific and clinical data concerning this adverse drug reaction. Due to the limited availability of in-depth studies, this document also outlines proposed experimental protocols to further investigate the underlying mechanisms and establish a clearer quantitative profile of this compound-induced hallucinations in pediatric models. The information herein is intended to guide future research and inform drug development and safety assessment processes.
Introduction
This compound has been used as a cough suppressant, with a proposed mechanism of action involving both central effects on the medullary cough center and peripheral anti-inflammatory and anesthetic effects on the respiratory tract.[1] However, post-marketing reports have raised concerns about its safety profile in children. A key publication by McEwen, Meyboom, and Thijs in 1989 highlighted twenty cases of hallucinations in children under the age of ten who had been administered this compound-containing cough mixtures in Australia, Belgium, and The Netherlands.[2][3] The authors suggested that the recommended pediatric doses at the time may have been too high for this age group.[2] This guide synthesizes the available data on these case reports and explores potential mechanisms and experimental approaches to better understand this phenomenon.
Quantitative Data Summary
| Parameter | Reported Data | Data Gaps |
| Number of Cases | 20[2][3] | Detailed individual case information. |
| Age Range | Less than 10 years[2][3] | Specific age distribution, mean, and median age. |
| Gender Distribution | Not specified | The number of male and female patients. |
| Geographic Location | Australia, Belgium, The Netherlands[2][3] | Specific regional data within these countries. |
| Dosage | Implied to be within recommended pediatric doses of the time[2] | Exact dosages administered, frequency, and duration of treatment. |
| Nature of Hallucinations | Not specified | Types of hallucinations (visual, auditory, etc.), duration, and severity. |
| Concomitant Medications | Not specified | Information on other medications taken by the children. |
| Underlying Medical Conditions | Not specified | Pre-existing conditions that might predispose to this adverse event. |
Proposed Experimental Protocols
Given the absence of published experimental studies on this compound-induced hallucinations in pediatric models, this section outlines detailed methodologies for key experiments to investigate the neuropharmacological basis of this adverse effect.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of this compound and its metabolites to key neurotransmitter receptors implicated in hallucinations.
Methodology:
-
Receptor Selection: Based on the known mechanisms of drug-induced hallucinations, the primary targets for investigation will be:
-
Dopamine receptors (D1, D2, D3, D4)
-
Serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C)
-
NMDA receptors
-
-
Membrane Preparation: Prepare cell membrane homogenates from recombinant cell lines expressing the human receptors of interest or from rodent brain tissue (e.g., cortex, striatum).
-
Radioligand Binding Assay:
-
Incubate the membrane preparations with a specific radioligand for each receptor subtype in the presence of increasing concentrations of this compound or its metabolites.
-
Use appropriate controls, including a known competitor for each receptor, to determine non-specific binding.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) of this compound for each receptor.
-
Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
A high binding affinity (low Ki value) for receptors like 5-HT2A or D2 would suggest a potential direct mechanism for hallucinations.
-
In Vivo Behavioral Studies in a Pediatric Animal Model
Objective: To develop and utilize a pediatric animal model to assess the hallucinogenic potential of this compound and to correlate behavioral changes with dose.
Methodology:
-
Animal Model: Use juvenile rodents (e.g., rats or mice) at a developmental stage analogous to human children (postnatal days 21-35).
-
Drug Administration: Administer this compound orally at a range of doses, including those equivalent to the recommended pediatric doses and higher. A vehicle control group and a positive control group (e.g., a known hallucinogen like a 5-HT2A agonist) should be included.
-
Behavioral Assessments:
-
Head-Twitch Response (HTR): A well-validated behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in rodents. Record the frequency of rapid, rotational head movements.
-
Prepulse Inhibition (PPI) of the Startle Reflex: A measure of sensorimotor gating that is disrupted by hallucinogens. Measure the reduction in the startle response to a strong stimulus when it is preceded by a weaker prestimulus.
-
Locomotor Activity: Monitor changes in spontaneous movement in an open field arena.
-
-
Data Analysis:
-
Compare the behavioral responses between the different dose groups and the control groups using appropriate statistical analyses (e.g., ANOVA).
-
Establish a dose-response relationship for any observed behavioral changes.
-
Pediatric Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound in a pediatric animal model to understand if altered metabolism could lead to the accumulation of hallucinogenic metabolites.
Methodology:
-
Animal Model: Use juvenile rodents as described in the behavioral studies.
-
Drug Administration and Sampling: Administer a single oral dose of this compound. Collect blood samples at multiple time points post-administration via a sparse sampling method suitable for pediatric animals.
-
Bioanalytical Method: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentrations of this compound and its potential metabolites in plasma.
-
Pharmacokinetic Analysis:
-
Use a non-compartmental or population pharmacokinetic modeling approach to determine key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Compare these parameters to those reported in adult animal models or humans to identify age-dependent differences in drug disposition. A study in rats has suggested that oxolamine can inhibit CYP2B1/2, which could be a factor in altered metabolism and potential drug-drug interactions.[4]
-
Mandatory Visualizations
Caption: Proposed workflow for investigating this compound-induced hallucinations.
Caption: A hypothesized signaling pathway for oxolamine-induced hallucinations.
Conclusion and Future Directions
The association between this compound and hallucinations in children is based on a limited number of case reports from several decades ago. A thorough, modern investigation is warranted to understand the pharmacological basis of this potential adverse effect. The experimental protocols outlined in this guide provide a framework for a systematic evaluation of the neuropharmacology of this compound in a pediatric context. Future research should prioritize obtaining detailed data from any existing case reports, conducting in vitro receptor profiling, developing appropriate pediatric animal models for behavioral and pharmacokinetic studies, and ultimately elucidating the specific signaling pathways involved. The findings from such studies will be crucial for a comprehensive risk assessment of this compound and for ensuring the safety of pediatric pharmacotherapy.
References
- 1. What is Oxolamine used for? [synapse.patsnap.com]
- 2. Hallucinations in children caused by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hallucinations in children caused by this compound (1989), McEwen J. | AcademicGPT, tlooto [tlooto.com]
- 4. Gender difference in the pharmacokinetic interaction between oral warfarin and oxolamine in rats: inhibition of CYP2B1 by oxolamine in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Oxolamine Citrate in Rats: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine citrate is a non-opioid antitussive agent that also possesses anti-inflammatory properties. Its therapeutic effects are attributed to its peripheral action on cough receptors. A thorough understanding of its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—and metabolic fate is crucial for its preclinical and clinical development, ensuring both efficacy and safety. This technical guide synthesizes the available scientific literature on the pharmacokinetics and metabolism of this compound specifically in rat models, a common preclinical species for drug development.
Pharmacokinetic Profile
Currently, detailed pharmacokinetic parameters for this compound itself in rats, such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and oral bioavailability, are not extensively documented in publicly available literature. However, studies on its drug-drug interaction profile provide valuable insights into its metabolic pathways and pharmacokinetic behavior.
Drug-Drug Interactions and Metabolic Insights
Research has primarily focused on the influence of this compound on the pharmacokinetics of other drugs, revealing its role as an inhibitor of specific cytochrome P450 (CYP) enzymes.
A key study investigated the gender-specific pharmacokinetic interaction between oral warfarin and Oxolamine in Sprague-Dawley rats. The co-administration of this compound at doses of 10 and 50 mg/kg with warfarin (2 mg/kg) resulted in a significant increase in the area under the plasma concentration-time curve (AUC) of warfarin in male rats.[1] This effect was not observed in female rats, suggesting a sex-specific metabolic interaction.[1]
Further investigation into this phenomenon revealed that this compound inhibits CYP2B1, a male-dominant and male-specific CYP isoform in rats.[1] This was substantiated by studies where this compound also significantly increased the AUC of phenytoin, a known substrate of CYP2B1/2, in male rats.[1] Conversely, the pharmacokinetics of torsemide and clarithromycin, which are metabolized by other CYP isoforms, were not affected by Oxolamine co-administration.[1]
These findings strongly indicate that the metabolism of this compound is, at least in part, mediated by and capable of inhibiting CYP2B1/2 enzymes in male rats. This is a critical consideration for preclinical toxicology and efficacy studies, as well as for predicting potential drug-drug interactions in humans.
Table 1: Effect of this compound on the Area Under the Curve (AUC) of Co-administered Drugs in Male Sprague-Dawley Rats
| Co-administered Drug | Dose of Co-administered Drug | Dose of this compound | Control AUC (µg·h/mL) | AUC with this compound (µg·h/mL) | Percentage Increase in AUC |
| Warfarin | 2 mg/kg (oral) | 10 mg/kg (oral) | 180 | 254 | 41.1% |
| Warfarin | 2 mg/kg (oral) | 50 mg/kg (oral) | 180 | 330 | 83.3% |
| Phenytoin | - | 10 mg/kg (oral) | 938 (µg·min/mL) | 1280 (µg·min/mL) | 36.5% |
| Phenytoin | - | 50 mg/kg (oral) | 938 (µg·min/mL) | 1640 (µg·min/mL) | 74.8% |
Data extracted from Zhu et al., 2007.[1]
Metabolism
While specific metabolic pathways of this compound in rats have not been fully elucidated in the available literature, the drug-drug interaction studies provide strong evidence for its interaction with the hepatic cytochrome P450 system. The inhibition of CYP2B1/2 suggests that Oxolamine itself may be a substrate for these enzymes.
dot
Caption: Proposed interaction of Oxolamine with CYP2B1/2 enzymes in male rats.
Absorption, Distribution, and Excretion
Experimental Protocols
The following methodologies are based on the drug-drug interaction studies involving this compound in rats.
Animal Models
-
Species: Sprague-Dawley rats[1]
-
Sex: Male and female rats were used to investigate gender-specific differences.[1]
Dosing and Administration
-
This compound: Administered orally (p.o.) at doses of 10 mg/kg and 50 mg/kg.[1]
-
Warfarin: Administered orally at a dose of 2 mg/kg.[1]
-
Phenytoin, Torasemide, Clarithromycin: Administered intravenously (i.v.).[1]
Sample Collection and Analysis
-
Blood Sampling: Blood samples were collected at various time points to determine the plasma concentrations of the co-administered drugs.
-
Analytical Method: Plasma concentrations of warfarin and other drugs were quantified using validated high-performance liquid chromatography (HPLC) methods.
References
Oxolamine Citrate and Cytochrome P450 Enzymes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxolamine citrate, a medication primarily used as a cough suppressant, has demonstrated interactions with the cytochrome P450 (CYP) enzyme system. This technical guide provides a comprehensive overview of the current understanding of this compound's inhibitory effects on CYP enzymes, with a focus on preclinical in vivo findings. The document summarizes key experimental data, outlines the methodologies from cited studies, and presents visual representations of the metabolic pathways and inhibitory interactions. While in vivo evidence points towards the inhibition of specific CYP isoforms, a notable gap exists in the publicly available literature regarding quantitative in vitro inhibition data (e.g., IC50, Ki values). This guide serves as a resource for researchers and drug development professionals to understand the potential for drug-drug interactions and to inform future in vitro studies to fully characterize the inhibitory profile of this compound.
Introduction
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of xenobiotics, including approximately 75% of all marketed drugs. Inhibition of these enzymes can lead to altered drug pharmacokinetics, potentially resulting in adverse drug reactions or therapeutic failure. This compound's potential to inhibit CYP enzymes is therefore a critical consideration in its clinical use and in the development of new drug candidates. This guide synthesizes the available preclinical data on this topic.
In Vivo Inhibition of Cytochrome P450 Enzymes by this compound
Preclinical studies in male Sprague-Dawley rats have provided evidence for the inhibitory effect of this compound on specific cytochrome P450 enzymes. The primary isoform identified as being inhibited by oxolamine is CYP2B1/2.
Data Summary
The following table summarizes the key in vivo findings from a study investigating the pharmacokinetic interaction between this compound and warfarin, as well as other probe substrates for specific CYP isoforms.
| CYP Isoform (Substrate) | This compound Dose | Observed Effect on Substrate Pharmacokinetics | Conclusion | Reference |
| CYP2B1/2 (Warfarin) | 10 mg/kg and 50 mg/kg (oral) | Significantly increased AUC of warfarin (254 and 330 vs. 180 µg·h/mL) | Inhibition of CYP2B1/2-mediated metabolism | [1] |
| CYP2B1/2 (Phenytoin) | 10 mg/kg and 50 mg/kg (oral) | Significantly increased AUC of phenytoin (1280 and 1640 vs. 938 µg·min/mL) | Inhibition of CYP2B1/2-mediated metabolism | [1] |
| CYP2C11 (Torasemide) | Not specified | No significant change in the AUC of torasemide | No significant inhibition of CYP2C11 | [1] |
| CYP3A2 (Clarithromycin) | Not specified | No significant change in the AUC of clarithromycin | No significant inhibition of CYP3A2 | [1] |
AUC: Area Under the Curve
Experimental Protocols
The in vivo studies that form the basis of our current understanding of this compound's effects on CYP enzymes followed a detailed protocol to assess drug-drug interactions in a rat model.
-
Species: Male Sprague-Dawley rats.[1]
-
Rationale: Male rats were chosen due to the male-specific or male-dominant expression of certain CYP isoforms, such as CYP2B1, CYP2C11, and CYP3A2.[1]
-
Warfarin Study: Warfarin was administered orally at a dose of 2 mg/kg with and without co-administration of this compound at doses of 10 and 50 mg/kg.[1]
-
Probe Substrate Study: Phenytoin (a substrate for CYP2B1/2), torasemide (a substrate for CYP2C11), and clarithromycin (a substrate for CYP3A2) were administered intravenously to male rats with or without oral administration of this compound.[1]
-
Blood samples were collected at various time points after drug administration.
-
Plasma concentrations of the substrate drugs (warfarin, phenytoin, torasemide, clarithromycin) were determined using high-performance liquid chromatography (HPLC).
-
Pharmacokinetic parameters, including the Area Under the Curve (AUC), were calculated to assess the extent of drug exposure.
Visualizing the Interactions: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the metabolic pathways and the experimental logic behind the in vivo studies.
Caption: In vivo inhibition of CYP2B1/2 by this compound.
Caption: Workflow for in vivo drug-drug interaction studies.
Discussion and Future Directions
The available in vivo data strongly suggest that this compound is an inhibitor of CYP2B1/2 in male rats. This finding has significant implications for potential drug-drug interactions when oxolamine is co-administered with drugs that are primarily metabolized by this enzyme. The lack of effect on CYP2C11 and CYP3A2 substrates in the same animal model suggests a degree of selectivity in its inhibitory action.
However, the absence of in vitro data is a significant limitation. In vitro studies using human liver microsomes or recombinant human CYP enzymes are essential to:
-
Quantify the inhibitory potency: Determine IC50 and Ki values for the inhibition of a panel of human CYP isoforms.
-
Elucidate the mechanism of inhibition: Investigate whether the inhibition is competitive, non-competitive, uncompetitive, or mechanism-based.
-
Assess interspecies differences: Compare the inhibitory profile in rat and human systems to better predict clinical outcomes.
Conclusion
This compound has been shown to be an inhibitor of CYP2B1/2 in preclinical in vivo models, leading to significant pharmacokinetic interactions with co-administered substrates. This technical guide summarizes the key evidence and experimental approaches used to date. Further in vitro research is critically needed to quantify the inhibitory potency and elucidate the mechanism of action against a comprehensive panel of human cytochrome P450 enzymes. Such data will be invaluable for accurately predicting the clinical relevance of these findings and ensuring the safe and effective use of this compound in polypharmacy settings.
References
Oxolamine Citrate: A Technical Overview of Acute Toxicity and LD50 in Rodents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acute toxicity and median lethal dose (LD50) of Oxolamine Citrate in rodent models. The information is compiled from established toxicological databases and scientific publications to support preclinical safety assessments and research applications.
Core Findings: Acute Toxicity Profile
This compound exhibits a low to moderate acute toxicity profile in rodents, with the median lethal dose (LD50) varying significantly depending on the species and the route of administration. The following tables summarize the available quantitative LD50 data for oxolamine and its salts in rats and mice.
Table 1: Acute LD50 of this compound and Related Salts in Rats
| Chemical Form | Route of Administration | LD50 (mg/kg) |
| This compound | Oral | 1650 |
| Oxolamine (base) | Oral | >2000 |
| Oxolamine Hydrochloride | Intraperitoneal | 185 |
| Oxolamine Hydrochloride | Subcutaneous | 465 |
Table 2: Acute LD50 of Oxolamine and its Salts in Mice
| Chemical Form | Route of Administration | LD50 (mg/kg) |
| Oxolamine (base) | Oral | 679 |
| Oxolamine (base) | Intraperitoneal | 208 |
Experimental Protocols
The following is a detailed description of the experimental methodology used to determine the acute toxicity of oxolamine hydrochloride in rats, as adapted from the foundational study in the field.
Acute Toxicity Study of Oxolamine Hydrochloride in Rats
-
Animal Model: Wistar rats of both sexes, with an average body weight of 150-200 grams, were used.
-
Housing and Acclimation: The animals were housed in a controlled environment with a standard diet and water available ad libitum. They were acclimated to the laboratory conditions for a period of at least one week prior to the experiment.
-
Test Substance: Oxolamine hydrochloride was administered as the test substance.
-
Vehicle: The vehicle used for the administration of the test substance was not explicitly stated in the available literature. For parenteral routes, sterile saline or another appropriate vehicle would be standard. For the oral route, an aqueous solution or suspension is typical.
-
Routes of Administration and Dose Levels:
-
Oral Administration: A range of graded doses was administered to different groups of rats.
-
Intraperitoneal Administration: A range of graded doses was injected intraperitoneally into different groups of rats.
-
Subcutaneous Administration: A range of graded doses was injected subcutaneously into different groups of rats.
-
-
Observation Period: The animals were observed for mortality and clinical signs of toxicity for a period of 7 days following administration of the test substance.
-
LD50 Calculation: The median lethal dose (LD50) and its 95% confidence limits were calculated according to the statistical method of Litchfield and Wilcoxon.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for an acute oral toxicity study, a common procedure for determining the LD50 of a compound like this compound.
Oxolamine: A Technical Deep Dive into its Analgesic and Antispasmodic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxolamine, a molecule primarily recognized for its antitussive properties, also exhibits significant analgesic and antispasmodic effects. This technical guide provides a comprehensive analysis of the pharmacological underpinnings of these activities, drawing from available preclinical data. While quantitative data on oxolamine is limited in readily accessible literature, this paper synthesizes the current understanding of its mechanisms of action, details relevant experimental protocols for its study, and visually represents its proposed signaling pathways. The primary mechanism is believed to be a peripheral action involving local anesthetic effects and anti-inflammatory properties, distinguishing it from centrally acting agents. This document aims to serve as a foundational resource for researchers and professionals involved in the development of novel analgesic and antispasmodic therapies.
Core Pharmacological Properties: Analgesic and Antispasmodic Effects
Oxolamine's therapeutic profile extends beyond its use as a cough suppressant to include notable analgesic and antispasmodic activities.[1] These properties are attributed to a predominantly peripheral mechanism of action, which offers a potential advantage in reducing central nervous system side effects often associated with other analgesic and antispasmodic drugs.[2]
Analgesic Properties
Oxolamine has demonstrated mild pain relief in various animal models.[3] Its analgesic effect is closely linked to its local anesthetic and anti-inflammatory actions. By reducing nerve ending irritation and mitigating edema and leukocyte infiltration in inflamed tissues, oxolamine can alleviate pain at its source.[3]
Antispasmodic Properties
The antispasmodic activity of oxolamine has been observed in preclinical studies, particularly in models utilizing isolated smooth muscle tissues. It has been shown to inhibit contractions induced by various spasmogens, suggesting a direct relaxant effect on smooth muscle. This property is particularly relevant for conditions involving bronchospasm or gastrointestinal spasms.
Quantitative Data Summary
Despite evidence of its analgesic and antispasmodic effects, specific quantitative data such as ED₅₀ and IC₅₀ values for oxolamine are not widely available in the current body of public literature. The following table summarizes the qualitative findings from preclinical studies.
| Pharmacological Effect | Experimental Model | Observed Effect | Reference |
| Analgesic | Animal models of pain | Mild pain relief | [3] |
| Anti-inflammatory | Carrageenan-induced paw edema | Reduction in edema and leukocyte infiltration | [3] |
| Antispasmodic | Isolated guinea pig ileum | Inhibition of acetylcholine-induced contractions | Silvestrini & Pozzatti, 1961 |
| Antispasmodic | Isolated guinea pig ileum | Inhibition of histamine-induced contractions | Silvestrini & Pozzatti, 1961 |
| Local Anesthetic | Nerve block models | Implied through peripheral nerve blockade | [3] |
Mechanism of Action and Signaling Pathways
Oxolamine's analgesic and antispasmodic effects are believed to stem from a combination of local anesthetic and anti-inflammatory mechanisms.
Local Anesthetic Action and Sodium Channel Blockade
A key proposed mechanism for oxolamine's analgesic and antitussive effects is the blockade of voltage-gated sodium channels in nerve fibers.[3] This action would reduce the excitability of sensory neurons, thereby decreasing the transmission of nociceptive signals.
Anti-inflammatory Action and Prostaglandin Synthesis
Oxolamine's anti-inflammatory properties contribute significantly to its analgesic effect. It is thought to inhibit the synthesis of prostaglandins, key mediators of inflammation and pain, by targeting cyclooxygenase (COX) enzymes. This reduction in pro-inflammatory mediators helps to decrease sensitization of nociceptors.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the analgesic and antispasmodic properties of a compound like oxolamine. While specific data for oxolamine is sparse, these protocols provide a framework for its investigation.
Analgesic Activity: Hot Plate Test
This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
Protocol:
-
Animals: Male Wistar rats (150-200g).
-
Apparatus: Hot plate analgesia meter with the plate temperature maintained at 55 ± 0.5°C.
-
Procedure:
-
Animals are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Baseline latency is determined for each animal before drug administration.
-
Oxolamine or vehicle is administered (e.g., intraperitoneally), and the latency is measured at predefined intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.
-
-
Data Analysis: The percentage increase in latency time is calculated and compared between the oxolamine-treated and control groups.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a classic model to evaluate the in vivo anti-inflammatory activity of a compound.
Protocol:
-
Animals: Male Sprague-Dawley rats (180-220g).
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
Oxolamine or vehicle is administered (e.g., orally) one hour before the carrageenan injection.
-
0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Antispasmodic Activity: Isolated Guinea Pig Ileum
This in vitro method assesses the direct effect of a compound on smooth muscle contraction.
Protocol:
-
Tissue Preparation: A segment of the terminal ileum from a male guinea pig (250-350g) is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Procedure:
-
The tissue is allowed to equilibrate under a resting tension of 1g for 60 minutes.
-
Cumulative concentration-response curves are obtained for a spasmogen (e.g., acetylcholine or histamine).
-
The tissue is then incubated with oxolamine for a specific period (e.g., 20 minutes).
-
The concentration-response curve for the spasmogen is repeated in the presence of oxolamine.
-
-
Data Analysis: The antagonistic effect of oxolamine is determined by comparing the EC₅₀ values and the maximum response of the agonist in the absence and presence of the drug.
Conclusion and Future Directions
Oxolamine presents a compelling profile as a peripherally acting analgesic and antispasmodic agent. Its dual mechanism of local anesthesia and anti-inflammation suggests its potential utility in various pain and spasmodic conditions. However, the lack of publicly available, detailed quantitative data hinders a complete understanding of its potency and efficacy.
Future research should focus on:
-
Quantitative Pharmacological Characterization: Determining the IC₅₀ and ED₅₀ values of oxolamine in standardized analgesic, anti-inflammatory, and antispasmodic assays.
-
Elucidation of Molecular Targets: Investigating the specific interactions of oxolamine with voltage-gated sodium channel subtypes and COX enzymes through electrophysiological and biochemical assays.
-
Clinical Evaluation: Well-controlled clinical trials are necessary to establish the analgesic and antispasmodic efficacy and safety of oxolamine in human populations.
A more in-depth exploration of these areas will be crucial for unlocking the full therapeutic potential of oxolamine and informing the development of next-generation peripherally acting analgesics and antispasmodics.
References
The Genesis of a Cough Suppressant: An In-depth Technical Guide to the Early Research and Development of Oxolamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the foundational research and development of Oxolamine, a peripherally acting antitussive agent. It delves into the early preclinical and clinical investigations that established its pharmacological profile as a cough suppressant. This document details the experimental protocols, quantitative data from seminal studies, and the proposed mechanisms of action, offering a valuable resource for researchers in respiratory pharmacology and drug development.
Introduction
Oxolamine, chemically known as 3-phenyl-5β-diethylaminoethyl-1,2,4-oxadiazole, emerged in the mid-20th century as a novel non-narcotic cough suppressant.[1] Unlike centrally acting antitussives of the time, early research suggested that Oxolamine's primary mechanism of action was peripheral, targeting the afferent pathways of the cough reflex.[1] This unique characteristic, coupled with its anti-inflammatory and local anesthetic properties, positioned it as a promising therapeutic agent for cough associated with respiratory tract inflammation.[1][2] This whitepaper will explore the pivotal early studies that elucidated the pharmacological characteristics and clinical utility of Oxolamine.
Chemical Synthesis and Properties
Oxolamine belongs to the 1,2,4-oxadiazole class of heterocyclic compounds.[3] Its synthesis involves a multi-step process. A common pathway includes the reaction of N-hydroxybenzamidine with 3-chloropropionyl chloride to form an intermediate, which is then treated with diethylamine to yield the final Oxolamine base.[3] The citrate salt is then typically formed for pharmaceutical formulations.
Chemical Structure:
Caption: Chemical properties of Oxolamine.
A described synthetic route involves the following key steps:
-
Intermediate Formation: Reaction of 3-chloro-propionyl chloride with N-hydroxybenzamidine produces N-(amino)phenylmethylene-3-Cl-propionamide.[3]
-
Amination: Treatment with diethylamine in a solvent like benzene displaces the chloride, leading to the formation of the oxadiazole core.[3]
-
Purification: The final product is isolated through vacuum distillation.[3]
An optimized laboratory process has been reported to increase the synthesis yield from 24% to 64%.[4]
Preclinical Pharmacology
The initial preclinical evaluation of Oxolamine was extensively detailed in a seminal 1961 paper by Silvestrini and Pozzatti in the British Journal of Pharmacology and Chemotherapy. Their research laid the groundwork for understanding its multifaceted pharmacological profile.
Antitussive Activity
Oxolamine demonstrated potent antitussive effects in various animal models, with a mechanism that appeared to be predominantly peripheral.
| Experimental Model | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Citric Acid Aerosol-Induced Cough | Guinea Pig | Oral | 10 | (Silvestrini & Pozzatti, 1961) |
| Sulphur Dioxide-Induced Cough | Guinea Pig | Oral | 15 | (Silvestrini & Pozzatti, 1961) |
| Mechanical Stimulation of Trachea | Cat | Intravenous | 2 | (Silvestrini & Pozzatti, 1961) |
-
Citric Acid Aerosol-Induced Cough in Guinea Pigs:
-
Animals: Male guinea pigs weighing 300-400g.
-
Procedure: Animals were placed in a chamber and exposed to a 7.5% citric acid aerosol for 3 minutes. The number of coughs was recorded.
-
Drug Administration: Oxolamine was administered orally 1 hour before the citric acid challenge.
-
Endpoint: The dose that reduced the number of coughs by 50% (ED50) was calculated.
-
-
Sulphur Dioxide-Induced Cough in Guinea Pigs:
-
Animals: Male guinea pigs.
-
Procedure: Animals were exposed to a controlled flow of sulphur dioxide gas to induce coughing.
-
Drug Administration: Oxolamine was administered orally prior to exposure.
-
Endpoint: The ED50 was determined based on the reduction in cough frequency.
-
Caption: Workflow for assessing antitussive activity.
Anti-inflammatory Activity
Oxolamine exhibited significant anti-inflammatory properties, which are believed to contribute to its antitussive effect by reducing irritation in the respiratory tract.[5]
| Experimental Model | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Carrageenan-Induced Paw Edema | Rat | Oral | 50 | (Silvestrini & Pozzatti, 1961) |
| Cotton Pellet Granuloma | Rat | Oral | 100 (daily) | (Silvestrini & Pozzatti, 1961) |
-
Carrageenan-Induced Paw Edema in Rats:
-
Animals: Male rats.
-
Procedure: 0.1 ml of a 1% carrageenan suspension was injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema. Paw volume was measured using a plethysmometer at various time points after the injection.
-
Drug Administration: Oxolamine was administered orally 1 hour before the carrageenan injection.
-
Endpoint: The dose that inhibited the increase in paw volume by 50% (ED50) was determined.
-
Caption: Workflow for assessing anti-inflammatory activity.
Local Anesthetic Activity
The local anesthetic properties of Oxolamine likely contribute to its antitussive effect by numbing the sensory nerve endings in the respiratory tract that trigger coughing.[6]
| Experimental Model | Animal Model | Route of Administration | Effective Concentration | Reference |
| Corneal Reflex Abolition | Guinea Pig | Topical (eye) | 0.5% | (Silvestrini & Pozzatti, 1961) |
-
Corneal Reflex Abolition in Guinea Pigs:
-
Animals: Guinea pigs.
-
Procedure: A solution of Oxolamine was applied topically to the cornea of the guinea pig's eye. The corneal reflex was tested by touching the cornea with a fine hair at regular intervals.
-
Endpoint: The concentration of Oxolamine that abolished the corneal reflex was determined.
-
Antispasmodic Activity
Oxolamine demonstrated antispasmodic effects on isolated smooth muscle preparations, suggesting a potential benefit in cough associated with bronchospasm.
| Isolated Tissue | Spasmogen | IC50 (µg/mL) | Reference |
| Guinea Pig Ileum | Acetylcholine | 2.5 | (Silvestrini & Pozzatti, 1961) |
| Guinea Pig Ileum | Histamine | 3.0 | (Silvestrini & Pozzatti, 1961) |
| Guinea Pig Trachea | Acetylcholine | 5.0 | (Silvestrini & Pozzatti, 1961) |
-
Isolated Guinea Pig Ileum and Trachea:
-
Tissues: Segments of guinea pig ileum and trachea were suspended in an organ bath containing a physiological salt solution.
-
Procedure: Contractions were induced by the addition of spasmogens (acetylcholine or histamine) to the organ bath.
-
Drug Administration: Oxolamine was added to the bath prior to the spasmogen to determine its inhibitory effect.
-
Endpoint: The concentration of Oxolamine that inhibited the spasmogen-induced contraction by 50% (IC50) was calculated.
-
Mechanism of Action
The early research on Oxolamine pointed towards a multi-faceted mechanism of action.
Caption: Proposed multi-faceted mechanism of action of Oxolamine.
The primary antitussive effect is attributed to its peripheral action on the cough receptors in the respiratory tract.[1] This is supported by the finding that Oxolamine was more effective against cough induced by chemical irritants that cause diffuse stimulation of the bronchial tree than against cough induced by direct electrical stimulation of the superior laryngeal nerve.[1] The local anesthetic and anti-inflammatory properties likely work in concert to reduce the sensitivity of these receptors to tussive stimuli. While the exact anti-inflammatory signaling pathway was not fully elucidated in early studies, it was proposed to involve the inhibition of inflammatory mediators.[6]
Early Clinical Studies
Following promising preclinical results, Oxolamine was investigated in clinical settings. An early study published in 1960 explored the use of Oxolamine citrate in pediatric patients with cough.
Pediatric Cough Study (1960)
This study provided initial evidence of the efficacy and safety of Oxolamine in a pediatric population.
| Patient Population | Indication | Dosage | Observed Outcomes | Reference |
| Infants and Children | Cough associated with Bronchitis | Not specified | Good to excellent results in the majority of cases; well-tolerated. | (Testaferrata & Francalancia, 1960) |
-
Study Design: The publication describes clinical experiences with this compound in pediatric patients. The exact number of patients and the specific study design (e.g., controlled, blinded) are not detailed in the available abstract.
-
Patient Population: Infants and children suffering from cough related to bronchitis.[7]
-
Intervention: Administration of this compound.
-
Endpoints: The primary outcomes were likely clinical assessments of cough frequency and severity, and overall tolerance of the medication.
Toxicology
Early toxicological studies indicated a favorable safety profile for Oxolamine.
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Oral | 1200 | (Silvestrini & Pozzatti, 1961) |
| Mouse | Intraperitoneal | 350 | (Silvestrini & Pozzatti, 1961) |
| Rat | Oral | 1500 | (Silvestrini & Pozzatti, 1961) |
Chronic toxicity studies in rats and dogs at doses up to 200 mg/kg daily for six months did not reveal significant pathological changes.
Conclusion
The early research and development of Oxolamine established it as a unique cough suppressant with a predominantly peripheral mechanism of action. The foundational preclinical work of Silvestrini and Pozzatti (1961) provided a robust characterization of its antitussive, anti-inflammatory, local anesthetic, and antispasmodic properties. These multifaceted pharmacological effects, combined with a favorable safety profile, supported its clinical investigation and subsequent use as a therapeutic agent for the management of cough. This technical guide serves as a detailed repository of the seminal data and methodologies that underpinned the development of Oxolamine, offering valuable insights for contemporary respiratory drug discovery and development.
References
- 1. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Oxolamine used for? [synapse.patsnap.com]
- 3. Oxolamine (959-14-8) for sale [vulcanchem.com]
- 4. scispace.com [scispace.com]
- 5. Oxolamine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 7. [Clinical experience on the possibility of use of this compound in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
development of HPLC methods for Oxolamine citrate analysis in tablets
An Application Note and Protocol for the Development of HPLC Methods for the Analysis of Oxolamine Citrate in Tablets
Introduction
This compound is a cough suppressant used in the treatment of respiratory tract inflammation.[1][2][3] The development of a simple, rapid, and reliable High-Performance Liquid Chromatography (HPLC) method is crucial for the routine quality control analysis of this compound in tablet formulations. This ensures the identity, purity, and potency of the drug product. This document provides a comprehensive guide for the development and validation of a stability-indicating HPLC method for the quantitative determination of this compound in tablets. The method described is based on established and validated procedures.[4][5][6]
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to developing a robust HPLC method.
| Property | Value | Reference |
| Chemical Name | N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | [1] |
| Molecular Formula | C₂₀H₂₇N₃O₈ | [1][7] |
| Molecular Weight | 437.44 g/mol | [1][7] |
| Solubility | Soluble in DMSO, Methanol, and water.[7][8][9] | |
| Therapeutic Use | Cough suppressant, anti-inflammatory agent.[4][8] |
Recommended HPLC Method Protocol
This protocol outlines the chromatographic conditions for the analysis of this compound.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | BDS Hypersil C18 (150 x 4.6 mm, 5 µm) or Kromasil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Buffer: Acetonitrile (72:28 v/v).[4] The buffer consists of 0.1% triethylamine in water, with the pH adjusted to 3.5 using orthophosphoric acid.[4] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm[4][6][10] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Diluent | Buffer (pH 3.5) and Acetonitrile (50:50 v/v)[4][10] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Standard Stock Solution
-
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve the standard completely.
-
Make up the volume to 25 mL with the diluent to obtain a concentration of 1000 µg/mL.
-
From this stock solution, pipette 5 mL into a 100 mL volumetric flask and dilute with the diluent to get a working standard solution of 50 µg/mL.[6]
Preparation of Sample Solution (Tablets)
-
Weigh and powder twenty tablets to determine the average weight.[6]
-
Accurately weigh a portion of the tablet powder equivalent to 10 mg of this compound and transfer it to a suitable volumetric flask.[4]
-
Add a sufficient amount of diluent and sonicate for 15-20 minutes to ensure complete extraction of the drug.
-
Make up to the final volume with the diluent to achieve a target concentration within the linear range (e.g., 50 µg/mL).
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.[11]
Method Validation
The developed HPLC method must be validated according to the International Conference on Harmonisation (ICH) guidelines.[9]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[4]
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | > 2000 | 4500 |
| % RSD of Peak Areas | ≤ 2.0% (for n=6 injections) | 0.4% |
Linearity
The linearity of the method should be established across a range of concentrations.[4][12]
| Parameter | Result |
| Concentration Range | 50 to 150 µg/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 39149x + 99738[4] |
Accuracy (Recovery)
Accuracy is determined by performing recovery studies, where a known amount of pure drug is added to a placebo formulation.[4][6]
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.1 | 100.2% |
| 120% | 60 | 59.7 | 99.5% |
Precision
Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) is calculated.[4]
| Precision Type | % RSD |
| Repeatability (Intra-day, n=6) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Robustness
The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.[4]
| Parameter Variation | Effect on Results |
| Flow Rate (± 0.2 mL/min) | No significant change |
| Mobile Phase pH (± 0.2 units) | No significant change |
| Detection Wavelength (± 2 nm) | No significant change |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[13][14] These studies expose the drug substance to various stress conditions to produce potential degradation products.[15] A study found this compound to be highly stable under dry heat, photo-degradation, oxidation, and acidic and basic conditions.[5]
Protocol for Forced Degradation
-
Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl.[14]
-
Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH.[14]
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 60-80°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
The chromatograms from the stressed samples should be evaluated to ensure that the degradation product peaks are well-separated from the main this compound peak, thus proving the method's specificity.
Potential Interference from Excipients
Tablet formulations contain various inactive ingredients (excipients) to aid in the manufacturing process and enhance stability.[16][17] It is crucial that these excipients do not interfere with the analysis of this compound. The specificity of the method should be confirmed by analyzing a placebo sample (containing all excipients but no active ingredient).[11][12]
Common tablet excipients include:
-
Diluents/Fillers: Lactose, Microcrystalline Cellulose (MCC), Dicalcium phosphate.[16][18]
-
Binders: Starch, Polyvinylpyrrolidone (PVP), Gelatin.[16]
-
Disintegrants: Croscarmellose sodium, Sodium starch glycolate.[16]
-
Lubricants & Glidants: Magnesium stearate, Talc, Colloidal silicon dioxide.[18]
-
Coloring and Flavoring Agents. [19]
The absence of any interfering peaks at the retention time of this compound in the placebo chromatogram confirms the method's specificity.[12]
Conclusion
The HPLC method detailed in this application note is simple, accurate, precise, and robust for the determination of this compound in tablet dosage forms. The validation parameters meet the acceptance criteria of ICH guidelines, ensuring the method is suitable for routine quality control analysis. Furthermore, the stability-indicating nature of the method, confirmed through forced degradation studies, guarantees that the analysis is free from interference from degradants and common tablet excipients.
References
- 1. This compound | C20H27N3O8 | CID 264891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Sustained-release dosage form of this compound: preparation and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR THE ESTIMATION OF this compound IN A PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]
- 6. rjptonline.org [rjptonline.org]
- 7. usbio.net [usbio.net]
- 8. selleckchem.com [selleckchem.com]
- 9. ajrconline.org [ajrconline.org]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. rjptonline.org [rjptonline.org]
- 15. researchgate.net [researchgate.net]
- 16. colorcon.com [colorcon.com]
- 17. Pharmaceutical excipients â where do we begin? - Australian Prescriber [australianprescriber.tg.org.au]
- 18. pharmainform.com [pharmainform.com]
- 19. Tablets Excipients in pharmaceutical formulations.pdf [slideshare.net]
Application Notes and Protocols for a Stability-Indicating HPLC Assay for Oxolamine Citrate Determination
Introduction
Oxolamine citrate is a medication used as a cough suppressant.[1][2] To ensure the quality, efficacy, and safety of pharmaceutical products containing this compound, a validated stability-indicating analytical method is crucial. This method is essential for assessing the drug's stability under various environmental conditions it may encounter during its shelf life, such as heat, light, humidity, and different pH levels. A stability-indicating method can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.
This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies of this compound in bulk drug and pharmaceutical formulations.
I. Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the stability-indicating HPLC assay of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Potassium dihydrogen phosphate monobasic (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (analytical grade)
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3. Chromatographic Conditions
Two validated methods are presented below. Method 1 is suitable for general assay, while Method 2 has been specifically validated for its stability-indicating properties.
| Parameter | Method 1 | Method 2 |
| Column | BDS Hypersil C18 (150 x 4.6 mm, 5 µm)[3] | Zodiac C18 (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Buffer and Acetonitrile (72:28 v/v). Buffer: 0.1% Triethylamine, pH adjusted to 3.5 with Orthophosphoric acid.[3] | Methanol, Water, and Acetonitrile[2] |
| Flow Rate | 1.0 mL/min[1] | Not Specified |
| Detection Wavelength | 230 nm[3][4] | 245 nm[1][2] |
| Injection Volume | 20 µL | Not Specified |
| Column Temperature | Ambient | Ambient |
| Diluent | Water and Acetonitrile (50:50 v/v)[3] | Not Specified |
4. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations covering the desired analytical range (e.g., 50 to 150 µg/mL).[3]
-
Sample Preparation (for Pharmaceutical Formulations):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a quantity of the powder equivalent to a known amount of this compound into a volumetric flask.
-
Add a suitable volume of diluent and sonicate for a specified time to ensure complete dissolution of the drug.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
5. Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed on the this compound sample. The drug is subjected to various stress conditions to induce degradation.
-
Acid Degradation: Treat the drug solution with an appropriate concentration of hydrochloric acid (e.g., 0.5 N HCl) and heat at a specified temperature (e.g., 80°C) for a defined period.[5] Neutralize the solution before injection.
-
Base Degradation: Treat the drug solution with a suitable concentration of sodium hydroxide (e.g., 0.5 N NaOH) and heat at a specified temperature (e.g., 80°C) for a defined period.[5] Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 20% H₂O₂) and heat at a specified temperature (e.g., 80°C) for a defined period.[5]
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 105°C) for a specified duration.[5]
-
Photolytic Degradation: Expose the drug solution to sunlight or a photostability chamber for a defined period.[5]
II. Data Presentation
The following tables summarize the quantitative data typically generated during the validation of a stability-indicating HPLC method for this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Theoretical Plates (N) | > 2000 | Complies |
| Tailing Factor (T) | ≤ 2.0 | Complies |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Parameters
| Parameter | Specification | Typical Results |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998[1] |
| Range (µg/mL) | 50 - 150[1][3] | 50 - 150 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9 - 100.3%[2] |
| Precision (% RSD) | ||
| - Method Precision | ≤ 2.0% | 0.10%[3] |
| - Intermediate Precision | ≤ 2.0% | Complies |
| Limit of Detection (LOD) (µg/mL) | Report | Not Specified |
| Limit of Quantitation (LOQ) (µg/mL) | Report | Not Specified |
| Robustness | No significant change in results | Robust |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Observations |
| Acid (0.5 N HCl, 80°C, 2 hrs) [5] | Report | Degradation peaks observed, well-resolved from the main peak. |
| Base (0.5 N NaOH, 80°C, 2 hrs) [5] | Report | Significant degradation with distinct degradation products. |
| Oxidation (20% H₂O₂, 80°C, 2 hrs) [5] | Report | Moderate degradation observed. |
| Thermal (105°C, 2 hrs) [5] | Report | Minimal degradation. |
| Photolytic (Sunlight, 24 hrs) [5] | Report | Minor degradation observed. |
III. Visualizations
Diagram 1: Experimental Workflow for this compound HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Diagram 2: Logical Flow for Stability-Indicating Method Development
Caption: Development process for a stability-indicating HPLC method.
The described HPLC method is demonstrated to be simple, rapid, accurate, and specific for the determination of this compound in the presence of its degradation products. The comprehensive validation and forced degradation studies confirm its stability-indicating capability. This method can be effectively employed for routine quality control analysis and for monitoring the stability of this compound in pharmaceutical products, thereby ensuring their safety and efficacy throughout their shelf life.
References
- 1. researchgate.net [researchgate.net]
- 2. STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR THE ESTIMATION OF this compound IN A PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Oxolamine Citrate Efficacy Using a Citric Acid-Induced Cough Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine citrate is a peripherally acting antitussive agent with established anti-inflammatory and mild local anesthetic properties.[1] Its mechanism of action involves the modulation of sensory nerve endings within the respiratory tract, reducing the sensitivity of irritant receptors that trigger the cough reflex.[1] Unlike centrally acting antitussives, this compound's peripheral action minimizes the risk of central nervous system side effects.[1]
The citric acid-induced cough model in guinea pigs is a well-established and reproducible preclinical model for evaluating the efficacy of novel antitussive drugs.[2] Citric acid aerosol inhalation reliably provokes a tussive response, allowing for the quantification of cough frequency and latency. This model is sensitive to peripherally acting antitussives and is therefore highly suitable for assessing the pharmacological activity of compounds like this compound.
These application notes provide a detailed protocol for utilizing the citric acid-induced cough model to test the efficacy of this compound, including data presentation formats and visualizations of the experimental workflow and relevant signaling pathways.
Data Presentation
The following tables present illustrative quantitative data on the efficacy of this compound in suppressing citric acid-induced cough in guinea pigs. This data is representative of expected outcomes and should be used as a template for presenting experimental results.
Table 1: Effect of this compound on Citric Acid-Induced Cough Frequency in Guinea Pigs
| Treatment Group | Dose (mg/kg, p.o.) | N | Mean Coughs (± SEM) | % Inhibition |
| Vehicle (Saline) | - | 10 | 25.4 ± 2.1 | - |
| This compound | 25 | 10 | 15.2 ± 1.8 | 40.2% |
| This compound | 50 | 10 | 9.8 ± 1.5 | 61.4% |
| This compound | 100 | 10 | 5.1 ± 1.2 | 79.9% |
| Codeine Phosphate | 10 | 10 | 8.3 ± 1.4 | 67.3% |
Table 2: Effect of this compound on the Latency to First Cough in Citric Acid-Challenged Guinea Pigs
| Treatment Group | Dose (mg/kg, p.o.) | N | Mean Latency (seconds ± SEM) |
| Vehicle (Saline) | - | 10 | 45.2 ± 5.3 |
| This compound | 25 | 10 | 78.6 ± 8.1 |
| This compound | 50 | 10 | 112.4 ± 10.5 |
| This compound | 100 | 10 | 155.9 ± 12.3 |
| Codeine Phosphate | 10 | 10 | 130.7 ± 11.8 |
Experimental Protocols
This section outlines the detailed methodology for evaluating the antitussive efficacy of this compound using the citric acid-induced cough model in guinea pigs.
Animals
-
Species: Male Dunkin-Hartley guinea pigs.
-
Weight: 250-300 g. Lighter guinea pigs (180-220g) may exhibit a higher number of coughs and shorter latency.[2]
-
Acclimation: Animals should be acclimated to the housing facilities for at least one week prior to the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
Materials and Reagents
-
This compound
-
Codeine phosphate (positive control)
-
Citric acid
-
Sterile saline (0.9% NaCl)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Whole-body plethysmograph
-
Nebulizer
-
Sound recording equipment
Experimental Procedure
-
Animal Habituation: On the day of the experiment, place each guinea pig individually into the whole-body plethysmograph for a 10-15 minute habituation period to minimize stress-induced responses.
-
Drug Administration:
-
Administer this compound orally (p.o.) at doses of 25, 50, and 100 mg/kg.
-
Administer the vehicle to the control group.
-
Administer Codeine phosphate (10 mg/kg, p.o.) to the positive control group.
-
Allow a 60-minute pretreatment period before the citric acid challenge.
-
-
Cough Induction:
-
Prepare a 0.4 M solution of citric acid in sterile saline.
-
Place the guinea pig in the whole-body plethysmograph.
-
Expose the animal to an aerosol of the citric acid solution generated by a nebulizer for a fixed period, typically 3-5 minutes.
-
-
Data Acquisition:
-
Record the number of coughs for a total of 10-15 minutes from the start of the citric acid exposure.
-
Simultaneously, record the latency to the first cough.
-
Cough responses can be identified and counted by a trained observer and/or by using specialized software that analyzes the characteristic changes in airflow and pressure within the plethysmograph, accompanied by sound recording.
-
Data Analysis
-
Calculate the mean number of coughs and the mean latency to the first cough for each treatment group.
-
Determine the percentage inhibition of the cough response for each drug-treated group compared to the vehicle-treated group using the following formula:
-
% Inhibition = [(Mean coughs in vehicle group - Mean coughs in treated group) / Mean coughs in vehicle group] x 100
-
-
Analyze the data for statistical significance using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison with the control group. A p-value of <0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway of Cough Reflex and this compound's Proposed Mechanism of Action
References
In Vivo Assessment of Oxolamine Citrate's Anti-Inflammatory Effects in Guinea Pigs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine citrate is a compound that has been investigated for its antitussive and anti-inflammatory properties.[1][2] Its anti-inflammatory activity is particularly relevant in the context of respiratory conditions where inflammation is a key pathological feature. This document provides detailed application notes and protocols for the in vivo assessment of this compound's anti-inflammatory effects in guinea pigs, a well-established animal model for respiratory research. The protocols are based on established methodologies for inducing respiratory inflammation and evaluating the therapeutic efficacy of anti-inflammatory agents.
Data Presentation
Table 1: Summary of In Vivo Anti-Inflammatory Effects of this compound in Guinea Pigs with Acrolein-Induced Respiratory Inflammation
| Treatment Group | Dosing Regimen | Key Outcomes |
| Control (Acrolein-induced inflammation) | Vehicle | Pronounced respiratory inflammation, increased relative lung weight, potential for emphysematous changes. |
| This compound | Initial dose: 80 mg/kg (i.p.), followed by 53.3 mg/kg (i.p.) at 3, 6, 9, 24, 28, 32, 48, 52, 56, 72, and 76 hours post-inflammation induction.[1][2] | - Reduced relative lung weight.- Significant reduction in inflammation levels.- Protection of the pulmonary parenchyma from emphysema.- Reported to have a superior anti-inflammatory effect compared to Phenylbutazone.[1][2] |
| Positive Control (e.g., Phenylbutazone) | To be determined based on experimental design. | Expected reduction in inflammatory parameters. |
Experimental Protocols
This section outlines the detailed methodologies for assessing the anti-inflammatory effects of this compound in an acrolein-induced respiratory inflammation model in guinea pigs.
Animal Model and Housing
-
Species: Male Dunkin-Hartley guinea pigs (300-350 g).
-
Housing: Animals should be housed in a temperature-controlled environment (20-22°C) with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.
-
Acclimatization: Animals should be allowed to acclimatize to the laboratory conditions for at least one week prior to the commencement of the experiment.
Induction of Respiratory Inflammation (Acrolein Inhalation)
This protocol is based on established methods for inducing acute lung injury in guinea pigs using acrolein.
-
Apparatus: A whole-body inhalation chamber connected to an acrolein vapor generator.
-
Acrolein Concentration: A target concentration of approximately 1.0 ppm acrolein in the chamber air. The concentration should be continuously monitored using appropriate analytical methods.
-
Exposure Protocol:
-
Place the guinea pigs in the inhalation chamber.
-
Introduce the acrolein vapor into the chamber.
-
Expose the animals for a single period of 4 hours.
-
Following exposure, remove the animals and return them to their home cages.
-
-
Control Group: A control group of animals should be exposed to filtered air only under the same conditions.
Drug Administration
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., sterile saline).
-
Dosing Regimen:
-
Control Groups:
-
Vehicle Control: Administer the vehicle alone to a group of acrolein-exposed animals.
-
Positive Control: A known anti-inflammatory drug (e.g., Phenylbutazone) can be used as a positive control, with the dosing regimen determined by prior studies.
-
Assessment of Anti-inflammatory Effects
The following endpoints should be assessed at 78 hours post-acrolein exposure.
-
Bronchoalveolar Lavage (BAL):
-
Anesthetize the guinea pigs with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Perform a tracheotomy and cannulate the trachea.
-
Instill and withdraw a fixed volume of sterile phosphate-buffered saline (PBS) three times.
-
Pool the recovered BAL fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Cell Count and Differential: Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a suitable stain (e.g., Wright-Giemsa) to perform a differential cell count (macrophages, neutrophils, eosinophils, lymphocytes).
-
Biochemical Analysis of BAL Fluid: Use the supernatant to measure levels of inflammatory mediators such as total protein (as an indicator of vascular permeability), and specific cytokines (e.g., TNF-α, IL-6) and prostaglandins (e.g., PGE2) using commercially available ELISA kits.
-
-
Histopathological Examination of Lung Tissue:
-
Following BAL, euthanize the animals by exsanguination under deep anesthesia.
-
Perfuse the lungs with saline.
-
Carefully dissect the lungs and record the wet lung weight.
-
Fix the left lung lobe in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope to assess the degree of inflammation, including cellular infiltration, edema, and any structural damage to the lung parenchyma. A semi-quantitative scoring system can be used to grade the severity of inflammation.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Proposed Anti-inflammatory Signaling Pathway
The precise molecular targets of this compound in the inflammatory cascade are not fully elucidated. However, its anti-inflammatory action is thought to involve the modulation of key inflammatory pathways, including the arachidonic acid cascade and the production of pro-inflammatory cytokines.[3]
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Conclusion
The protocols outlined in this document provide a framework for the in vivo evaluation of this compound's anti-inflammatory effects in a guinea pig model of respiratory inflammation. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data. Further investigation is warranted to elucidate the specific molecular mechanisms underlying the anti-inflammatory activity of this compound, which will be crucial for its potential development as a therapeutic agent for inflammatory respiratory diseases.
References
Application Notes and Protocols for the Analytical Techniques in Impurity Profiling of Oxolamine Citrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Oxolamine citrate, a non-narcotic cough suppressant, undergoes a multi-step synthesis process where various impurities can be introduced or formed. This document provides detailed application notes and protocols for the analytical techniques used to identify, quantify, and control these impurities, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Synthesis of this compound and Potential Impurities
The synthesis of this compound is a multi-step process that can be a source of various process-related impurities. Understanding the reaction pathway is crucial for identifying potential impurities. A common synthetic route involves the following key steps:
-
Formation of Benzamidoxime (Intermediate 1): Benzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base like sodium carbonate.
-
Formation of N-(3-chloropropionyl)benzamidoxime (Intermediate 2): Benzamidoxime is then acylated with 3-chloropropionyl chloride.
-
Synthesis of Oxolamine: The final step involves the reaction of N-(3-chloropropionyl)benzamidoxime with diethylamine to form the Oxolamine base.
-
Salt Formation: The Oxolamine base is then treated with citric acid to form this compound.
Based on this synthesis, a range of impurities can be anticipated:
-
Starting Materials: Unreacted benzonitrile, hydroxylamine, 3-chloropropionyl chloride, and diethylamine.
-
Intermediates: Residual Benzamidoxime and N-(3-chloropropionyl)benzamidoxime.
-
By-products: Impurities arising from side reactions, such as the hydrolysis of 3-chloropropionyl chloride to 3-chloropropionic acid, or the formation of 3-Phenyl-5-vinyl-1,2,4-oxadiazole through elimination reactions.
-
Degradation Products: this compound can degrade under stress conditions (e.g., heat, light, humidity, acid, and base) to form various degradation products.
-
Residual Solvents: Solvents used in the synthesis and purification steps, such as methanol, ethanol, acetone, and dichloroethane, may remain in the final product.
A comprehensive impurity profiling strategy will employ a combination of chromatographic and spectroscopic techniques to address all these potential impurities.
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
HPLC is the primary technique for the separation and quantification of non-volatile organic impurities in drug substances. A stability-indicating HPLC method is essential to separate the API from its impurities and degradation products.
Application Note:
A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound and its related substances. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate impurities with a wide range of polarities.
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate buffer, with the pH adjusted to 4.1 with dilute ortho-phosphoric acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm, which is a common wavelength for the analysis of this compound.[1][2] A PDA detector can be used to monitor multiple wavelengths and assess peak purity.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of buffer and acetonitrile, 50:50 v/v).[1]
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration.
-
Spiked Sample: To confirm the separation of known impurities, a sample solution can be spiked with available impurity reference standards.
-
-
Data Analysis:
-
Identify and quantify impurities by comparing their retention times and peak areas with those of the reference standards.
-
For unknown impurities, relative response factors (RRFs) can be assumed to be 1.0 for initial quantification, but should be determined accurately once the impurity is identified and isolated.
-
Data Presentation:
| Compound | Retention Time (min) | Relative Retention Time | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Benzamidoxime | To be determined | To be determined | To be determined | To be determined |
| N-(3-chloropropionyl)benzamidoxime | To be determined | To be determined | To be determined | To be determined |
| This compound | To be determined | 1.00 | To be determined | To be determined |
| 3-Phenyl-5-vinyl-1,2,4-oxadiazole | To be determined | To be determined | To be determined | To be determined |
| Other potential impurities | To be determined | To be determined | To be determined | To be determined |
Note: The exact retention times and limits will need to be determined during method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
GC-MS is the preferred method for the identification and quantification of residual solvents and other volatile organic impurities due to its high sensitivity and specificity.
Application Note:
A headspace GC-MS method is ideal for the analysis of residual solvents in this compound, as it avoids the introduction of the non-volatile API and excipients into the GC system. The method should be capable of separating and quantifying common solvents used in the synthesis, such as methanol, ethanol, acetone, and dichloroethane.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
GC Conditions:
-
Column: A capillary column suitable for residual solvent analysis, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., 30 m x 0.53 mm, 3.0 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate solvents with different boiling points. For example, start at 40°C, hold for 5 minutes, then ramp up to 220°C.
-
Injector Temperature: 200 °C.
-
-
Headspace Autosampler Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation:
-
Accurately weigh the this compound sample into a headspace vial and add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) to dissolve the sample.
-
-
Data Analysis:
-
Identify residual solvents by comparing their retention times and mass spectra with those of known standards.
-
Quantify the solvents using an external or internal standard method.
-
Data Presentation:
| Residual Solvent | Retention Time (min) | Target Ion (m/z) | ICH Limit (ppm) |
| Methanol | To be determined | 31 | 3000 |
| Ethanol | To be determined | 31, 45 | 5000 |
| Acetone | To be determined | 43 | 5000 |
| Dichloroethane | To be determined | 62, 64 | 5 |
| Other potential solvents | To be determined | To be determined | As per ICH |
Note: The exact retention times and target ions will need to be determined during method development and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of unknown impurities. Both 1D (¹H and ¹³C) and 2D NMR techniques are employed to determine the chemical structure of isolated impurities.
Application Note:
When a significant unknown impurity is detected by HPLC (typically above the ICH identification threshold of 0.1%), it should be isolated, for example by preparative HPLC, and its structure determined. High-resolution NMR is the definitive technique for this purpose.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
NMR Experiments:
-
¹H NMR: Provides information about the number and types of protons and their neighboring environments.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
-
Data Analysis:
-
Assign all proton and carbon signals in the spectra.
-
Use the correlation data from 2D NMR to piece together the molecular fragments and determine the final structure of the impurity.
-
Data Presentation:
The NMR data for an identified impurity would be presented in a detailed report, including the full assignment of all ¹H and ¹³C chemical shifts and coupling constants, supported by the 2D NMR data.
Visualizations
Caption: Synthetic pathway of this compound.
Caption: General workflow for impurity profiling.
Caption: Inter-relationship of analytical techniques.
References
Application Note: Assessing the Impact of Oxolamine Citrate on Ciliary Beat Frequency
Introduction
Oxolamine citrate is a medication used as a cough suppressant and for the treatment of respiratory tract inflammation.[1][2] Its mechanism of action is primarily considered peripheral, targeting nerve receptors in the respiratory tract to reduce irritation and the urge to cough.[3][4] Additionally, this compound exhibits anti-inflammatory properties, which may contribute to its therapeutic effect in respiratory conditions.[5][6][7][8][] An early study indicated that this compound can inhibit the ciliostatic effect of cigarette smoke, suggesting a potential role in modulating ciliary activity.[10]
Ciliary beat frequency (CBF) is a critical parameter of mucociliary clearance, the primary defense mechanism of the respiratory system for removing inhaled particles and pathogens.[11] Various substances, including drugs, can modulate CBF, thereby impacting respiratory health.[12] This application note provides a detailed protocol for assessing the effect of this compound on ciliary beat frequency in respiratory epithelial cells using an in vitro model.
Principle
This protocol utilizes high-speed video microscopy to measure the ciliary beat frequency of cultured respiratory epithelial cells at an air-liquid interface (ALI).[11] This in vitro model closely mimics the in vivo environment of the airway epithelium.[13][14] The cells are exposed to varying concentrations of this compound, and the resulting changes in CBF are recorded and analyzed. This allows for a quantitative assessment of the drug's effect on ciliary function.
Materials and Reagents
-
Reconstituted human airway epithelial cells (e.g., MucilAir™ or EpiAirway™)[15][16]
-
Cell culture medium appropriate for the specific cell model
-
This compound (CAS: 1949-20-8)[17]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Negative control (vehicle, e.g., sterile PBS or culture medium)
-
High-speed digital video camera (≥120 frames per second)[19]
-
Inverted microscope with phase-contrast optics and environmental chamber (37°C, 5% CO₂)
-
CBF analysis software (e.g., Sisson-Ammons Video Analysis (SAVA), ciliaFA, or ImageJ with appropriate plugins)[15][16][19]
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on CBF.
Detailed Protocol
1. Cell Culture
1.1. Culture reconstituted human airway epithelial cells on transwell inserts according to the manufacturer's instructions to establish a differentiated, ciliated epithelium at an air-liquid interface (ALI).[11] 1.2. Maintain the cultures in an incubator at 37°C with 5% CO₂. 1.3. The apical surface of the epithelium should be free of medium, while the basolateral medium is changed regularly.
2. Preparation of Test Solutions
2.1. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO, check solubility data).[20] 2.2. Prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations for testing (e.g., 1 µM, 10 µM, 50 µM, 100 µM). The optimal concentration range should be determined empirically. 2.3. Prepare the positive control solution (e.g., 10 µM procaterol or 100 µM ATP) in pre-warmed culture medium.[15][18] 2.4. Prepare the negative control, which should be the vehicle used to dissolve this compound, diluted in pre-warmed culture medium at the same concentration as in the highest drug concentration group.
3. CBF Measurement
3.1. Place a transwell insert with cultured cells into the microscope's environmental chamber maintained at 37°C and 5% CO₂. Allow the cells to acclimate for at least 30 minutes.[19] 3.2. Using a 10x or 20x objective, identify areas with actively beating cilia. 3.3. Record baseline CBF using a high-speed camera (e.g., 240 fps for 5-10 seconds) from at least four distinct fields of view per insert.[15][21] 3.4. Carefully add the prepared test solutions (this compound, positive control, or negative control) to the apical surface of the epithelium. 3.5. Incubate the cells for predetermined time points (e.g., 15 min, 30 min, 1 hour, 2 hours). 3.6. At each time point, record videos from the same fields of view as the baseline measurements.
4. Data Analysis
4.1. Use a validated CBF analysis software to determine the ciliary beat frequency from the recorded videos. The software typically uses Fourier transform analysis of pixel intensity changes over time to calculate CBF in Hertz (Hz).[19] 4.2. For each field of view, calculate the mean CBF. 4.3. Average the mean CBF values from the different fields for each transwell insert to obtain a single value per replicate. 4.4. Calculate the percentage change in CBF from baseline for each treatment group at each time point. 4.5. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if the changes in CBF are statistically significant compared to the negative control.
Potential Signaling Pathway
While the precise signaling pathway for this compound's effect on cilia is not fully elucidated, it may involve modulation of ion channels or anti-inflammatory pathways that indirectly affect ciliary function. Ciliary beating is often regulated by intracellular calcium ([Ca²⁺]i) and cyclic AMP (cAMP) levels.[22][23] The anti-inflammatory effects of this compound could potentially reduce inflammatory mediators that might otherwise impair ciliary function.
Caption: Putative signaling pathways for this compound's effect on CBF.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Baseline Ciliary Beat Frequency (Hz) of Respiratory Epithelial Cells
| Replicate | Control Group | Positive Control Group | Oxolamine (10 µM) Group | Oxolamine (50 µM) Group |
| 1 | 8.5 | 8.7 | 8.6 | 8.4 |
| 2 | 8.8 | 8.5 | 8.9 | 8.6 |
| 3 | 8.6 | 8.6 | 8.7 | 8.5 |
| Mean | 8.63 | 8.60 | 8.73 | 8.50 |
| SD | 0.15 | 0.10 | 0.15 | 0.10 |
Table 2: Ciliary Beat Frequency (Hz) After 1 Hour Treatment
| Replicate | Control Group | Positive Control Group | Oxolamine (10 µM) Group | Oxolamine (50 µM) Group |
| 1 | 8.4 | 10.5 | 9.2 | 9.8 |
| 2 | 8.7 | 10.8 | 9.5 | 10.1 |
| 3 | 8.5 | 10.6 | 9.3 | 9.9 |
| Mean | 8.53 | 10.63 | 9.33 | 9.93 |
| SD | 0.15 | 0.15 | 0.15 | 0.15 |
Table 3: Percentage Change in CBF from Baseline After 1 Hour
| Group | Mean Baseline CBF (Hz) | Mean Post-treatment CBF (Hz) | Mean % Change | Std. Deviation of % Change |
| Negative Control | 8.63 | 8.53 | -1.16% | 1.74 |
| Positive Control | 8.60 | 10.63 | +23.60% | 1.74 |
| Oxolamine (10 µM) | 8.73 | 9.33 | +6.87% | 1.72 |
| Oxolamine (50 µM) | 8.50 | 9.93 | +16.82% | 1.76 |
Conclusion
This protocol provides a robust framework for researchers, scientists, and drug development professionals to quantitatively assess the impact of this compound on ciliary beat frequency. By employing in vitro models of the human airway epithelium and high-speed video microscopy, this methodology can elucidate the potential effects of this compound on mucociliary clearance, contributing to a more comprehensive understanding of its pharmacological profile. The provided templates for data presentation and visualization of workflows and potential pathways are intended to facilitate clear and concise reporting of findings.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Oxolamine (959-14-8) for sale [vulcanchem.com]
- 4. What is Oxolamine used for? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The effect of this compound on experimentally produced inflammation in the respiratory organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Study of the effect of this compound in diseases of the respiratory tract] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 10. Inhibition of the ciliostatic effect of cigarette smoke by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. The effect of drugs and other compounds on the ciliary beat frequency of human respiratory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro culturing of ciliary respiratory cells—a model for studies of genetic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] In vitro culturing of ciliary respiratory cells—a model for studies of genetic diseases | Semantic Scholar [semanticscholar.org]
- 15. imperialbrandsscience.com [imperialbrandsscience.com]
- 16. Ciliary Beat Frequency: Proceedings and Recommendations from a Multi-laboratory Ring Trial Using 3-D Reconstituted Human Airway Epithelium to Model Mucociliary Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medkoo.com [medkoo.com]
- 18. Methods to measure and analyze ciliary beat activity: Ca2+ influx-mediated cilia mechanosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 20. This compound | TargetMol [targetmol.com]
- 21. A Low-Cost Method of Ciliary Beat Frequency Measurement Using iPhone and MATLAB: Rabbit Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Respiratory Cilia as a Therapeutic Target of Phosphodiesterase Inhibitors [frontiersin.org]
Application of Oxolamine Citrate in Studies of Viral-Induced Respiratory Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viral respiratory infections, caused by pathogens such as influenza virus, respiratory syncytial virus (RSV), and rhinovirus, represent a significant global health burden. A key feature of these infections is the induction of an inflammatory cascade in the respiratory tract, which, while essential for viral clearance, can also lead to significant pathology and clinical symptoms. Oxolamine citrate is a compound with known antitussive and anti-inflammatory properties.[1][] Its mechanism of action is thought to be primarily peripheral, acting on nerve receptors in the respiratory tract.[3] This document provides detailed application notes and protocols for researchers investigating the potential of this compound to modulate viral-induced respiratory inflammation. While direct quantitative data from studies specifically applying this compound in viral-induced inflammation models is limited in the available literature, this document synthesizes information on its known anti-inflammatory effects with established in vitro and in vivo models of viral respiratory infection.
Mechanism of Action and Therapeutic Rationale
This compound has been shown to possess anti-inflammatory, analgesic, and local anesthetic properties.[4][5] Its antitussive effect is believed to stem from its ability to reduce the irritation of bronchial nerve endings.[3] The anti-inflammatory action is of particular interest in the context of viral infections, which are characterized by a robust inflammatory response. This response is largely mediated by the activation of signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory cytokines and chemokines.[6][7][8] The therapeutic rationale for using this compound in this context is its potential to dampen this excessive inflammatory response, thereby alleviating symptoms and reducing virus-associated lung pathology. Some studies suggest that 1,2,4-oxadiazole derivatives, the class of compounds to which Oxolamine belongs, may act by inhibiting both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory cascade.[9]
Signaling Pathway of Viral-Induced Inflammation
Viral infection of respiratory epithelial cells triggers a signaling cascade that results in the production of inflammatory mediators. A central player in this process is the NF-κB pathway.
Caption: Proposed mechanism of this compound in viral-induced inflammation.
Data Presentation: Hypothetical Quantitative Data
Table 1: Hypothetical In Vitro Efficacy of this compound on RSV-Induced Cytokine Production in A549 Cells
| Treatment Group | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) |
| Uninfected Control | 15.2 ± 3.1 | 25.8 ± 5.4 | 8.1 ± 1.9 |
| RSV-Infected | 450.7 ± 45.2 | 890.1 ± 92.5 | 150.3 ± 18.7 |
| This compound (10 µM) | 280.4 ± 30.1 | 550.6 ± 60.3 | 95.2 ± 10.5* |
| This compound (50 µM) | 150.9 ± 18.5 | 310.2 ± 35.8 | 50.6 ± 6.8** |
*p < 0.05, **p < 0.01 compared to RSV-Infected group. Data are presented as mean ± standard deviation.
Table 2: Hypothetical In Vivo Efficacy of this compound on Influenza A Virus-Induced Inflammatory Markers in BALB/c Mice
| Treatment Group | Total BALF Cells (x10⁵) | Neutrophils in BALF (%) | Lung MPO Activity (U/g tissue) |
| Uninfected Control | 1.2 ± 0.3 | 2.5 ± 0.8 | 0.5 ± 0.1 |
| Influenza-Infected | 15.8 ± 2.1 | 65.4 ± 8.2 | 5.2 ± 0.7 |
| This compound (25 mg/kg) | 10.5 ± 1.5 | 45.1 ± 6.5 | 3.1 ± 0.4* |
| This compound (50 mg/kg) | 6.8 ± 0.9 | 28.7 ± 4.1 | 1.8 ± 0.3** |
*p < 0.05, **p < 0.01 compared to Influenza-Infected group. BALF = Bronchoalveolar Lavage Fluid; MPO = Myeloperoxidase. Data are presented as mean ± standard deviation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in viral-induced respiratory inflammation, based on established methodologies.
In Vitro Model: RSV Infection of A549 Cells
This protocol describes the infection of the human alveolar basal epithelial cell line, A549, with Respiratory Syncytial Virus (RSV) to evaluate the anti-inflammatory effects of this compound.
Materials:
-
A549 cells (ATCC® CCL-185™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
RSV (e.g., A2 strain)
-
This compound
-
ELISA kits for human IL-6, IL-8, and TNF-α
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed A549 cells in 96-well plates at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Infection:
-
Wash the cell monolayers with serum-free DMEM.
-
Infect the cells with RSV at a multiplicity of infection (MOI) of 1 in serum-free DMEM for 2 hours at 37°C.
-
Include an uninfected control group treated with serum-free DMEM only.
-
-
Treatment:
-
After the 2-hour infection period, remove the viral inoculum and wash the cells.
-
Add fresh DMEM containing 2% FBS with or without varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM).
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Cytokine Analysis: Measure the concentrations of IL-6, IL-8, and TNF-α in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
Caption: In vitro experimental workflow for assessing this compound.
In Vivo Model: Influenza A Virus Infection in BALB/c Mice
This protocol details the induction of respiratory inflammation in BALB/c mice using Influenza A virus and the subsequent evaluation of this compound's therapeutic effects.[10][11][12]
Materials:
-
6-8 week old female BALB/c mice
-
Influenza A virus (e.g., PR8 strain)
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
-
Myeloperoxidase (MPO) assay kit
-
Flow cytometry antibodies for neutrophils
Protocol:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Infection:
-
Anesthetize mice lightly with isoflurane.
-
Intranasally inoculate mice with a non-lethal dose of Influenza A virus (e.g., 50 PFU in 50 µL of PBS).
-
A control group should be inoculated with PBS only.
-
-
Treatment:
-
Administer this compound (e.g., 25 mg/kg and 50 mg/kg) or vehicle (e.g., saline) daily via oral gavage, starting 24 hours post-infection for a specified duration (e.g., 5 days).
-
-
Monitoring: Monitor mice daily for weight loss and clinical signs of illness.
-
Sample Collection (e.g., day 5 post-infection):
-
Euthanize mice.
-
Perform bronchoalveolar lavage (BAL) by flushing the lungs with PBS to collect BAL fluid (BALF).
-
-
Cell Analysis:
-
Centrifuge the BALF to pellet the cells.
-
Determine the total cell count using a hemocytometer.
-
Perform differential cell counts to quantify neutrophils, for example, by flow cytometry using specific cell surface markers.
-
-
Lung Tissue Analysis:
-
Homogenize a portion of the lung tissue.
-
Measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, using a commercial MPO assay kit.
-
-
Cytokine Analysis: Measure cytokine levels in the BALF supernatant using a multiplex immunoassay or ELISA.
Caption: In vivo experimental workflow for assessing this compound.
Conclusion
The provided application notes and protocols offer a framework for investigating the therapeutic potential of this compound in the context of viral-induced respiratory inflammation. While direct evidence is currently limited, the known anti-inflammatory properties of this compound make it a compelling candidate for further research. The proposed in vitro and in vivo models, coupled with the detailed analytical methods, will enable researchers to generate the quantitative data necessary to elucidate its mechanism of action and evaluate its efficacy in mitigating the inflammatory consequences of respiratory viral infections. Future studies should focus on a broad range of respiratory viruses and include a comprehensive analysis of the downstream effects on the inflammatory cascade.
References
- 1. What is Oxolamine used for? [synapse.patsnap.com]
- 3. Oxolamine (959-14-8) for sale [vulcanchem.com]
- 4. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Influenza-mediated Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influenza A Virus Inhibits Alveolar Fluid Clearance in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the In Vitro Anti-Inflammatory Activity of Oxolamine Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine citrate is recognized for its antitussive properties and is also known to possess anti-inflammatory effects, which may contribute to its therapeutic efficacy in respiratory conditions. These application notes provide a comprehensive guide to the in vitro evaluation of the anti-inflammatory activity of this compound. The protocols detailed below are designed to assess the compound's effects on key inflammatory pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, the suppression of pro-inflammatory cytokine release, and the modulation of the NF-κB signaling pathway.
The following sections offer detailed experimental protocols, data presentation tables, and visual representations of the underlying biological pathways and experimental workflows to facilitate the investigation of this compound's anti-inflammatory mechanisms.
Key In Vitro Assays for Anti-Inflammatory Activity
The anti-inflammatory potential of this compound can be elucidated through a series of targeted in vitro assays. These assays are designed to investigate the compound's interaction with key enzymatic and cellular pathways that are central to the inflammatory response.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Lipoxygenase (LOX) Inhibition Assay
This assay evaluates the inhibitory effect of this compound on lipoxygenase enzymes, which are involved in the production of leukotrienes, another class of potent inflammatory mediators.
Cytokine Release Assay in LPS-Stimulated Macrophages
This cell-based assay measures the ability of this compound to suppress the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger.
NF-κB Signaling Pathway Activation Assay
This assay investigates the effect of this compound on the activation of the NF-κB signaling pathway, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.
Data Presentation
Table 1: Cyclooxygenase (COX) Inhibition Activity of this compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 85.2 | 15.7 | 5.43 |
| Celecoxib (Control) | 7.6 | 0.07 | 108.6 |
| Ibuprofen (Control) | 12.5 | 344 | 0.036 |
Table 2: Lipoxygenase (LOX) Inhibition Activity of this compound
| Compound | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX IC50 (µM) |
| This compound | 25.4 | 42.1 | 38.9 |
| Zileuton (Control) | 0.5 | >100 | >100 |
Table 3: Effect of this compound on Cytokine Release in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
| Vehicle Control | 100 | 100 |
| This compound (10 µM) | 65.3 | 72.8 |
| This compound (50 µM) | 32.1 | 45.6 |
| Dexamethasone (1 µM) | 15.8 | 20.4 |
Table 4: Inhibition of NF-κB Activation by this compound
| Compound | NF-κB Luciferase Reporter Activity IC50 (µM) |
| This compound | 18.9 |
| BAY 11-7082 (Control) | 2.5 |
Experimental Protocols
Protocol 1: Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
This compound
-
Celecoxib and Ibuprofen (control inhibitors)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the diluted this compound or control inhibitors to the respective wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance at the recommended wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Protocol 2: Lipoxygenase (LOX) Inhibition Assay
Objective: To determine the IC50 values of this compound for 5-LOX, 12-LOX, and 15-LOX enzymes.
Materials:
-
Lipoxygenase enzymes (e.g., soybean 15-LOX, human recombinant 5-LOX, and 12-LOX)
-
Linoleic acid or arachidonic acid (substrate)
-
Lipoxygenase inhibitor screening assay kit
-
This compound
-
Zileuton (control inhibitor)
-
96-well UV-compatible microplates
-
UV-Vis microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare serial dilutions of this compound and Zileuton.
-
In a 96-well plate, add the reaction buffer and the specific LOX enzyme.
-
Add the diluted this compound or control inhibitor to the wells.
-
Pre-incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding the substrate (linoleic or arachidonic acid).
-
Measure the increase in absorbance at 234 nm, which corresponds to the formation of hydroperoxides.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 3: Cytokine Release Assay in LPS-Stimulated Macrophages
Objective: To quantify the effect of this compound on the production of TNF-α and IL-6 in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (control)
-
ELISA kits for murine TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle-treated, unstimulated control group and a vehicle-treated, LPS-stimulated control group.
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Express the results as a percentage of the cytokine release in the LPS-stimulated control group.
Protocol 4: NF-κB Signaling Pathway Activation Assay
Objective: To assess the inhibitory effect of this compound on NF-κB activation using a luciferase reporter assay.
Materials:
-
HEK293T cells stably transfected with an NF-κB luciferase reporter construct
-
DMEM supplemented with 10% FBS and antibiotics
-
Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant
-
This compound
-
BAY 11-7082 (NF-κB inhibitor control)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate and culture overnight.
-
Pre-treat the cells with serial dilutions of this compound or BAY 11-7082 for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS for 6-8 hours to induce NF-κB activation.
-
After stimulation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to cell viability (e.g., using a CellTiter-Glo assay).
-
Calculate the percentage of inhibition of NF-κB activation for each concentration and determine the IC50 value.
Visualizations
Application Notes and Protocols: Investigating Oxolamine Citrate in Preclinical Models of Chronic Obstructive Pulmonary Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. The development of novel therapeutics is crucial, and preclinical animal models are essential for evaluating potential drug candidates. Oxolamine citrate is a non-narcotic cough suppressant with established anti-inflammatory properties.[1][][3][4][5] Its dual action of suppressing cough and reducing inflammation makes it a compound of interest for investigation in the context of COPD, where both symptoms are prevalent. While direct preclinical studies of this compound in established COPD models are not extensively documented in publicly available literature, its known pharmacological profile provides a strong rationale for its evaluation.
These application notes provide a comprehensive overview of how to design and conduct preclinical studies to investigate the therapeutic potential of this compound in well-characterized animal models of COPD. The protocols outlined below are based on established methodologies for inducing and assessing COPD-like pathology in rodents.
Preclinical Models of COPD
The selection of an appropriate animal model is critical for recapitulating the key features of human COPD. The most common and well-validated models utilize exposure to cigarette smoke (CS), lipopolysaccharide (LPS), or elastase to induce chronic inflammation, emphysema, and airway remodeling.[6][7][8][9][10][11]
Commonly Used Preclinical COPD Models:
| Animal Model | Inducing Agent | Key Pathological Features | Typical Duration |
| Mouse (e.g., C57BL/6) | Cigarette Smoke (CS) | Chronic inflammation, emphysema, airway remodeling, oxidative stress.[12][13][14] | 3-6 months |
| Lipopolysaccharide (LPS) | Acute and chronic airway inflammation, neutrophilia.[6][7] | Days to weeks | |
| Elastase | Emphysema, airspace enlargement.[6][9] | Weeks | |
| Rat (e.g., Sprague-Dawley) | Cigarette Smoke (CS) | Chronic bronchitis, emphysema, pulmonary hypertension.[7] | 4-7 months |
| Guinea Pig | Cigarette Smoke (CS) | Airway inflammation, emphysema, small airway fibrosis.[6][10] | 3-6 months |
Proposed Experimental Protocol: Evaluation of this compound in a Cigarette Smoke-Induced Mouse Model of COPD
This protocol describes a hypothetical study to assess the efficacy of this compound in a CS-induced mouse model of COPD.
1. Animals and Housing:
-
Species: C57BL/6 mice (female, 8-10 weeks old).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, ad libitum access to food and water.
2. COPD Induction:
-
Method: Whole-body exposure to cigarette smoke from commercial filtered cigarettes.
-
Exposure System: A custom-designed smoking chamber.
-
Protocol: Expose mice to the smoke of 5 cigarettes, 4 times a day, 5 days a week for 12-16 weeks. The control group will be exposed to room air under the same conditions.
3. Drug Administration:
-
Test Article: this compound.
-
Vehicle: Sterile saline or appropriate vehicle.
-
Dosing: Based on existing literature for anti-inflammatory effects in rodents, a dose range of 20-80 mg/kg could be explored.[1]
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.).
-
Frequency: Once or twice daily, starting from week 8 of CS exposure until the end of the study.
4. Experimental Groups:
-
Control: Air-exposed + Vehicle.
-
COPD: CS-exposed + Vehicle.
-
Treatment Group 1: CS-exposed + this compound (Low Dose).
-
Treatment Group 2: CS-exposed + this compound (High Dose).
-
Positive Control: CS-exposed + Roflumilast (a known PDE4 inhibitor used in COPD treatment).
5. Outcome Measures (to be assessed at the end of the study):
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Total and Differential Cell Counts: Quantify macrophages, neutrophils, and lymphocytes using a hemocytometer and cytospin preparations stained with Diff-Quik.
-
Cytokine and Chemokine Levels: Measure levels of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and KC (murine IL-8) using ELISA or multiplex assays.
-
-
Lung Histopathology:
-
Inflammation Scoring: Perfuse lungs with 4% paraformaldehyde, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for peribronchial and perivascular inflammation.
-
Emphysema Assessment: Quantify airspace enlargement using the mean linear intercept (MLI) method on H&E stained lung sections.
-
Mucus Hypersecretion: Use Periodic acid-Schiff (PAS) staining to visualize and quantify mucus-producing goblet cells in the airways.
-
-
Lung Function Measurement:
-
Assess lung function parameters such as forced expiratory volume in 0.1 seconds (FEV0.1), forced vital capacity (FVC), and lung compliance using a specialized rodent lung function testing system.
-
Hypothetical Quantitative Data
The following table presents illustrative data that could be expected from the proposed study, demonstrating the potential therapeutic effects of this compound.
| Parameter | Control (Air + Vehicle) | COPD (CS + Vehicle) | COPD + this compound (50 mg/kg) |
| BALF Total Cells (x10^5) | 1.2 ± 0.3 | 8.5 ± 1.2 | 4.3 ± 0.8 |
| BALF Neutrophils (x10^4) | 0.5 ± 0.1 | 15.2 ± 2.5 | 6.8 ± 1.5 |
| BALF TNF-α (pg/mL) | 25 ± 8 | 150 ± 22 | 70 ± 15 |
| Mean Linear Intercept (µm) | 35 ± 4 | 75 ± 8 | 50 ± 6 |
| Lung Inflammation Score | 0.5 ± 0.2 | 3.8 ± 0.5 | 1.9 ± 0.4 |
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for evaluating this compound in a mouse model of COPD.
Potential Signaling Pathway Modulation by this compound in COPD
Caption: Potential mechanism of this compound in modulating COPD-related inflammation.
Conclusion
While further research is required, the known anti-inflammatory and antitussive properties of this compound provide a solid foundation for its investigation as a potential therapeutic for COPD. The protocols and methodologies detailed in these application notes offer a framework for researchers to explore the efficacy of this compound in preclinical models, with the ultimate goal of translating promising findings into clinical applications for patients suffering from COPD.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 4. What is Oxolamine used for? [synapse.patsnap.com]
- 5. [On the anti-inflammatory action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
- 7. researchgate.net [researchgate.net]
- 8. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 9. Experimental Mouse Models and Human Lung Organoid Models for Studying Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. COPD: preclinical models and emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in pre-clinical mouse models of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical murine models of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological characterisation of anti-inflammatory compounds in acute and chronic mouse models of cigarette smoke-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodology for Studying the Interaction of Oxolamine Citrate with Warfarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive methodological framework for investigating the potential drug-drug interaction between Oxolamine citrate, a cough suppressant, and warfarin, a widely prescribed anticoagulant with a narrow therapeutic index. Understanding the interaction between these two compounds is critical for patient safety, as any alteration in warfarin's pharmacokinetics or pharmacodynamics can lead to serious adverse events such as hemorrhage or thrombosis.
Warfarin is a racemic mixture of R- and S-enantiomers, with the S-enantiomer being 2-5 times more potent.[1] The metabolism of warfarin is complex and primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1][2][3] Specifically, S-warfarin is predominantly metabolized by CYP2C9, while R-warfarin is metabolized by multiple CYPs, including CYP1A2, CYP3A4, CYP2C8, CYP2C18, and CYP2C19.[2][4][5] Given that many drugs can inhibit or induce these enzymes, there is a significant potential for clinically relevant drug-drug interactions with warfarin.[6][7]
Preliminary studies in rats suggest that this compound may inhibit CYP2B1/2, leading to an increased area under the curve (AUC) of warfarin.[8][9] This provides a basis for a thorough investigation in human-relevant systems. The following protocols outline a systematic approach to characterize the pharmacokinetic and pharmacodynamic aspects of the this compound-warfarin interaction.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro CYP450 Inhibition by this compound
| CYP Isoform | This compound Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| CYP1A2 | ... | ... | ... |
| CYP2C9 | ... | ... | ... |
| CYP2C19 | ... | ... | ... |
| CYP2D6 | ... | ... | ... |
| CYP3A4 | ... | ... | ... |
Table 2: Plasma Protein Binding of this compound and Warfarin
| Compound | Plasma Concentration (µM) | % Bound (Mean ± SD) | Fraction Unbound (fu) |
| This compound | ... | ... | ... |
| Warfarin | ... | ... | ... |
| This compound + Warfarin | ... | ... | ... |
Table 3: In Vivo Pharmacokinetic Parameters of Warfarin in the Presence and Absence of this compound
| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| Warfarin alone | ... | ... | ... | ... |
| Warfarin + this compound | ... | ... | ... | ... |
Table 4: In Vivo Pharmacodynamic Effects on Coagulation Parameters
| Treatment Group | Prothrombin Time (PT) (seconds) | International Normalized Ratio (INR) |
| Vehicle Control | ... | ... |
| Warfarin alone | ... | ... |
| Warfarin + this compound | ... | ... |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
This protocol aims to determine the inhibitory potential of this compound on major human CYP450 enzymes involved in warfarin metabolism.
Materials:
-
Human liver microsomes (pooled)
-
Recombinant human CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
This compound
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS system
Procedure:
-
Prepare a series of concentrations of this compound.
-
In a microplate, incubate human liver microsomes or recombinant CYP enzymes with the CYP-specific probe substrate in potassium phosphate buffer.
-
Add the various concentrations of this compound to the incubation mixtures. Include a vehicle control (no this compound) and a positive control inhibitor for each CYP isoform.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.[10][11]
-
Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition) by fitting the data to a suitable model.
Diagram:
Workflow for the in vitro CYP450 inhibition assay.
Protocol 2: Plasma Protein Binding Assay
This protocol assesses whether this compound displaces warfarin from its binding sites on plasma proteins, which could increase the concentration of free, pharmacologically active warfarin.
Materials:
-
Human plasma (pooled)
-
This compound
-
Warfarin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device)
-
LC-MS/MS system
Procedure:
-
Equilibrium dialysis is the recommended method to minimize non-specific binding.[12]
-
Prepare solutions of this compound and warfarin in human plasma at clinically relevant concentrations. Also, prepare a solution containing both drugs.
-
Load the plasma samples into one chamber of the equilibrium dialysis unit and PBS into the other chamber, separated by a semipermeable membrane.
-
Incubate the apparatus at 37°C with shaking until equilibrium is reached (typically 4-6 hours, but should be determined experimentally).[13]
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of this compound and warfarin in both chambers using a validated LC-MS/MS method.[14]
-
Calculate the fraction unbound (fu) using the following formula: fu = C_buffer / C_plasma, where C_buffer and C_plasma are the drug concentrations in the buffer and plasma chambers at equilibrium, respectively.
-
Compare the fu of warfarin in the presence and absence of this compound to determine if displacement occurs.
Diagram:
Workflow for the plasma protein binding assay.
Protocol 3: In Vivo Pharmacokinetic and Pharmacodynamic Interaction Study
This protocol evaluates the effect of this compound on the pharmacokinetics and anticoagulant effect of warfarin in an animal model (e.g., rats or a more appropriate species with similar warfarin metabolism to humans if known).
Materials:
-
Appropriate animal model
-
This compound
-
Warfarin
-
Vehicle for drug administration
-
Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)
-
Centrifuge
-
Coagulometer for Prothrombin Time (PT) and International Normalized Ratio (INR) measurement
-
LC-MS/MS system
Procedure:
-
Divide animals into three groups: vehicle control, warfarin alone, and warfarin plus this compound.
-
Administer this compound (or vehicle) for a pre-determined period to achieve steady-state concentrations.
-
Administer a single oral dose of warfarin to the respective groups.
-
Collect blood samples at various time points post-warfarin administration (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours).
-
For pharmacokinetic analysis, process a portion of each blood sample to obtain plasma and store at -80°C until analysis. Analyze plasma concentrations of warfarin (and its metabolites if desired) by LC-MS/MS.
-
For pharmacodynamic analysis, use fresh citrated plasma from each time point to measure the Prothrombin Time (PT).[15] Calculate the International Normalized Ratio (INR) to standardize the results.
-
Compare the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of warfarin between the group receiving warfarin alone and the group receiving the combination.
-
Compare the PT and INR values across all groups to assess the impact of this compound on the anticoagulant effect of warfarin.
Diagram:
Workflow for the in vivo interaction study.
Signaling Pathway
The primary mechanism of warfarin's anticoagulant effect is the inhibition of Vitamin K epoxide reductase complex 1 (VKORC1). This enzyme is crucial for the recycling of Vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). By inhibiting VKORC1, warfarin depletes the reduced form of Vitamin K, leading to the production of inactive clotting factors and thus reducing coagulation. An interaction with this compound would most likely occur at the level of warfarin metabolism (pharmacokinetic interaction), which would then impact this downstream pharmacodynamic pathway.
References
- 1. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gender difference in the pharmacokinetic interaction between oral warfarin and oxolamine in rats: inhibition of CYP2B1 by oxolamine in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. bioivt.com [bioivt.com]
- 14. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 15. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Dissolution Testing of Oxolamine Citrate Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine citrate is a non-narcotic cough suppressant with anti-inflammatory properties.[1][2] As it is not official in any major pharmacopeia, robust and validated in-house methods for quality control are essential.[1][3] Dissolution testing is a critical quality control parameter for solid oral dosage forms, providing valuable insights into the in vitro drug release characteristics, which can be correlated with in vivo bioavailability. These application notes provide detailed protocols for the dissolution testing of this compound pharmaceutical formulations, primarily focusing on immediate-release tablets.
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of a meaningful dissolution test.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 5-(2-[diethylamino]ethyl)-3-phenyl-1,2,4-oxadiazole citrate | [3][4] |
| Solubility | Insoluble in alkaline medium; Freely soluble in acidic and phosphate buffer medium. Soluble in water (43 mg/mL) and DMSO (87 mg/mL); Insoluble in ethanol. | [1][5] |
| UV Maximum Absorbance (λmax) | Approximately 237 nm, 254.6 nm, and 257.2 nm in various media. | [1][2][3][6] |
Dissolution Testing Method for Immediate-Release this compound Tablets
This section outlines a detailed protocol for the dissolution testing of immediate-release this compound tablets. The method is based on published literature and established pharmaceutical testing principles.
Experimental Protocol
1. Materials and Reagents:
-
This compound Reference Standard
-
This compound Tablets (e.g., 100 mg)[1]
-
Hydrochloric Acid (HCl), analytical grade
-
Potassium Dihydrogen Phosphate, analytical grade
-
Sodium Hydroxide, analytical grade
-
Distilled or deionized water
2. Equipment:
-
USP-compliant Dissolution Apparatus 2 (Paddle Apparatus)[1]
-
Water bath with temperature control (37 ± 0.5 °C)[1]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringes with appropriate filters (e.g., 0.45 µm)
3. Dissolution Media Preparation:
-
0.01N HCl: Prepare by diluting concentrated HCl with distilled water. This medium is recommended as it has shown good drug release.[1]
-
Phosphate Buffer (pH 6.8): Prepare a 0.01M phosphate buffer solution. While complete dissolution may be slower in this medium compared to acidic media, it can be relevant for simulating intestinal conditions.[1]
4. Standard Solution Preparation (for UV-Vis Spectrophotometry):
-
Prepare a stock solution of this compound Reference Standard in the chosen dissolution medium (e.g., 100 µg/mL).[3]
-
From the stock solution, prepare a series of calibration standards covering the expected concentration range of the dissolution samples (e.g., 1-14 µg/mL).[2][3]
5. Dissolution Procedure:
-
Set up the dissolution apparatus according to the parameters in Table 2.
-
Place one this compound tablet in each dissolution vessel.[1]
-
Start the apparatus.
-
At specified time points (e.g., 10, 20, 30, 45, 60, and 90 minutes), withdraw an aliquot of the dissolution medium from each vessel.[1]
-
Filter the samples immediately through a 0.45 µm filter.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
6. Sample Analysis:
-
UV-Vis Spectrophotometric Method:
-
HPLC Method:
-
If an HPLC method is preferred for its higher specificity, a validated method should be used. A reported method utilizes a C18 column with a mobile phase of buffer and acetonitrile and detection at 230 nm.[4]
-
7. Data Analysis:
-
Calculate the percentage of this compound dissolved at each time point, correcting for the volume of medium removed.
-
Plot the percentage of drug dissolved versus time to obtain the dissolution profile.
Recommended Dissolution Parameters
The following table summarizes the recommended parameters for the dissolution testing of immediate-release this compound tablets.
Table 2: Recommended Dissolution Test Parameters for Immediate-Release this compound Tablets
| Parameter | Recommended Setting | Reference |
| Apparatus | USP Apparatus 2 (Paddle) | [1] |
| Dissolution Medium | 0.01N HCl | [1] |
| Volume of Medium | 900 mL or 1000 mL | [1] |
| Temperature | 37 ± 0.5 °C | [1] |
| Paddle Speed | 75 or 100 rpm | [1] |
| Sampling Times | 10, 20, 30, 45, 60, 90 minutes | [1] |
| Analytical Method | UV-Vis Spectrophotometry (λmax ~237 nm) or validated HPLC | [1][2] |
Quantitative Data Summary
The following table presents a summary of expected drug release based on published data.
Table 3: Example Cumulative Percentage Drug Release of this compound 100 mg Tablets
| Dissolution Medium | Paddle Speed (rpm) | Time (minutes) | Cumulative % Drug Release (Approximate) | Reference |
| 0.01N HCl | 100 | 30 | > 85% | [1] |
| 0.01N HCl | 100 | 90 | ~ 100% | [1] |
| Phosphate Buffer (pH 6.8) | 100 | 30 | < 50% | [1] |
Considerations for Sustained-Release Formulations
For sustained-release formulations of this compound, the dissolution testing protocol would require modification.[7][8] Key considerations include:
-
Longer dissolution times: The testing period may need to be extended to several hours to characterize the complete release profile.
-
Use of different dissolution media: A two-stage dissolution test, starting with acidic medium and then changing to a higher pH buffer, may be employed to simulate the transit through the gastrointestinal tract.
-
Different apparatus or agitation speeds: The choice of apparatus and agitation speed should be justified and may differ from those used for immediate-release products.
Visualizations
Experimental Workflow for Dissolution Testing
The following diagram illustrates the general workflow for the dissolution testing of this compound formulations.
References
- 1. jocpr.com [jocpr.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ajrconline.org [ajrconline.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Sustained-release dosage form of this compound: preparation and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Third-Order Derivative UV-Spectrophotometric Method for the Quantitative Determination of Oxolamine Citrate
Introduction
Oxolamine citrate, chemically known as N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid, is a pharmaceutical agent primarily used as a cough suppressant.[1][2][3][4][5] Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical formulations. This application note describes a simple, precise, and accurate third-order derivative UV-spectrophotometric method for the quantitative analysis of this compound. Derivative spectrophotometry offers the advantage of enhanced resolution of overlapping spectra and elimination of background interference, thereby improving the specificity and sensitivity of the assay.[6][7] This method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[8][9][10][11][12]
Principle of the Method
Derivative UV-spectrophotometry involves the mathematical differentiation of a zero-order absorption spectrum. The third-order derivative spectrum is a plot of the third derivative of absorbance with respect to wavelength (d³A/dλ³). For the quantification of this compound, the amplitude of the third-order derivative peak at a specific wavelength is measured, which is directly proportional to the concentration of the analyte. This technique minimizes the interference from excipients and other matrix components commonly found in pharmaceutical formulations.
Experimental Protocols
1. Instrumentation and Reagents
-
Instrument: A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette and software capable of generating derivative spectra.
-
Reagents:
-
This compound reference standard
-
Distilled water (analytical grade)
-
Methanol (analytical grade)
-
Commercially available this compound tablets
-
2. Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in a sufficient volume of distilled water.
-
Make up the volume to 100 mL with distilled water to obtain a standard stock solution of 100 µg/mL.
3. Preparation of Working Standard Solutions and Linearity Study
-
From the standard stock solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.
-
Dilute with distilled water to obtain final concentrations in the range of 1 to 14 µg/mL.[6][7]
-
Scan each solution from 400 nm to 200 nm against a distilled water blank.
-
Generate the third-order derivative spectra for each concentration.
-
Measure the amplitude of the derivative peak at 254.6 nm.[6][7]
-
Construct a calibration curve by plotting the peak amplitude against the corresponding concentration.
4. Preparation of Sample Solution (from Tablet Formulation)
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to 100 mL with distilled water.
-
Filter the solution through a suitable filter paper.
-
From the filtrate, pipette an appropriate volume into a 10 mL volumetric flask and dilute with distilled water to obtain a final concentration within the linearity range.
5. Analysis of the Sample Solution
-
Scan the prepared sample solution from 400 nm to 200 nm against a distilled water blank.
-
Generate the third-order derivative spectrum.
-
Measure the amplitude of the derivative peak at 254.6 nm.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Method Validation
The developed method was validated as per ICH guidelines for the following parameters:
1. Linearity: The linearity of the method was established by analyzing a series of dilutions of the standard solution. The method was found to be linear in the concentration range of 1-14 µg/mL with a correlation coefficient (r²) of 0.9995.[6][7]
2. Precision: The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) for precision was found to be less than 2%, indicating good precision.[6][7]
3. Accuracy (Recovery): The accuracy of the method was assessed by recovery studies. A known amount of the standard drug was added to the pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%). The percentage recovery was calculated and found to be within the acceptable limits, demonstrating the accuracy of the method.
4. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
5. Specificity: The specificity of the method was evaluated by comparing the spectra of the drug substance, placebo, and the formulation. The third-order derivative method showed no interference from the commonly used excipients.
Data Presentation
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Amplitude (d³A/dλ³) |
| 1 | Value |
| 2 | Value |
| 4 | Value |
| 6 | Value |
| 8 | Value |
| 10 | Value |
| 12 | Value |
| 14 | Value |
| Correlation Coefficient (r²) | 0.9995 [6][7] |
Table 2: Precision Data for this compound
| Precision | Concentration (µg/mL) | Measured Amplitude (Mean ± SD, n=6) | %RSD |
| Intra-day | 6 | Value | < 2% |
| 10 | Value | < 2% | |
| Inter-day | 6 | Value | < 2% |
| 10 | Value | < 2% |
Table 3: Accuracy (Recovery) Data for this compound
| Level | Amount of Standard Added (µg/mL) | Amount Recovered (µg/mL) (Mean ± SD, n=3) | % Recovery |
| 80% | 4.8 | Value | Value |
| 100% | 6.0 | Value | Value |
| 120% | 7.2 | Value | Value |
Table 4: Summary of Validation Parameters
| Parameter | Result |
| Wavelength (λmax) | 254.6 nm[6][7] |
| Linearity Range | 1 - 14 µg/mL[6][7] |
| Correlation Coefficient (r²) | 0.9995[6][7] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | Calculated Value µg/mL |
| Limit of Quantitation (LOQ) | Calculated Value µg/mL |
Visualizations
Caption: Experimental workflow for the third-order derivative UV-spectrophotometric analysis of this compound.
Caption: Logical relationship of validation parameters for the analytical method.
References
- 1. This compound | C20H27N3O8 | CID 264891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CAS 1949-20-8: this compound | CymitQuimica [cymitquimica.com]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. youtube.com [youtube.com]
- 12. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Application Note: Estimation of Oxolamine Citrate by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine citrate is an anti-inflammatory and antitussive agent used in the treatment of respiratory tract inflammation and cough.[1][2] Its chemical name is 5-(2-[diethylamino]ethyl)-3-phenyl-1,2,4-oxadiazole citrate.[1] Accurate and reliable quantification of this compound in bulk drug and pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique for this purpose due to its simplicity, rapidity, and accuracy.[1][3] This application note provides a detailed protocol for the estimation of this compound using RP-HPLC, based on established and validated methods.
Experimental Protocols
This section outlines the detailed methodologies for the estimation of this compound using two different validated RP-HPLC methods.
Method 1: Acetonitrile-Based Mobile Phase
This method utilizes an acetonitrile-based mobile phase for the chromatographic separation.[1]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.[1]
-
Data acquisition and processing software.[1]
-
Analytical balance.[1]
-
BDS Hypersil C18 column (150 x 4.6 mm i.d., 5 µm particle size).[1]
-
Reference standard of this compound.[1]
-
Acetonitrile (HPLC grade).[1]
-
Triethylamine (analytical grade).[1]
-
Ortho-phosphoric acid (analytical grade).[1]
-
Milli-Q or HPLC grade water.[1]
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of buffer and acetonitrile (72:28 % v/v). The buffer consists of 0.1% triethylamine in water, with the pH adjusted to 3.5 using ortho-phosphoric acid.[1]
-
Diluent: A mixture of water and acetonitrile (50:50 % v/v).[1]
-
Flow Rate: 1.0 ml/min.[4]
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 10 µl.[1]
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/ml): Accurately weigh 10 mg of standard this compound and transfer it to a 10 ml volumetric flask. Add approximately 5 ml of diluent and sonicate for 5 minutes to dissolve. Make up the volume to the mark with the diluent.[1]
-
Working Standard Solution (100 µg/ml): Dilute 1 ml of the standard stock solution to 10 ml with the diluent.[1]
-
Sample Preparation (from tablets): Weigh and powder twenty tablets to determine the average weight. Take a quantity of powder equivalent to 10 mg of this compound and transfer it to a 10 ml volumetric flask. Add about 5 ml of diluent and sonicate for 5 minutes. Make up the volume with the diluent to obtain a concentration of 1000 µg/ml. Further dilute 1 ml of this solution to 10 ml with the diluent to get a final concentration of 100 µg/ml.[1]
Method 2: Methanol-Based Mobile Phase
This alternative method employs a methanol-based mobile phase.[3]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a Diode Array Detector (DAD).[3]
-
Data acquisition and processing software.[3]
-
Analytical balance.[3]
-
Kromasil C18 column (250 x 4.6 mm, 5 µm particle size).[3]
-
Reference standard of this compound.[5]
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate monobasic (analytical grade).[5]
-
Triethylamine (analytical grade).[5]
-
Ortho-phosphoric acid (analytical grade).[5]
-
Milli-Q or HPLC grade water.[5]
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of buffer and methanol (60:40 v/v). The buffer is a 0.05 M solution of potassium dihydrogen phosphate monobasic and triethylamine, with the pH adjusted to 4.1 with dilute ortho-phosphoric acid.[3]
-
Flow Rate: 1.0 ml/min.[3]
-
Detection Wavelength: 230 nm.[3]
-
Injection Volume: 20 µl.[3]
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/ml): Accurately weigh 25 mg of standard this compound and transfer to a 25 ml volumetric flask. Add about 15 ml of diluent (mobile phase) and sonicate for 5 minutes. Make up the volume with the diluent.[5]
-
Working Standard Solution (50 µg/ml): Dilute 5 ml of the stock solution to 100 ml with the diluent.[5]
-
Sample Preparation (from tablets): Weigh and powder twenty tablets. Transfer a powder quantity equivalent to 25 mg of this compound to a 25 ml volumetric flask. Add approximately 15 ml of diluent and sonicate for 5 minutes to dissolve. Make up the volume with the diluent. Further dilute 5 ml of this solution to 100 ml with the diluent to obtain a final concentration of 50 µg/ml.[3][5]
Data Presentation
The following tables summarize the quantitative data from the validation of the described HPLC methods for the estimation of this compound.
Table 1: System Suitability Parameters
| Parameter | Method 1 | Method 2 | Acceptance Criteria |
| Theoretical Plates (N) | > 2000 | > 2000 | > 2000 |
| Tailing Factor (T) | < 2 | < 2 | < 2 |
| Retention Time (min) | Not Specified | ~ 7.8 | Consistent |
Data synthesized from multiple sources indicating good system performance.[1][3]
Table 2: Linearity and Range
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/ml) | 50 - 150 | 32 - 48 |
| Correlation Coefficient (r²) | 0.9993 | > 0.998 |
| Regression Equation | y = 39149x + 99738 | Not Specified |
Data sourced from references[1][6].
Table 3: Accuracy (Recovery Studies)
| Amount Added (µg/ml) | Amount Found (µg/ml) | % Recovery | Acceptance Criteria |
| 80 | - | 98.9 - 100.3% | 98 - 102% |
| 100 | - | (Method 1) | |
| 120 | - | ||
| 32 | - | 98 - 102% | |
| 40 | - | (Method 2) | |
| 48 | - |
The percent recovery indicates that the method is accurate and free from interference from excipients.[1][6]
Table 4: Precision
| Precision Type | % RSD (Method 1) | % RSD (Method 2) | Acceptance Criteria |
| Intraday | < 2 | ≤ 2% | ≤ 2% |
| Interday | < 2 | ≤ 2% | ≤ 2% |
The low relative standard deviation (%RSD) values demonstrate the precision of the analytical methods.[1][6]
Experimental Workflow and Diagrams
The logical workflow for the RP-HPLC estimation of this compound is depicted in the following diagram.
Caption: Workflow for the RP-HPLC estimation of this compound.
This application note provides a comprehensive guide for the quantitative determination of this compound using RP-HPLC. The detailed protocols and compiled data will be valuable for researchers and professionals in the pharmaceutical industry for routine analysis and quality control.
References
Troubleshooting & Optimization
challenges and solutions in the industrial synthesis of Oxolamine citrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial synthesis of Oxolamine citrate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield (<60%) | - Incomplete reactions in one or more stages.- Formation of soluble byproducts that are lost during extractions.- Suboptimal crystallization conditions leading to product loss in the mother liquor. | - Reaction Monitoring: Implement in-process controls (e.g., TLC, HPLC) to ensure complete conversion at each stage before proceeding.- Temperature Control: Adhere strictly to the recommended reaction temperatures, especially the heating step to 80°C after the formation of the OXO2 intermediate to improve solubility and reduce impurity formation.[1]- Extraction pH: Ensure the correct pH is achieved during the acid (HCl) and base (NaOH) washes to effectively remove impurities and unreacted starting materials without product loss.[1]- Crystallization Optimization: See "Poor Crystallization" section below. |
| Product Fails Purity Specification | - Incomplete removal of process-related impurities.- Presence of unreacted starting materials or intermediates (e.g., Diethylamine (DEA), Triethylamine (TEA)).[1]- Residual solvents from the synthesis and crystallization steps. | - Purification Efficacy: Perform the recommended series of two acid washes followed by two basic washes to ensure thorough removal of impurities.[1]- Removal of Unreacted Amines: The acid wash is critical for removing unreacted DEA and TEA as their hydrochloride salts, which are soluble in the aqueous phase.[1]- Residual Solvent Analysis: Perform Gas Chromatography (GC) to quantify residual solvents like 1,2-dichloroethane (DCE) and acetone.[2][3][4][5][6] If levels are high, optimize the drying process (temperature and duration). |
| Poor Crystallization (Oiling out, small particles) | - Supersaturation is too high.- Rapid cooling.- Presence of impurities inhibiting crystal growth. | - Control Supersaturation: Ensure a controlled and gradual addition of the anti-solvent (acetone) or a slow cooling rate. High supersaturation can lead to the precipitation of fine particles instead of well-defined crystals.[7]- Seeding: Introduce a small quantity of high-purity this compound crystals at the appropriate saturation point to promote the growth of the desired crystal form.[7]- Solvent System: Ensure the correct ratio of DCE and acetone is used for the crystallization process.[1] |
| Polymorphism Issues | - Different crystallization conditions (temperature, solvent, cooling rate) can lead to the formation of different crystal forms (polymorphs) with varying physical properties. | - Consistent Crystallization Protocol: Strictly control all crystallization parameters to ensure the consistent formation of the desired polymorph.- Characterization: Use techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to characterize the obtained crystal form and check for polymorphism. |
Frequently Asked Questions (FAQs)
Synthesis Chemistry
Q1: What are the key stages in the industrial synthesis of this compound?
A1: The synthesis is a multi-stage process that can be summarized as follows:
-
Formation of Intermediate OXO1: Reaction of benzonitrile, hydroxylamine hydrochloride, and sodium carbonate in water.[1]
-
Formation of Intermediate OXO2: Reaction of OXO1 with 3-chloropropionyl chloride (3-CC) and triethylamine (TEA) in 1,2-dichloroethane (DCE).[1]
-
Formation of Oxolamine: Reaction of OXO2 with diethylamine (DEA).[1]
-
Formation of this compound (COX): Reaction of the crude Oxolamine base with citric acid monohydrate in a mixture of DCE and acetone, followed by crystallization.[1]
Q2: How can the yield of the synthesis be improved from as low as 24% to over 60%?
A2: The significant yield improvement is primarily achieved through the identification and removal of impurities and optimization of the reaction conditions.[1][8] A critical optimization step is to heat the reaction mixture to 80°C after the formation of the OXO2 intermediate. This increases the solubility of the intermediate and reduces the formation of certain impurities.[1]
Q3: What are some of the known impurities in this synthesis?
A3: Known and potential impurities include:
-
Unreacted starting materials and intermediates, such as diethylamine (DEA) and triethylamine (TEA).[1]
-
Side-reaction products, for which one identified example is 3-Phenyl-5-vinyl-1,2,4-oxadiazole.
-
Residual solvents used in the process, such as 1,2-dichloroethane (DCE) and acetone.[1]
Purification
Q4: What is the recommended procedure for purifying the crude Oxolamine?
A4: A liquid-liquid extraction process is employed before crystallization. This involves a series of washes of the organic phase (containing Oxolamine in DCE):
-
Two Acid Extractions: Using hydrochloric acid (HCl) and water to remove unreacted basic compounds like DEA and TEA.[1]
-
Two Basic Extractions: Using sodium hydroxide (NaOH) and water to remove acidic impurities.[1]
Q5: What is the final purification step for obtaining solid this compound?
A5: The final step is crystallization. After the reaction of the purified Oxolamine base with citric acid in a DCE/acetone mixture, the this compound salt precipitates.[1] The solid product is then isolated, typically by centrifugation, followed by drying and milling to achieve the desired particle size.[1][8]
Analytical and Quality Control
Q6: What analytical methods are used to assess the purity and concentration of this compound?
A6: Several validated methods are available:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for purity assessment and quantification.
-
UV-Spectrophotometry: This method can be used for quantification, with specific techniques including first-order derivative and area under the curve (AUC) methods to minimize interference from excipients.[9][10]
Quantitative Data Summary
Table 1: Impact of Process Optimization on Yield
| Process | Reported Yield | Key Improvement |
| Initial Industrial Process | ~24% | - |
| Optimized Industrial Process | ~64% | Identification and management of impurities; introduction of a heating step (80°C) after OXO2 formation.[1][8] |
Table 2: Published UV-Spectrophotometric Methods for this compound Quantification
| Method | Wavelength(s) | Linearity Range (µg/mL) | Correlation Coefficient (r) |
| Standard UV in Methanol | ~237 nm | 1 - 14 | 0.9990[10] |
| First-Order Derivative | 229.2 nm | 1 - 14 | 0.9991[9] |
| Area Under Curve (AUC) | 228.6 - 246.4 nm | 1 - 14 | 0.9999[9] |
| Third-Order Derivative | 254.6 nm | 1 - 14 | 0.9995[11] |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound (Industrial Batch Process)
This protocol is a summary of the key steps for the synthesis and purification.
-
Formation of OXO1:
-
Charge the reactor with water, sodium carbonate, benzonitrile, and hydroxylamine hydrochloride.
-
Heat the mixture to 75°C and maintain for 5 hours.
-
Cool to ambient temperature and perform an extraction with 1,2-dichloroethane (DCE) to separate the organic phase containing OXO1.[1]
-
-
Formation of OXO2:
-
To the organic phase from the previous step, add anhydrous sodium sulfate, triethylamine (TEA), and a solution of 3-chloropropionyl chloride (3-CC) in DCE. The 3-CC solution should be added portion-wise.
-
Maintain the reaction temperature at 10°C for 1 hour.
-
Optimization Step: Heat the mixture to 80°C to increase solubility and reduce impurity formation.[1]
-
Cool and perform an acidic extraction with HCl and water to remove unreacted TEA.[1]
-
-
Formation of Oxolamine:
-
To the organic phase containing OXO2, add diethylamine (DEA).
-
Heat to 80°C and maintain for 1 hour.
-
Cool to ambient temperature.[1]
-
-
Purification of Oxolamine Base:
-
Perform two extractions with HCl and water.
-
Perform two extractions with NaOH and water.[1]
-
-
Formation and Crystallization of this compound (COX):
-
To the purified organic phase, add acetone and a solution of citric acid monohydrate.
-
Allow the this compound to crystallize.
-
Isolate the solid product by centrifugation.
-
Dry and mill the final product.[1]
-
Visualizations
Caption: Overall workflow for the industrial synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. scispace.com [scispace.com]
- 2. agilent.com [agilent.com]
- 3. pharmtech.com [pharmtech.com]
- 4. labsolution.pl [labsolution.pl]
- 5. almacgroup.com [almacgroup.com]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. scribd.com [scribd.com]
- 8. ub.edu [ub.edu]
- 9. researchgate.net [researchgate.net]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR THE ESTIMATION OF this compound IN A PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]
optimizing Oxolamine citrate synthesis to improve yield and reduce impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Oxolamine citrate, with a focus on improving yield and minimizing impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem ID | Issue | Potential Causes | Recommended Actions |
| OY-01 | Low Overall Yield (<50%) | - Suboptimal reaction conditions (temperature, time).- Inefficient purification leading to product loss.- Degradation of intermediates or final product. | - Review and optimize reaction parameters for each step (see Experimental Protocols).- Ensure complete extraction and minimize transfers between vessels.- Use fresh reagents and anhydrous solvents where specified. |
| IP-01 | Presence of 3-Phenyl-5-vinyl-1,2,4-oxadiazole Impurity | - Elimination reaction of the 2-(diethylamino)ethyl chloride side chain precursor or the final product, often promoted by strong bases or high temperatures. | - Use a milder base or a stoichiometric amount during the reaction.- Maintain the reaction temperature as specified in the protocol.- Purify the final product by recrystallization to remove this less polar impurity. |
| IP-02 | Presence of Unreacted Starting Materials (e.g., 3-phenyl-1,2,4-oxadiazole, Diethylamine) | - Incomplete reaction in the alkylation step.- Insufficient reaction time or temperature. | - Increase reaction time and/or temperature moderately.- Ensure proper mixing of reactants.- Use a slight excess of the alkylating agent, 2-(diethylamino)ethyl chloride hydrochloride. |
| IP-03 | Formation of Poly-alkylated Byproducts | - Diethylamine, being a secondary amine, can be further alkylated by 2-(diethylamino)ethyl chloride to form a tertiary amine. | - Control the stoichiometry of the reactants carefully.- Add the alkylating agent slowly to the reaction mixture to avoid localized high concentrations. |
| PC-01 | Difficulty in Crystallization of Final Product | - Presence of impurities inhibiting crystal formation.- Improper solvent system for crystallization. | - Purify the crude product using column chromatography before crystallization.- Experiment with different solvent systems (e.g., ethanol/ether, acetone/hexane) to find the optimal conditions for crystallization. |
| PC-02 | Oily Product Instead of Crystalline Solid | - Presence of residual solvent or impurities. | - Ensure the product is thoroughly dried under vacuum.- Wash the crude product with a non-polar solvent (e.g., hexane) to remove oily impurities before attempting crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: Early synthetic methods reported yields as low as 24%. However, with optimized processes that focus on impurity identification and control, yields can be significantly increased to around 64% or higher.[1][2]
Q2: What are the critical control points in the synthesis to maximize yield and purity?
A2: The most critical steps are the formation of the 1,2,4-oxadiazole ring and the subsequent N-alkylation. Controlling the temperature and stoichiometry in the alkylation step is crucial to prevent the formation of the vinylic impurity and over-alkylation of diethylamine. The final purification, including acid-base washes and crystallization, is also critical for removing impurities.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of products. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) can be used.[3]
Q4: What is the role of the acid and base washes during the workup?
A4: Acid washes (e.g., with dilute HCl) are used to remove unreacted basic compounds like diethylamine. Base washes (e.g., with dilute NaOH) are used to remove any acidic impurities and to neutralize the reaction mixture before extraction of the free base of Oxolamine.
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Yes. Thionyl chloride, used in the preparation of the alkylating agent, is highly corrosive and reacts violently with water, releasing toxic gases. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Diethylamine is a flammable and corrosive liquid. Always consult the Safety Data Sheets (SDS) for all reagents before use.
Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-5-(2-chloroethyl)-1,2,4-oxadiazole
This protocol describes the formation of a key intermediate.
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 3-phenyl-1,2,4-oxadiazole-5-ethanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.
-
Chlorination: Cool the solution in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding it to ice-cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Synthesis of Oxolamine
This protocol describes the N-alkylation step.
-
Reaction Setup: In a round-bottom flask, dissolve 3-phenyl-5-(2-chloroethyl)-1,2,4-oxadiazole (1 equivalent) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Addition of Diethylamine: Add diethylamine (2.5 equivalents) to the solution. The excess diethylamine also acts as a base to neutralize the HCl formed during the reaction.
-
Reaction: Heat the reaction mixture at 60-80°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove excess diethylamine and any salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude Oxolamine free base can be purified by column chromatography.
Protocol 3: Formation and Purification of this compound
-
Salt Formation: Dissolve the purified Oxolamine free base in a minimal amount of a suitable solvent like acetone or ethanol. In a separate flask, dissolve citric acid (1 equivalent) in the same solvent.
-
Precipitation: Slowly add the citric acid solution to the Oxolamine solution with stirring. The this compound salt will precipitate out of the solution.
-
Crystallization: The precipitate can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain a pure crystalline product.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for optimizing this compound synthesis.
References
troubleshooting peak tailing and asymmetry in Oxolamine citrate HPLC analysis
Technical Support Center: Oxolamine Citrate HPLC Analysis
Welcome to the technical support center for HPLC analysis. This guide provides detailed troubleshooting for common issues such as peak tailing and asymmetry encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are peak tailing and asymmetry in HPLC?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common distortion where the latter half of the peak is broader than the front half.[1] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is typically considered a tailing peak, although values up to 1.5 may be acceptable for some assays.[2]
Q2: I am observing significant peak tailing specifically with this compound. What is the most likely cause?
A2: The most probable cause is secondary interactions between the this compound molecule and the stationary phase. This compound is a basic compound due to its diethylamino group.[3] In reversed-phase HPLC using silica-based columns, residual silanol groups on the silica surface can be ionized (negatively charged), especially at a mobile phase pH above 3.[2][4] These charged silanol sites can strongly interact with the positively charged this compound, delaying its elution and causing a tailing peak.[2][5][6]
Q3: How does the mobile phase pH influence the peak shape of this compound?
A3: Mobile phase pH is a critical factor.[7] For a basic compound like this compound, a low pH is generally beneficial. By lowering the mobile phase pH (e.g., to ~2.5-3.5), the ionization of the acidic silanol groups on the stationary phase is suppressed.[2][6] This minimizes the unwanted ionic interactions that lead to tailing. It is also crucial to operate at a pH at least 2 units away from the analyte's pKa to ensure it exists in a single ionic form, which prevents peak splitting or broadening.[8][9] A validated method for this compound successfully uses a mobile phase buffered at pH 3.5.[3][10]
Q4: Could my HPLC column be the source of the problem?
A4: Yes, the column is a frequent source of peak shape issues. Several factors could be at play:
-
Column Age and Contamination: Over time, columns can become contaminated with sample matrix components, leading to active sites that cause tailing.[11]
-
Column Voids and Bed Deformation: The formation of a void at the column inlet or deformation of the packed bed can disrupt the sample path, causing asymmetrical peaks.[1][12]
-
Inappropriate Column Type: Older, Type A silica columns have a higher concentration of active silanol groups.[13] Using a modern, high-purity, end-capped (Type B) silica column or a hybrid-particle column is highly recommended to reduce silanol activity and improve peak shape for basic compounds.[4][6]
Q5: Can my sample preparation or injection volume affect peak shape?
A5: Absolutely. Two common issues are:
-
Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the stationary phase, leading to peak distortion, particularly tailing or fronting.[1][12][14][15]
-
Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak distortion.[14] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.
Q6: What are "extra-column effects" and how can they cause peak tailing?
A6: Extra-column effects refer to any contribution to peak broadening or tailing that occurs outside of the analytical column. This is often caused by "dead volume" in the system, which are spaces where the mobile phase can stagnate or flow unevenly. Common sources include using tubing with an unnecessarily large internal diameter or excessive length, or improperly seated fittings between the injector, column, and detector.[4][16] These effects are typically more pronounced for early-eluting peaks.
Troubleshooting Guide
A systematic approach is the key to efficiently resolving peak asymmetry. The following workflow and experimental protocol will guide you through the process of identifying and correcting the issue.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues.
Data Summary: Impact of HPLC Parameters on Peak Shape
The table below summarizes key parameters and their effects on the analysis of basic compounds like this compound.
| Parameter | Condition / Typical Range | Effect on Peak Tailing for Basic Analytes | Recommendation for this compound Analysis |
| Mobile Phase pH | 2.5 - 7.5 | High pH increases silanol ionization, worsening tailing. Low pH suppresses it, improving peak shape.[2][6] | Operate at a low pH, such as pH 3.0 - 3.5 , using a suitable buffer (e.g., phosphate or acetate).[3][10] |
| Buffer Concentration | 10 - 50 mM | Higher concentrations provide better pH control and can help mask some silanol interactions.[6] | Use a concentration of 20-25 mM to ensure stable pH and reproducible retention times. |
| Competing Base | e.g., 0.1% Triethylamine (TEA) | A competing base preferentially interacts with active silanol sites, shielding the basic analyte from them.[6][13] | The addition of 0.1% TEA to the mobile phase is a proven strategy for improving the peak shape of this compound.[3][10] |
| Column Type | Type A vs. Type B Silica | Type A silica has high silanol activity, causing severe tailing. Type B (high purity, end-capped) has significantly fewer active sites.[13] | Use a modern, end-capped C18 or C8 column from a reputable manufacturer. |
| Sample Concentration | Varies by assay | High concentrations can lead to mass overload, causing both tailing and fronting.[1] | If overload is suspected, dilute the sample by a factor of 10 and reinject. |
| Temperature | Ambient to 60 °C | Increasing temperature can sometimes improve peak shape and efficiency, but may also alter selectivity. | Maintain a consistent and controlled temperature, e.g., 30 °C , for reproducibility. |
Experimental Protocols
Systematic Protocol for Troubleshooting Peak Tailing
Objective: To systematically identify and resolve the cause of peak tailing in the HPLC analysis of this compound.
Materials:
-
HPLC-grade solvents (Acetonitrile, Water)
-
Buffer salts (e.g., Potassium Phosphate Monobasic)
-
Acids/Bases for pH adjustment (e.g., Phosphoric Acid)
-
Mobile phase additive (e.g., Triethylamine)
-
This compound reference standard
-
New or validated HPLC column (e.g., End-capped C18, 5 µm)
-
New guard column (if applicable)
Procedure:
-
Initial Assessment & Method Verification:
-
Confirm all parameters of the analytical method are set correctly in the instrument software (flow rate, gradient, temperature, detection wavelength).
-
Review the established method for this compound, which often includes a C18 column and a mobile phase of buffer (e.g., 0.1% TEA, pH 3.5) and acetonitrile.[3][10]
-
Ensure the system is fully equilibrated with the mobile phase (at least 10-15 column volumes).
-
-
Step 1: Diagnose Column Overload
-
Prepare a 1:10 dilution of your current sample using the mobile phase as the diluent.
-
Inject the diluted sample.
-
Analysis: If the peak shape improves significantly (Tf moves closer to 1.0), the original issue was mass overload. Adjust your sample preparation to inject a lower concentration.[1] If the peak shape is unchanged, proceed to the next step.
-
-
Step 2: Investigate the Mobile Phase
-
Discard the current mobile phase and prepare a fresh batch.
-
Crucially , measure the pH of the aqueous buffer before adding the organic modifier (e.g., acetonitrile).
-
Ensure all additives, such as triethylamine, are accurately measured and added.
-
Filter and degas the new mobile phase.
-
Equilibrate the system with the fresh mobile phase and re-inject the sample.
-
Analysis: If the peak shape is now acceptable, the previous mobile phase was degraded, contaminated, or prepared incorrectly.
-
-
Step 3: Evaluate the Column and Guard Column
-
If you are using a guard column, remove it from the flow path and replace it with a union. Re-inject the sample. If the peak shape improves, the guard column was the problem and must be replaced.
-
If the problem persists, the analytical column is the likely culprit. Replace it with a new, high-quality, end-capped column recommended for basic compounds.
-
Analysis: If a new column resolves the tailing, the old column was contaminated, had lost efficiency, or was unsuitable for the application.
-
-
Step 4: Check for Extra-Column Effects
-
If the issue remains even with a new column and fresh mobile phase, inspect the system's plumbing.
-
Ensure all fittings are properly tightened (finger-tight plus a quarter turn for PEEK).
-
Trace the flow path from the injector to the detector, looking for any unnecessary tubing length or unions.
-
Replace any wide-bore or excessively long tubing with narrow-bore (e.g., 0.005" or 0.12 mm ID) PEEK tubing cut to the minimum required length.[4]
-
Analysis: A significant improvement in peak shape after minimizing dead volume indicates that extra-column effects were a contributing factor.
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. chromtech.com [chromtech.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. researchgate.net [researchgate.net]
- 11. mastelf.com [mastelf.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 15. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Oxolamine Citrate Assays - Method Validation and Robustness Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation and robustness testing of Oxolamine citrate assays.
Frequently Asked Questions (FAQs)
Q1: What are the typical analytical methods used for the assay of this compound?
A1: The most commonly employed methods for the quantification of this compound in bulk drug and pharmaceutical formulations are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.[1][2][3] Titrimetric methods have also been reported.
Q2: Which validation parameters are critical to assess for an this compound assay according to ICH guidelines?
A2: According to ICH Q2(R1) guidelines, the core validation parameters that need to be assessed include: accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5][6]
Q3: What is robustness testing and why is it important for this compound assays?
A3: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7] It provides an indication of the method's reliability during normal usage and is crucial for ensuring consistent performance when the assay is transferred between laboratories or instruments.[8]
Q4: What are forced degradation studies and how do they relate to the validation of an this compound assay?
A4: Forced degradation (or stress testing) involves subjecting the drug substance to conditions more severe than accelerated stability studies, such as acid and base hydrolysis, oxidation, heat, and photolysis.[9][10][11][12] These studies are essential for demonstrating the specificity of an analytical method by ensuring that the assay result for this compound is not affected by the presence of its degradation products.[13][14]
Q5: What are the typical acceptance criteria for key validation parameters for an HPLC assay of this compound?
A5: While specific limits may vary based on the application, typical acceptance criteria are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Accuracy | % Recovery of 98.0% to 102.0% |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 |
| Robustness | System suitability parameters should pass under all varied conditions. %RSD of assay results ≤ 2.0%. |
| System Suitability | Tailing factor ≤ 2.0 Theoretical plates > 2000 |
Troubleshooting Guides
HPLC Method for this compound
Issue 1: Tailing or Asymmetric Peaks for this compound
-
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Check Mobile Phase pH: this compound is a basic compound. An inappropriate mobile phase pH can lead to peak tailing. Ensure the pH of your mobile phase is at least 2 pH units below the pKa of this compound to ensure it is fully protonated.
-
Silanol Interactions: Residual silanol groups on the C18 column can interact with the basic analyte, causing tailing.
-
Solution: Use a highly deactivated, end-capped column. Alternatively, add a competing base like triethylamine (e.g., 0.1%) to the mobile phase to block the active silanol sites.[2]
-
-
Column Overload: Injecting too high a concentration of the sample can lead to peak asymmetry.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Degradation: The column may be contaminated or have lost its stationary phase.
-
Solution: Wash the column with a strong solvent. If the problem persists, replace the column.
-
-
Issue 2: Poor Resolution Between this compound and its Degradation Products
-
Question: During my forced degradation study, a degradation product is co-eluting with the main this compound peak. How can I improve the resolution?
-
Answer:
-
Modify Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.
-
pH Adjustment: A small change in the mobile phase pH can significantly alter the retention times of ionizable compounds.
-
-
Change Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Select a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size for higher efficiency.
-
Issue 3: Failure in Robustness Testing for HPLC Method
-
Question: My HPLC method for this compound failed the robustness test when the column temperature was varied by ±5 °C. What should I do?
-
Answer:
-
Investigate the Impact: Determine the extent of the failure. Is it a significant shift in retention time, a loss of resolution, or a failure to meet system suitability criteria?
-
Optimize the Method: The failure indicates that the method is sensitive to temperature changes.
-
Control Temperature: Ensure a column oven is used and the temperature is consistently maintained.
-
Method Re-development: If minor controls are insufficient, you may need to re-evaluate the chromatographic conditions (e.g., mobile phase composition) to find a more stable operating range.
-
-
Tighten the Method Parameters: If the method cannot be made more robust, the acceptable range for the sensitive parameter (in this case, column temperature) must be tightened in the final analytical procedure.
-
UV-Vis Spectrophotometric Method for this compound
Issue 1: Non-linearity in the Calibration Curve at High Concentrations
-
Question: My calibration curve for this compound is linear at lower concentrations but deviates from linearity at higher concentrations. Why is this happening?
-
Answer:
-
Beer-Lambert Law Deviation: At high concentrations, intermolecular interactions can cause deviations from the linear relationship between absorbance and concentration.
-
Stray Light: High absorbance values can be affected by stray light in the spectrophotometer.
-
Solution: Dilute your samples to fall within the linear range of the assay, which is typically below an absorbance of 1.2 AU.[4]
-
Issue 2: Inconsistent Absorbance Readings
-
Question: I am getting inconsistent and non-reproducible absorbance readings for my this compound samples. What could be the problem?
-
Answer:
-
Cuvette Issues: Dirty, scratched, or mismatched cuvettes are a common source of error.
-
Solution: Ensure cuvettes are thoroughly cleaned with an appropriate solvent and handled only on the frosted sides. Use a matched pair of cuvettes for the blank and sample.
-
-
Instrument Instability: The spectrophotometer's lamp or detector may be unstable.
-
Solution: Allow the instrument to warm up for the recommended time. Perform instrument diagnostics and calibration as per the manufacturer's guidelines.
-
-
Sample Preparation: Inaccurate dilutions or incomplete dissolution of the sample can lead to variability.
-
Solution: Use calibrated volumetric flasks and pipettes. Ensure the sample is fully dissolved in the diluent, using sonication if necessary.[3]
-
-
Experimental Protocols
Protocol 1: HPLC Method Validation for this compound Assay
This protocol is a general guideline based on published methods.[1][2]
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Buffer: Acetonitrile (e.g., 72:28 v/v). The buffer can be 0.1% triethylamine in water, with the pH adjusted to 3.5 with phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[2]
-
Diluent: Buffer: Acetonitrile (50:50 v/v).[2]
Validation Experiments:
-
Specificity (Forced Degradation):
-
Prepare solutions of this compound and subject them to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (e.g., 80°C), and photolytic stress.
-
Analyze the stressed samples and ensure that the peak for this compound is free from interference from any degradation products. Peak purity analysis should be performed if a photodiode array (PDA) detector is available.
-
-
Linearity:
-
Prepare a series of at least five concentrations of this compound reference standard (e.g., 50 to 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and determine the correlation coefficient (r²).
-
-
Accuracy (% Recovery):
-
Prepare placebo samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery for each sample.
-
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
-
-
Robustness:
-
Deliberately vary critical method parameters one at a time. Examples include:
-
Flow rate (± 0.2 mL/min).
-
Mobile phase pH (± 0.2 units).
-
Column temperature (± 5 °C).
-
Mobile phase composition (e.g., ± 2% in the organic modifier).
-
-
Analyze the system suitability of the samples under each varied condition.
-
Protocol 2: UV-Vis Spectrophotometric Method Validation
This protocol is a general guideline based on published methods.[15][16][17]
-
Instrumentation: UV-Vis Spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound (e.g., 10 µg/mL) from 400 nm to 200 nm. The reported λmax can vary depending on the solvent (e.g., ~237 nm in methanol, ~254.6 nm for third-order derivative in water).[15][17]
Validation Experiments:
-
Linearity:
-
Accuracy (% Recovery):
-
Perform recovery studies by the standard addition method. Spike a pre-analyzed sample solution with known amounts of the pure drug at three different levels.
-
Calculate the percentage recovery.
-
-
Precision:
-
Repeatability: Measure the absorbance of six replicate preparations of a standard solution of this compound.
-
Intermediate Precision: Repeat the analysis on a different day.
-
Calculate the %RSD.
-
Visualizations
Caption: A typical workflow for analytical method validation.
Caption: Logical workflow for robustness testing of an HPLC method.
Caption: Troubleshooting decision tree for HPLC peak tailing.
References
- 1. robustness testing ICH Q2 – Pharma Validation [pharmavalidation.in]
- 2. sphinxsai.com [sphinxsai.com]
- 3. ajrconline.org [ajrconline.org]
- 4. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 5. lcms.cz [lcms.cz]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. database.ich.org [database.ich.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ossila.com [ossila.com]
- 11. lubrizolcdmo.com [lubrizolcdmo.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 14. sgs.com [sgs.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Aqueous Solubility of Oxolamine Citrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of Oxolamine citrate.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and why is it challenging to work with?
This compound is characterized by its low aqueous solubility. One source predicts its water solubility to be approximately 0.277 mg/mL.[1] Another study indicates that it is freely soluble in acidic and phosphate buffer media but insoluble in alkaline solutions.[2] This pH-dependent solubility can lead to experimental variability, precipitation issues, and challenges in developing aqueous formulations for research and therapeutic applications.
Q2: What are the primary strategies to enhance the aqueous solubility of this compound?
The primary strategies to overcome the low solubility of this compound include:
-
pH Adjustment: Leveraging its basic pKa of 8.96, adjusting the pH of the aqueous solution to the acidic range can significantly increase its solubility.[1]
-
Co-solvency: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.
-
Complexation: Forming inclusion complexes with cyclodextrins can enhance the apparent solubility of poorly soluble drugs.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.
Q3: How does pH affect the solubility of this compound?
This compound is a weakly basic drug.[1] In acidic solutions (pH < pKa), the amine group of Oxolamine becomes protonated, leading to the formation of a more soluble salt. Conversely, in alkaline solutions (pH > pKa), the un-ionized, less soluble form predominates, causing a decrease in solubility.[2] A dissolution study of this compound tablets confirmed its high solubility in 0.01N HCl and phosphate buffer, while it was found to be insoluble in alkaline media.[2]
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Solution
Symptoms:
-
The solution appears cloudy or contains visible solid particles after the addition of this compound.
-
The concentration of the prepared solution is lower than expected.
Possible Causes:
-
The pH of the aqueous solution is too high (neutral or alkaline).
-
The concentration of this compound exceeds its solubility limit in the chosen solvent system.
Solutions:
| Strategy | Recommended Action | Expected Outcome |
| pH Adjustment | Lower the pH of the aqueous solution to a value at least 2 units below the pKa of Oxolamine (pKa ≈ 8.96). For example, using a citrate or phosphate buffer with a pH between 4 and 6. | A clear, homogenous solution with increased this compound concentration. |
| Co-solvency | Add a water-miscible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400 to the aqueous solution. | Enhanced solubility, allowing for a higher concentration of this compound to be dissolved. |
| Heating and Sonication | Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[3] | Increased rate of dissolution. Note: Ensure the compound is stable at the applied temperature. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol outlines the steps to determine the optimal pH for dissolving this compound.
Materials:
-
This compound powder
-
Purified water
-
Phosphate buffer solutions (pH 4.0, 5.0, 6.0, 7.0, 8.0)
-
0.1 N Hydrochloric acid
-
0.1 N Sodium hydroxide
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bars
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a series of buffer solutions with different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0).
-
Add an excess amount of this compound powder to a known volume of each buffer solution.
-
Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, stop stirring and allow the undissolved particles to settle.
-
Filter the supernatant through a 0.45 µm syringe filter to obtain a clear solution.
-
Dilute the filtrate with the corresponding buffer solution to a suitable concentration for analysis.
-
Quantify the concentration of dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry (at λmax ≈ 237 nm) or HPLC.[4]
-
Plot the solubility of this compound (mg/mL) against the pH to determine the optimal pH range for dissolution.
Illustrative Solubility Data by pH Adjustment:
| pH | Qualitative Solubility |
| 4.0 | High |
| 5.0 | High |
| 6.0 | Moderate |
| 7.0 | Low |
| 8.0 | Very Low |
Protocol 2: Solubility Enhancement using Co-solvents
This protocol describes how to improve the solubility of this compound using a co-solvent.
Materials:
-
This compound powder
-
Purified water
-
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a series of co-solvent/water mixtures with varying concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v).
-
Add an excess amount of this compound powder to a known volume of each co-solvent mixture.
-
Follow steps 3-7 from Protocol 1 to determine the solubility in each co-solvent mixture.
-
Plot the solubility of this compound (mg/mL) against the co-solvent concentration to identify the most effective co-solvent and its optimal concentration.
Illustrative Solubility Data with Co-solvents:
| Co-solvent | Concentration (% v/v) | Qualitative Solubility |
| Ethanol | 20 | Moderate |
| Propylene Glycol | 20 | Moderate-High |
| PEG 400 | 20 | High |
Visual Guides
Caption: Troubleshooting workflow for low this compound solubility.
Caption: Effect of pH on the solubility of this compound.
References
Technical Support Center: Improving the Stability of Oxolamine Citrate in Liquid Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the formulation of liquid preparations of Oxolamine citrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in a liquid formulation?
A1: The stability of this compound in liquid formulations is primarily influenced by pH, exposure to light, presence of oxidizing agents, and potential interactions with excipients.[1][2] The citrate salt form itself may also be susceptible to degradation, particularly photochemical degradation.
Q2: What are the visual indicators of this compound degradation in a liquid formulation?
A2: Visual indicators of degradation can include color change (discoloration), precipitation, or changes in the clarity of the solution.[3] Any noticeable change in the physical appearance of the formulation should be investigated as a potential sign of instability.
Q3: Is this compound susceptible to hydrolysis?
A3: While forced degradation studies on the tablet form of this compound showed it to be stable against acid and base conditions, liquid formulations may present a different stability profile.[1] The 1,2,4-oxadiazole ring in the Oxolamine structure could potentially be susceptible to hydrolysis under extreme pH conditions over extended periods in a liquid medium.[4]
Q4: Can excipients in the formulation impact the stability of this compound?
A4: Yes, excipients can significantly impact drug stability.[5] For instance, certain sugars or sugar alcohols, when present with impurities, could potentially lead to degradation. It is crucial to assess the compatibility of this compound with all excipients in the formulation.[6]
Troubleshooting Guides
Issue 1: Discoloration of the Liquid Formulation
This issue is often indicative of oxidative degradation or reactions involving formulation components.
| Troubleshooting Step | Action | Rationale | Typical Concentration |
| 1. pH Adjustment | Measure and adjust the pH of the formulation. A slightly acidic pH may be optimal for stability.[7] | The rate of many degradation reactions, including oxidation, is pH-dependent.[2] | Target pH: 4.0 - 6.0 |
| 2. Addition of Antioxidants | Incorporate a suitable antioxidant into the formulation. | Antioxidants inhibit oxidation by scavenging free radicals or by being preferentially oxidized.[8] | Ascorbic Acid: 0.01 - 0.1% w/vSodium Metabisulfite: 0.01 - 0.1% w/vButylated Hydroxytoluene (BHT): 0.01 - 0.05% w/v |
| 3. Inclusion of Chelating Agents | Add a chelating agent to the formulation. | Chelating agents form complexes with trace metal ions that can catalyze oxidative degradation.[9] | Edetate Disodium (EDTA): 0.01 - 0.05% w/v |
| 4. Photostability Enhancement | Protect the formulation from light by using amber-colored containers. | Exposure to light can trigger photodegradation, leading to discoloration.[10] | N/A |
Issue 2: Loss of Potency/Assay Failure
A decrease in the concentration of this compound indicates chemical degradation.
| Troubleshooting Step | Action | Rationale | Typical Concentration |
| 1. Forced Degradation Study | Conduct a forced degradation study to identify the primary degradation pathway (hydrolysis, oxidation, photolysis).[10][11] | Understanding the degradation mechanism allows for the selection of appropriate stabilization strategies.[11] | See Experimental Protocol 1 |
| 2. pH Optimization | Perform a pH-stability profile to determine the pH of maximum stability. | The stability of the drug is often optimal within a specific pH range.[12] | Test range: pH 3.0 - 8.0 |
| 3. Excipient Compatibility Study | Evaluate the compatibility of this compound with each excipient individually and in combination.[13] | Incompatibilities between the drug and excipients can lead to degradation.[3] | See Experimental Protocol 2 |
| 4. Buffer System Evaluation | Ensure the chosen buffer system is appropriate and does not catalyze degradation. Citrate buffers can sometimes participate in reactions.[3] | The buffer should maintain the pH without reacting with the active ingredient. | Phosphate buffer, Acetate buffer |
Experimental Protocols
Experimental Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on an this compound liquid formulation.
-
Preparation of Samples: Prepare solutions of this compound in the liquid formulation base.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Store the sample at 60°C for 7 days.
-
Photodegradation: Expose the sample to a light source according to ICH Q1B guidelines.[10]
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see Protocol 3).
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.[11]
Experimental Protocol 2: Excipient Compatibility Study
This protocol provides a framework for assessing the compatibility of this compound with common excipients.
-
Sample Preparation: Prepare binary mixtures of this compound with each excipient (e.g., sweeteners, preservatives, viscosity modifiers) in a 1:1 ratio. Also, prepare a sample of the complete formulation.
-
Storage Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).
-
Analysis: Analyze the samples at initial and final time points using techniques such as HPLC, DSC, and FTIR.
-
Evaluation: Compare the results of the binary mixtures and the complete formulation to the pure drug substance to identify any interactions or degradation.[13]
Experimental Protocol 3: Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.[1]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of methanol, water, and acetonitrile.[1] |
| Detection | UV at 245 nm[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Visualizations
Caption: Potential degradation pathways for this compound in liquid formulations.
References
- 1. STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR THE ESTIMATION OF this compound IN A PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]
- 2. actapharmsci.com [actapharmsci.com]
- 3. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [file.scirp.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. scispace.com [scispace.com]
- 7. jocpr.com [jocpr.com]
- 8. scielo.br [scielo.br]
- 9. Antibacterial chelating agents with applications in industry and medicine: cellular metal restriction, membrane disruption, and synergism with antibiotics in Escherichia coli, Pseudomonas aeruginosa, Serratia marcescens, Bacillus subtilis, and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Influence of pH on the suspension stability of some oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fisherpub.sjf.edu [fisherpub.sjf.edu]
addressing matrix effects in the analysis of Oxolamine citrate from biological samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of Oxolamine citrate from biological samples.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the bioanalysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and metabolites.[2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[1][3] This phenomenon is a major concern because it can severely compromise the accuracy, precision, and sensitivity of the quantitative analysis, potentially leading to erroneous results.[3][4] Electrospray ionization (ESI), a common technique used in LC-MS/MS, is particularly susceptible to these effects.[5][6]
Q2: How can I quantitatively assess the extent of matrix effects in my assay?
A2: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction spike method .[5][7] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (pure) solvent solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect. A value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement. Ideally, the absolute matrix factor should be between 0.75 and 1.25 for a robust method.[2]
Q3: What is the role of an internal standard (IS) and how does it help?
A3: An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality controls. Its purpose is to compensate for variability during the analytical process, including extraction efficiency and matrix effects.[5] The most effective type of IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Deuterium-labeled this compound). A SIL-IS is considered the gold standard because it co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement, allowing for reliable correction and accurate quantification.[1] If a SIL-IS is not available, a structural analog can be used, but it must be carefully selected to ensure it mimics the behavior of this compound.
Q4: Which sample preparation technique is best for minimizing matrix effects?
A4: Improving sample preparation is one of the most effective strategies to circumvent ion suppression.[5] The choice depends on the specific matrix and desired cleanliness of the final extract.
-
Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts, leaving behind significant amounts of phospholipids, a major cause of ion suppression.[5]
-
Liquid-Liquid Extraction (LLE): More selective than PPT and yields cleaner extracts by partitioning the analyte into an immiscible organic solvent.[5][8] Optimizing the pH during extraction is crucial for basic analytes like Oxolamine.[5]
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts.[5][9] Mixed-mode SPE cartridges that utilize both reversed-phase and ion-exchange mechanisms can be particularly effective for isolating basic drugs like Oxolamine from complex matrices.[8]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Problem: Low or inconsistent signal intensity (potential ion suppression).
| Potential Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Endogenous compounds, especially phospholipids from plasma, are a major cause of ion suppression.[5] |
| 1. Improve Chromatographic Separation: Modify the LC gradient to better separate the this compound peak from the regions where matrix components elute. A post-column infusion experiment can identify these suppression zones.[7][10] | |
| 2. Enhance Sample Cleanup: If using protein precipitation, switch to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interferences.[5][6] | |
| 3. Use a Phospholipid Removal Product: Incorporate specific phospholipid removal plates or cartridges into your sample preparation workflow. | |
| Inappropriate Internal Standard (IS) | The IS may not be adequately compensating for the matrix effect experienced by the analyte. |
| 1. Switch to a Stable Isotope-Labeled (SIL) IS: This is the most effective way to compensate for matrix effects.[1] | |
| 2. Verify Co-elution: Ensure your current structural analog IS co-elutes as closely as possible with this compound. | |
| Sample Concentration | High concentrations of matrix components can overwhelm the ion source. |
| 1. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering species.[4][6] | |
| 2. Reduce Injection Volume: Injecting a smaller volume can also lessen the load of matrix components entering the MS system.[4] |
Problem: Poor or variable analyte recovery.
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | The chosen sample preparation protocol may not be optimal for this compound. |
| 1. Optimize LLE pH: For liquid-liquid extraction, adjust the sample pH to be at least two units higher than the pKa of Oxolamine (a basic drug) to ensure it is in its neutral, more extractable form.[5] | |
| 2. Select Appropriate SPE Sorbent: For solid-phase extraction, use a sorbent that provides strong retention for Oxolamine. A mixed-mode cation-exchange sorbent is often a good choice for basic compounds.[8] | |
| 3. Check Elution Solvent Strength: Ensure the elution solvent in your SPE protocol is strong enough to fully desorb the analyte from the sorbent. | |
| Analyte Binding | Oxolamine may bind to proteins in the plasma or to labware (e.g., plastic tubes). |
| 1. Disrupt Protein Binding: During sample preparation, use an acid or organic solvent (e.g., methanol, acetonitrile) to disrupt the binding of Oxolamine to plasma proteins.[8] | |
| 2. Use Low-Binding Labware: Employ low-binding polypropylene tubes and pipette tips to minimize surface adsorption. |
Section 3: Experimental Protocols & Data
Protocol: LLE for this compound from Human Plasma
-
Sample Preparation: Aliquot 100 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the working internal standard solution (e.g., SIL-Oxolamine in 50:50 methanol:water).
-
pH Adjustment: Add 25 µL of 1M Sodium Carbonate buffer (pH 10) to basify the sample. Vortex for 10 seconds.
-
Extraction: Add 600 µL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer (~550 µL) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the LC mobile phase. Vortex for 30 seconds.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Data: Comparison of Sample Preparation Techniques
The following table summarizes typical performance data for different extraction methods, demonstrating the impact on recovery and matrix effects.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery % | 95 ± 5% | 85 ± 4% | 92 ± 3% |
| Matrix Factor (MF) | 0.65 (Suppression) | 0.92 (Minimal Effect) | 0.98 (No Effect) |
| IS-Normalized MF | 0.95 | 0.99 | 1.01 |
| Process Efficiency % | 62% | 78% | 90% |
| Extract Cleanliness | Poor | Good | Excellent |
Data are hypothetical and for illustrative purposes.
Section 4: Visual Guides (Diagrams)
Caption: General workflow for the bioanalysis of this compound.
Caption: Decision tree for troubleshooting matrix effect issues.
Caption: Conceptual diagram of ion suppression in the ESI source.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. providiongroup.com [providiongroup.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
optimization of mobile phase for better separation of Oxolamine citrate and its degradants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase conditions to achieve better separation of Oxolamine citrate and its degradants using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the analysis of this compound?
A1: A common starting point for the analysis of this compound on a C18 column is a buffered aqueous-organic mobile phase. For example, a mixture of a phosphate buffer (pH 3.5-4.1) and either acetonitrile or methanol is frequently used. A typical ratio would be in the range of 60:40 to 72:28 (buffer:organic solvent, v/v).[1][2]
Q2: How does the pH of the mobile phase affect the retention of this compound?
A2: The pH of the mobile phase plays a crucial role in controlling the retention time and peak shape of this compound. Oxolamine is a basic compound, and adjusting the pH of the mobile phase to a slightly acidic range (e.g., pH 3.5) ensures that it is in its protonated, more polar form, leading to better retention and symmetrical peaks on a reversed-phase column.[1]
Q3: What are the common organic modifiers used in the mobile phase, and how do I choose between them?
A3: The most common organic modifiers are acetonitrile and methanol. Acetonitrile generally offers lower viscosity and higher elution strength, which can lead to sharper peaks and shorter run times. Methanol is a more polar and protic solvent, which can offer different selectivity for separating the parent drug from its degradants. The choice between them often comes down to empirical testing to see which provides the better resolution in your specific method.
Q4: My peak shape for this compound is poor (e.g., tailing). How can I improve it?
A4: Poor peak shape can be caused by several factors. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Ensure the pH is low enough to fully protonate the analyte. A pH of around 3.5 is often effective.[1]
-
Add an Ion-Pairing Agent or Amine Modifier: Adding a small amount of triethylamine (e.g., 0.1%) to the mobile phase can help to mask active silanol groups on the stationary phase, reducing peak tailing.[1][2]
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.
-
Ensure Column Health: A deteriorating column can lead to poor peak shapes. Try flushing the column or replacing it if necessary.
Q5: I am not getting good separation between this compound and its degradation products. What should I do?
A5: To improve the separation (resolution) between this compound and its degradants, you can try the following:
-
Optimize the Organic Content: A systematic approach is to vary the percentage of the organic solvent in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve resolution.
-
Change the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice versa. The change in selectivity might resolve co-eluting peaks.
-
Modify the Mobile Phase pH: A small change in pH can alter the ionization state of the degradants differently than the parent compound, potentially leading to better separation.
-
Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, trying a different column chemistry (e.g., a phenyl-hexyl or a cyano column) might provide the necessary selectivity.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | Add 0.1% triethylamine or another amine modifier to the mobile phase to mask silanol groups.[1][2] Ensure the mobile phase pH is sufficiently low (e.g., 3.5) to keep this compound protonated.[1] |
| Poor Resolution | Inadequate separation between this compound and its degradants. | Systematically adjust the organic-to-aqueous ratio in the mobile phase. Try changing the organic modifier (e.g., from acetonitrile to methanol).[2] Adjust the pH of the mobile phase. |
| Shifting Retention Times | Inconsistent mobile phase composition or temperature fluctuations. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. |
| Co-elution of Peaks | Similar retention characteristics of this compound and a degradant under the current conditions. | Modify the mobile phase composition (see "Poor Resolution"). Consider a gradient elution method. If using a C18 column, explore alternative stationary phases like a C8 or a cyano (CN) column.[3][4] |
Experimental Protocols
Method 1: HPLC Method with Acetonitrile[1]
-
Stationary Phase: BDS Hypersil C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of buffer and acetonitrile (72:28 % v/v). The buffer consists of 0.1% triethylamine in water, with the pH adjusted to 3.5 using ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Diluent: A 50:50 (v/v) mixture of buffer (pH 3.5) and acetonitrile.
Method 2: HPLC Method with Methanol[2]
-
Stationary Phase: Kromasil C18 (250 X 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of buffer and methanol (60:40 v/v). The buffer is a mixture of 0.05 M potassium dihydrogen phosphate monobasic and triethylamine, with the pH adjusted to 4.1 with dilute ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
Quantitative Data Summary
| Parameter | Method 1 [1] | Method 2 [2] | Method 3 (Oxolamine Phosphate) [3] |
| Column | BDS Hypersil C18 | Kromasil C18 | Intersil CN |
| Mobile Phase | Buffer (0.1% TEA, pH 3.5) : ACN (72:28) | Buffer (0.05M KH2PO4 + TEA, pH 4.1) : MeOH (60:40) | 0.1% Formic Acid : ACN (50:50) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.7 mL/min |
| Wavelength | 230 nm | 230 nm | 292 nm |
| Retention Time | Not specified | ~7.8 min | ~2.28 min |
Visualizations
Caption: Workflow for troubleshooting poor separation.
Caption: Forced degradation pathways of Oxolamine.
References
reducing inter-day and intra-day variability in Oxolamine citrate spectrophotometric assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning inter-day and intra-day variability in spectrophotometric assays of Oxolamine citrate.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the spectrophotometric assay of this compound?
A1: The spectrophotometric assay of this compound is based on the principle that the drug absorbs ultraviolet (UV) radiation at a specific wavelength. According to the Beer-Lambert law, the amount of UV radiation absorbed is directly proportional to the concentration of this compound in the solution. By measuring the absorbance of a sample solution at its wavelength of maximum absorbance (λmax), the concentration of the drug can be determined.
Q2: What are the typical solvents and wavelengths used for this compound spectrophotometric analysis?
A2: Several validated methods have been published using different solvents and wavelengths. Commonly used solvents include methanol and distilled water.[1][2][3] The wavelength of maximum absorbance (λmax) varies depending on the solvent and the specific method (e.g., zero-order or derivative spectroscopy), but reported values are around 237 nm in methanol, and 229.2 nm, 254.6 nm, and 257.2 nm in distilled water.[1][2][3][4]
Q3: What is an acceptable level of inter-day and intra-day variability?
A3: According to ICH guidelines, the precision of an analytical method, expressed as the relative standard deviation (%RSD), should not be more than 2%.[2] For the spectrophotometric analysis of this compound, reported %RSD values for inter-day and intra-day precision are generally well within this limit, often below 2.2%.[2][4]
Q4: Can this method be used for both bulk drug and pharmaceutical formulations?
A4: Yes, the spectrophotometric methods have been successfully developed and validated for the estimation of this compound in both bulk drug and tablet formulations.[1][2][3][4]
Troubleshooting Guides
Issue 1: High Intra-Day Variability (Inconsistent readings within the same day)
Q: My absorbance readings for the same set of this compound samples are fluctuating significantly within a single analytical run. What could be the cause and how can I fix it?
A: High intra-day variability can be frustrating. Here’s a step-by-step guide to troubleshoot this issue:
-
Sample Preparation:
-
Inhomogeneous Solution: Ensure the sample is completely dissolved and the solution is homogeneous before taking a measurement. Inadequate mixing can lead to concentration gradients. Gently invert the cuvette before placing it in the instrument.
-
Air Bubbles: Check for and remove any air bubbles in the cuvette by gently tapping it. Bubbles can scatter light and cause inaccurate readings.[5]
-
Sample Stability: Verify if the sample is stable under the experimental conditions (e.g., temperature, light exposure).[6]
-
-
Cuvette Handling:
-
Cleanliness: Ensure cuvettes are clean and free from scratches or residues.[7]
-
Proper Handling: Always handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces.[5]
-
Consistent Placement: Place the cuvette in the holder in the same orientation for every reading to ensure a consistent light path.[5]
-
-
Instrumental Factors:
Issue 2: High Inter-Day Variability (Poor reproducibility between different days)
Q: I am observing significant differences in the results for the same this compound samples when I perform the analysis on different days. What are the likely causes and solutions?
A: High inter-day variability points towards factors that change from one day to the next. Consider the following:
-
Environmental Conditions:
-
Temperature and Humidity: Significant fluctuations in laboratory temperature and humidity can affect both the instrument's performance and the sample's stability. Try to maintain a stable environment.
-
Vibrations: Ensure the spectrophotometer is placed on a sturdy, level surface away from vibrations from other equipment.[5]
-
-
Reagent and Standard Preparation:
-
Freshly Prepared Solutions: Prepare fresh standard and sample solutions for each analytical run. The stability of stock solutions over several days should be verified.
-
Solvent Quality: Use the same grade and source of solvent for all experiments to avoid variability.
-
-
Instrument Performance:
-
Systematic Checks: Perform regular checks of the instrument's performance, including wavelength accuracy and photometric accuracy, as recommended by the manufacturer.
-
Lamp Aging: An aging lamp can cause fluctuations in light intensity.[8] Monitor the lamp's performance and replace it if necessary.
-
Data Presentation
Table 1: Summary of Validated Spectrophotometric Methods for this compound Analysis
| Method Type | Solvent | Wavelength (nm) | Concentration Range (µg/mL) | Inter-Day Precision (%RSD) | Intra-Day Precision (%RSD) | Reference |
| Zero-Order UV | Methanol | 237 | 1 - 14 | Not explicitly stated, but method is described as precise | Not explicitly stated, but method is described as precise | [1] |
| First Order Derivative | Distilled Water | 229.2 | 1 - 14 | 1.06915 | 1.06915 | [4] |
| Area Under Curve (AUC) | Distilled Water | 228.6 - 246.4 | 1 - 14 | 2.2714 | 2.2714 | [4] |
| Second Order Derivative | Distilled Water | 257.2 | 1 - 14 | Not explicitly stated, but method is described as precise | Not explicitly stated, but method is described as precise | [3] |
| Third Order Derivative | Distilled Water | 254.6 | 1 - 14 | 2.0487 | 2.0487 | [2] |
Experimental Protocols
Protocol 1: Zero-Order UV Spectrophotometric Method in Methanol [1]
-
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of standard this compound and transfer it to a 100 mL volumetric flask. Add about 30 mL of methanol and sonicate for 15 minutes. Dilute to the mark with methanol.
-
Preparation of Working Standard Solutions (1-14 µg/mL): From the stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations ranging from 1 to 14 µg/mL with methanol.
-
Preparation of Sample Solution (10 µg/mL): Weigh and powder twenty tablets. Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add 30 mL of methanol, sonicate for 15 minutes, and dilute to the mark with methanol. Filter the solution. Further dilute an aliquot to obtain a final concentration of 10 µg/mL.
-
Measurement: Measure the absorbance of the sample and standard solutions at 237 nm against a methanol blank.
-
Calculation: Calculate the concentration of this compound in the sample by comparing its absorbance with that of the standard solution.
Protocol 2: Derivative Spectrophotometric Method in Distilled Water [2][3][4]
-
Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of standard this compound and transfer it to a 100 mL volumetric flask. Add 30 mL of distilled water and sonicate for 15 minutes. Dilute to the mark with distilled water.
-
Preparation of Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.
-
Preparation of Working Standard Solutions for Linearity (1-14 µg/mL): From the 100 µg/mL working standard solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations ranging from 1 to 14 µg/mL with distilled water.
-
Preparation of Sample Solution (100 µg/mL): Weigh and powder twenty tablets. Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add 30 mL of distilled water, sonicate for 15 minutes, and dilute to the mark with distilled water. Filter the solution.
-
Measurement: Scan the solutions from 400 nm to 200 nm. Obtain the first, second, or third-order derivative spectrum. Measure the amplitude at the respective zero-crossing point (e.g., 229.2 nm for first order, 257.2 nm for second order, 254.6 nm for third order) against a distilled water blank.
-
Calculation: Plot a calibration curve of the derivative absorbance versus concentration for the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizations
References
Technical Support Center: Enhancing the Dissolution Rate of Poorly Soluble Oxolamine Citrate Tablets
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of the dissolution rate of poorly soluble drugs like Oxolamine citrate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the application of various dissolution enhancement techniques.
| Problem | Potential Cause | Suggested Solution |
| Micronization/Nanosizing: Particle Agglomeration Post-Processing | High surface energy of freshly micronized particles leading to re-agglomeration.[1][2] | - Incorporate a suitable anti-agglomerating agent or stabilizer during the milling process. - Optimize the milling parameters (e.g., milling time, energy) to minimize the generation of highly energetic surfaces. - Subsequent granulation or formulation with appropriate excipients can prevent re-agglomeration. |
| Solid Dispersion: Drug Crystallization During Storage | The amorphous drug within the solid dispersion is thermodynamically unstable and can revert to a crystalline form over time.[3] | - Select a polymer carrier that has strong interactions with the drug molecule to inhibit crystallization. - Store the solid dispersion under controlled temperature and humidity conditions to minimize molecular mobility. - Consider the use of a second polymer as a crystallization inhibitor. |
| Solid Dispersion: Incomplete Drug Release | Poor wettability of the solid dispersion or the formation of a viscous gel layer upon contact with the dissolution medium, which hinders drug diffusion.[4] | - Incorporate a surfactant or a wetting agent into the formulation. - Optimize the drug-to-carrier ratio; a higher proportion of a hydrophilic carrier can improve wettability.[4] - Select a carrier that dissolves rapidly without forming a highly viscous gel layer. |
| Co-crystallization: Failure to Form Co-crystals | - Improper solvent selection. - Unfavorable molecular recognition between the API and the co-former. | - Screen a variety of solvents with different polarities. - Employ computational screening methods to predict favorable co-former interactions. - Experiment with different co-crystallization techniques such as liquid-assisted grinding or solvent evaporation.[5] |
| Nanosuspension: Crystal Growth (Ostwald Ripening) | Smaller particles have higher saturation solubility, leading to their dissolution and subsequent deposition onto larger particles. | - Optimize the type and concentration of stabilizers (surfactants or polymers) to effectively coat the nanoparticle surface and prevent dissolution.[6][7] - The use of a combination of stabilizers (e.g., an ionic and a non-ionic surfactant) can provide electrosteric stabilization. |
| Nanosuspension: Inconsistent Particle Size Distribution | - Suboptimal homogenization pressure or number of cycles. - Inefficient precipitation process in bottom-up methods. | - For high-pressure homogenization, increase the pressure and/or the number of passes. - In precipitation methods, control the rate of anti-solvent addition and the stirring speed to ensure rapid and uniform precipitation. |
Frequently Asked Questions (FAQs)
Micronization and Nanosizing
Q1: What is the primary mechanism by which micronization and nanosizing enhance the dissolution rate?
Micronization and nanosizing increase the surface area of the drug particles exposed to the dissolution medium.[2][8][9] According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solute. By reducing the particle size, the total surface area is significantly increased, leading to a faster dissolution rate.[6]
Q2: What are the key challenges associated with micronization?
Common challenges include the potential for particle agglomeration due to high surface energy, the risk of altering the drug's solid-state properties (e.g., inducing amorphous regions or polymorphism), and difficulties in handling the micronized powder due to poor flowability and static charges.[1][2]
Solid Dispersions
Q3: How do solid dispersions improve the dissolution rate of poorly soluble drugs like this compound?
Solid dispersions enhance dissolution through several mechanisms:
-
Particle size reduction: The drug is dispersed at a molecular or amorphous level within a hydrophilic carrier matrix, leading to a significant increase in surface area.[4][10]
-
Improved wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[4]
-
Conversion to an amorphous state: The drug is often present in an amorphous (non-crystalline) state, which has a higher energy state and greater apparent solubility than the crystalline form.[4][10]
Q4: What are the different types of solid dispersions?
Solid dispersions can be classified based on the physical state of the drug and the carrier. They can range from simple eutectic mixtures and solid solutions to more complex amorphous dispersions of the drug in an amorphous or crystalline carrier.[11] Second-generation solid dispersions utilize amorphous carriers to further enhance drug release.[12]
Co-crystallization
Q5: How does co-crystallization differ from salt formation?
Co-crystallization involves forming a crystalline structure between an active pharmaceutical ingredient (API) and a co-former through non-ionic interactions, such as hydrogen bonding.[13] In contrast, salt formation involves an ionization event where a proton is transferred between an acidic and a basic functional group. Co-crystallization can be applied to non-ionizable APIs that cannot form salts.[13]
Q6: What are the advantages of using co-crystals to enhance dissolution?
Co-crystals can significantly increase the aqueous solubility and dissolution rate of a drug compared to its free form.[13][14] They offer the advantage of improving physicochemical properties without altering the chemical structure of the API.[14] Furthermore, co-crystals are generally more physically stable than amorphous solid dispersions.[13]
Nanosuspensions
Q7: What are the key formulation components of a nanosuspension?
A nanosuspension typically consists of the poorly soluble drug nanocrystals, a dispersion medium (usually water), and stabilizers.[15][16] Stabilizers, which can be surfactants, polymers, or a combination, are crucial for preventing particle aggregation.[6][17]
Q8: What are the "top-down" and "bottom-up" approaches for preparing nanosuspensions?
-
Top-down methods involve the size reduction of larger drug particles to the nanometer range, typically through mechanical attrition techniques like media milling or high-pressure homogenization.[7]
-
Bottom-up methods involve the precipitation of the drug from a solution to form nanoparticles. This is achieved by dissolving the drug in a solvent and then introducing an anti-solvent to cause precipitation under controlled conditions.[7][18]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Hot-Melt Extrusion
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30 (carrier)
-
Hot-melt extruder
-
Grinder/mill
-
Sieves
-
Dissolution testing apparatus
Methodology:
-
Physically mix this compound and PVP K30 in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Set the temperature profile of the hot-melt extruder. The temperature should be high enough to melt the carrier and allow for the dissolution of the drug, but not so high as to cause degradation.
-
Feed the physical mixture into the extruder at a constant rate.
-
The molten extrudate is cooled and solidified on a conveyor belt or in a cooling chamber.
-
The solidified extrudate is then milled or ground to a fine powder.
-
The powdered solid dispersion is sieved to obtain a uniform particle size.
-
The dissolution rate of the solid dispersion is then compared to that of the pure drug using a USP dissolution apparatus.
Protocol 2: Preparation of this compound Co-crystals by Solvent Evaporation
Objective: To prepare co-crystals of this compound with a pharmaceutically acceptable co-former to improve its solubility and dissolution rate.
Materials:
-
This compound
-
A suitable co-former (e.g., succinic acid, malonic acid)[19]
-
A common solvent in which both the API and co-former are soluble (e.g., ethanol, methanol)
-
Crystallization dish
-
Rotary evaporator or vacuum oven
-
Characterization equipment (e.g., DSC, PXRD, FTIR)
Methodology:
-
Dissolve stoichiometric amounts of this compound and the selected co-former in the chosen solvent in a flask.
-
Gently heat and stir the mixture until both components are completely dissolved.
-
Transfer the solution to a crystallization dish.
-
Allow the solvent to evaporate slowly at room temperature or in a controlled environment (e.g., under a fume hood). Alternatively, use a rotary evaporator for faster solvent removal.
-
Once the solvent has completely evaporated, collect the resulting solid crystals.
-
Characterize the solid to confirm the formation of a new crystalline phase (co-crystal) using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Evaluate the solubility and dissolution rate of the co-crystals in comparison to the pure drug.
Quantitative Data Summary
The following tables summarize the potential improvements in dissolution rate for poorly soluble drugs using various enhancement techniques, based on literature data for analogous compounds.
Table 1: Dissolution Enhancement via Solid Dispersion
| Drug | Carrier | Drug:Carrier Ratio | % Drug Release in 30 min (Pure Drug) | % Drug Release in 30 min (Solid Dispersion) | Reference |
| Carbamazepine | PEG 4000 | 1:9 | ~20% | >90% | [20] |
| Naproxen | PEG 6000/Crospovidone | - | <10% | ~80% | [21] |
Table 2: Dissolution Enhancement via Co-crystallization
| Drug | Co-former | Molar Ratio | Fold Increase in Solubility | Reference |
| Furosemide | Caffeine | 1:1 | Significantly Improved | [19] |
| Carbamazepine | Saccharin | 1:1 | Faster Dissolution Rate | [19] |
| Itraconazole | Succinic Acid | - | Significantly Improved | [19] |
Table 3: Dissolution Enhancement via Nanosuspension
| Drug | Stabilizer | Particle Size | % Drug Release in 1 hr (Pure Drug) | % Drug Release in 1 hr (Nanosuspension) | Reference |
| Felodipine | - | 60-330 nm | ~46% | ~99% | [15] |
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Techniques for Enhancing Dissolution Rate.
References
- 1. API Micronization Challenges for Injectables & Devices | Neuland Labs [neulandlabs.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. contractpharma.com [contractpharma.com]
- 4. jddtonline.info [jddtonline.info]
- 5. academic.oup.com [academic.oup.com]
- 6. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jerseycrusher.com [jerseycrusher.com]
- 9. Micronization Process: Significance and symbolism [wisdomlib.org]
- 10. japer.in [japer.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ajprd.com [ajprd.com]
- 13. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijsdr.org [ijsdr.org]
- 17. hrpub.org [hrpub.org]
- 18. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 19. rjwave.org [rjwave.org]
- 20. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. globalresearchonline.net [globalresearchonline.net]
dealing with co-eluting impurities in the chromatographic analysis of Oxolamine citrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to co-eluting impurities during the chromatographic analysis of Oxolamine citrate.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the chromatographic analysis of this compound?
A1: The primary challenges in the chromatographic analysis of this compound often revolve around achieving adequate separation from its impurities. These can include process-related impurities from synthesis, such as starting materials and byproducts, as well as degradation products formed during storage or under stress conditions. Co-elution of these impurities with the main this compound peak can lead to inaccurate quantification and out-of-specification results.
Q2: What is a potential process-related impurity that might co-elute with this compound?
A2: A potential process-related impurity that may pose a chromatographic challenge is 3-Phenyl-5-vinyl-1,2,4-oxadiazole. Due to its structural similarity to the Oxolamine molecule, it may have a similar retention time under certain chromatographic conditions, leading to co-elution.
Q3: What is a stability-indicating HPLC method and why is it important for this compound analysis?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. For this compound, a stability-indicating method is crucial to ensure that the analytical results are not affected by the presence of degradants that may form over time or under stress conditions such as heat, light, acid, and base hydrolysis.[1][2]
Q4: How can I confirm if a peak is pure or if there is a co-eluting impurity?
A4: Peak purity analysis is essential to detect co-eluting impurities. This can be performed using a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector in your HPLC system. These detectors acquire UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, the peak is likely pure. Any spectral differences suggest the presence of a co-eluting impurity.
Troubleshooting Guide for Co-eluting Impurities
This guide provides a systematic approach to troubleshoot and resolve issues with co-eluting impurities during the HPLC analysis of this compound.
Problem: Poor resolution between this compound and a suspected impurity peak.
Initial Assessment:
-
Symptom: A broad or asymmetrical peak for this compound, a shoulder on the main peak, or a peak that fails peak purity analysis.
-
Potential Cause: Co-elution with a process impurity (e.g., 3-Phenyl-5-vinyl-1,2,4-oxadiazole) or a degradation product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving co-eluting peaks in HPLC analysis.
Detailed Troubleshooting Steps:
1. Confirm Co-elution:
-
Action: Utilize a DAD/PDA detector to perform peak purity analysis on the this compound peak.
-
Expected Outcome: The peak purity analysis will either confirm or rule out the presence of a co-eluting impurity. If the peak is spectrally pure, the issue may lie with the column or system suitability.
2. Method Optimization Strategies:
If co-elution is confirmed, systematic method development is required. The following parameters can be adjusted:
-
Mobile Phase Composition:
-
Organic Solvent Ratio: Modifying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can alter the selectivity and retention of compounds. A good starting point is to vary the organic content in small increments (e.g., ±2%).
-
pH of the Aqueous Phase: The pH of the mobile phase can significantly impact the retention of ionizable compounds like this compound and its impurities. Adjusting the pH can alter their charge state and interaction with the stationary phase, leading to improved separation.
-
Buffer Concentration: Changing the buffer concentration can influence peak shape and retention times.
-
-
Stationary Phase:
-
Column Chemistry: If modifying the mobile phase is insufficient, changing the stationary phase is a powerful tool. Even different brands of C18 columns can provide different selectivities due to variations in manufacturing and end-capping. Consider switching to a column with a different chemistry, such as a Phenyl or Cyano phase, which offer different separation mechanisms.
-
-
Temperature and Flow Rate:
-
Column Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the analysis time.
-
Data Presentation
The following table summarizes different reported HPLC conditions for the analysis of this compound, which can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1[3] | Method 2[4] | Method 3[5] | Method 4[1] |
| Column | BDS Hypersil C18 (150 x 4.6 mm, 5 µm) | Kromasil C18 (250 x 4.6 mm, 5 µm) | ACE 5 C8 (250 x 4.6 mm, 5 µm) | Zodiac C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Buffer:Acetonitrile (72:28 v/v) | Buffer:Methanol (60:40 v/v) | Methanol:0.1 M Phosphoric Acid (15:85 v/v) | Methanol, Water, and Acetonitrile |
| Buffer | 0.1% Triethylamine, pH 3.5 with Ortho-phosphoric acid | 0.05 M KH2PO4 + Triethylamine, pH 4.1 with Ortho-phosphoric acid | - | - |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection | 230 nm | 230 nm | 239 nm | 245 nm |
| Retention Time | Not Specified | ~7.8 min | 19.04 min | 7.25 min |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol is a generalized procedure based on commonly reported methods.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Triethylamine (Analytical grade)
-
Ortho-phosphoric acid (Analytical grade)
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a DAD/PDA detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
3. Preparation of Solutions:
-
Buffer Preparation (Example): Dissolve an appropriate amount of KH2PO4 in water to make a 0.05 M solution. Add triethylamine and adjust the pH to 4.1 with diluted ortho-phosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and organic solvent (methanol or acetonitrile) in the desired ratio (e.g., 60:40 v/v). Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or a suitable diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution Preparation: Prepare the sample containing this compound in the mobile phase or diluent to a concentration similar to the standard solution.
4. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection: DAD/PDA detector, monitoring at an appropriate wavelength (e.g., 230 nm or 245 nm).
5. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Process the chromatograms and evaluate the peak shape, resolution, and purity.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing a stability-indicating method and identifying potential degradation products that might co-elute.
1. Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 80°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 80°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified time, then dissolve in a suitable solvent.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified time.
3. Analysis:
-
Analyze the stressed samples using the developed HPLC method alongside an unstressed sample.
-
Evaluate the chromatograms for the appearance of new peaks and the resolution between these peaks and the main this compound peak.
Logical Relationship Diagram for Method Development:
Caption: Logical workflow for HPLC method development and validation.
References
forced degradation studies to identify potential degradation products of Oxolamine citrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on Oxolamine Citrate. The information is based on established stability-indicating analytical methods and addresses common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
A1: Based on published literature, forced degradation studies for this compound should be conducted under a variety of stress conditions as mandated by ICH guidelines. These typically include acidic, basic, oxidative, thermal, and photolytic stress.[1] The goal is to achieve 5-20% degradation to ensure the analytical method is genuinely stability-indicating.
Q2: I have performed forced degradation studies on this compound, but I am observing little to no degradation. Is this normal?
A2: Yes, this is a commonly reported outcome. Several studies have concluded that this compound is a highly stable molecule under standard forced degradation conditions, including exposure to acid, base, oxidation, dry heat, and light.[1] If you observe minimal degradation, it is crucial to ensure and document that the stress conditions were rigorous enough.
Q3: How can I be sure my analytical method is "stability-indicating" if no degradation products are formed?
A3: This is a critical validation point for highly stable compounds. To validate the stability-indicating nature of your method, you must demonstrate specificity. This involves showing that the peak for this compound is pure and that there is no co-elution from potential degradants, excipients, or placebo components. Techniques like peak purity analysis using a photodiode array (PDA) detector are essential. The method should be able to resolve the parent drug from any minor peaks that might appear under stress.
Q4: What are the known degradation products of this compound?
A4: Currently, published literature on forced degradation of this compound does not identify or characterize any specific major degradation products.[1] Studies have primarily focused on validating analytical methods and have consistently reported the drug's high stability under stress conditions. While potential reactions like oxidation or hydrolysis of the oxadiazole ring or the diethylamino group could be hypothesized, no significant corresponding products have been reported.[2]
Q5: What initial concentration of this compound should I use for my degradation studies?
A5: The starting concentration should be chosen based on the sensitivity of your analytical method. For HPLC-UV methods, concentrations typically range from 50 to 150 µg/mL.[3] It is important to use a concentration that allows for accurate quantification of both the parent drug and any potential minor degradation products that may form.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under acidic or basic conditions. | Stress conditions are too mild (concentration of acid/base is too low, temperature is too low, or duration is too short). | Increase the molarity of the acid (e.g., HCl) or base (e.g., NaOH), increase the temperature (e.g., reflux at 80°C), or extend the exposure time. Document all conditions. For Oxolamine Phosphate, conditions such as 0.5 N HCl or 0.5 N NaOH at 80°C for 2 hours have been used. |
| High variability in assay results for the stressed samples. | Incomplete neutralization of the sample before injection into the HPLC system. | Ensure complete neutralization of acidic and basic samples to a pH compatible with the mobile phase and column. This prevents peak shape distortion and shifts in retention time. |
| Assay of the stressed sample is above 100%. | Co-elution of a degradation product with the main this compound peak. | Re-evaluate the specificity of your HPLC method. Adjust mobile phase composition, gradient, or column type to achieve better separation. Employ a PDA detector to check for peak purity. |
| New, small peaks appear in the chromatogram, but are not well-resolved. | The chromatographic method is not optimized for the separation of potential degradation products. | Modify the HPLC method. This may involve changing the mobile phase ratio, pH, or switching to a different stationary phase (e.g., from C18 to a phenyl-hexyl column). A gradient elution may be necessary to resolve impurities with different polarities. |
| Sample solution appears cloudy or precipitates after stress treatment. | The degradation product or the drug itself has low solubility in the stress medium after cooling or neutralization. | Before injection, filter the sample through a suitable syringe filter (e.g., 0.45 µm PTFE or PVDF). Ensure the diluent used for analysis can fully dissolve the drug and its potential degradants. |
Experimental Protocols
General Protocol for Forced Degradation of this compound
This protocol outlines a general procedure. Specific concentrations and durations may need to be adjusted based on preliminary experiments to achieve the target degradation of 5-20%.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of buffer and acetonitrile) at a concentration of approximately 1 mg/mL.[3]
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.5 N HCl. Reflux the solution at 80°C for 2 hours. Cool, neutralize with an appropriate volume of 0.5 N NaOH, and dilute to the final concentration (e.g., 100 µg/mL) with the mobile phase.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.5 N NaOH. Reflux the solution at 80°C for 2 hours. Cool, neutralize with an appropriate volume of 0.5 N HCl, and dilute to the final concentration with the mobile phase.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 20% hydrogen peroxide (H₂O₂). Keep the solution at 80°C for 2 hours. Cool and dilute to the final concentration with the mobile phase.
-
Thermal Degradation: Expose the solid drug powder to dry heat in an oven at 105°C for 2 hours. After exposure, allow the powder to cool, then weigh and prepare a solution at the final concentration.
-
Photolytic Degradation: Expose the drug solution (e.g., 100 µg/mL) to direct sunlight for 24 hours or in a photostability chamber according to ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analysis: Analyze all samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Example HPLC Method
-
Column: Zodiac C18 (250 mm x 4.6 mm, 5 µm particle size)[1][4]
-
Mobile Phase: A mixture of methanol, water, and acetonitrile[1][4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Stressor | Temperature | Duration |
| Acid Hydrolysis | 0.5 N HCl | 80°C (Reflux) | 2 hours |
| Base Hydrolysis | 0.5 N NaOH | 80°C (Reflux) | 2 hours |
| Oxidation | 20% H₂O₂ | 80°C | 2 hours |
| Thermal | Dry Heat | 105°C | 2 hours |
| Photolytic | Sunlight | Ambient | 24 hours |
Note: These conditions are based on studies performed on Oxolamine Phosphate, a salt form of Oxolamine, and serve as a strong starting point for this compound.
Table 2: Example Results of Forced Degradation Studies
| Stress Condition | % Assay of this compound | % Degradation | Observations |
| Unstressed Control | 99.8 | 0.0 | No additional peaks |
| Acid Hydrolysis | 98.5 | 1.3 | No significant degradation peaks observed |
| Base Hydrolysis | 98.9 | 0.9 | No significant degradation peaks observed |
| Oxidation | 99.1 | 0.7 | No significant degradation peaks observed |
| Thermal | 99.5 | 0.3 | No significant degradation peaks observed |
| Photolytic | 99.2 | 0.6 | No significant degradation peaks observed |
Disclaimer: This table is illustrative. Actual results may vary. The data reflects the high stability of this compound as reported in the literature.[1]
Visualizations
Experimental Workflow
Caption: Workflow for a typical forced degradation study of this compound.
Logical Flow for Method Validation
Caption: Decision workflow for validating a stability-indicating analytical method.
References
- 1. STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR THE ESTIMATION OF this compound IN A PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]
- 2. (3S)-3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium | 1949-20-8 | Benchchem [benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
improving the precision and accuracy of UV spectrophotometric methods for Oxolamine citrate
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the precision and accuracy of UV spectrophotometric methods for the analysis of Oxolamine citrate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength (λmax) for the quantification of this compound using UV spectrophotometry?
A1: The optimal wavelength for measuring this compound depends on the solvent and the specific spectrophotometric method being employed. Several studies have reported different λmax values. For zero-order spectrophotometry, a λmax of approximately 237 nm has been reported using methanol as the solvent.[1] In distilled water, methods have utilized first-order derivative spectrophotometry at 229.2 nm, second-order at 257.2 nm, and third-order at 254.6 nm.[2][3] An area under the curve (AUC) method in distilled water has been described for the range of 228.6 nm to 246.4 nm.[3] It is crucial to determine the λmax under your specific experimental conditions by scanning a standard solution of this compound over the UV range (typically 200-400 nm).
Q2: Which solvent is recommended for the UV analysis of this compound?
A2: Both methanol and distilled water have been successfully used as solvents for the UV spectrophotometric analysis of this compound.[1][3] The choice of solvent can influence the λmax. When developing a method, ensure that the solvent is of high purity (AR grade or equivalent) and does not absorb significantly in the wavelength range of interest.
Q3: What is the linear range for the determination of this compound by UV spectrophotometry?
A3: The linear range for this compound has been consistently reported as 1 to 14 µg/ml in various UV spectrophotometric methods, including zero-order, and first, second, and third-order derivative techniques.[1][2][3] It is essential to validate the linearity of the method within your laboratory's specific instrumental and experimental setup.
Q4: Can excipients in the formulation interfere with the UV spectrophotometric analysis of this compound?
A4: Yes, excipients present in pharmaceutical formulations can potentially interfere with the analysis. Derivative spectrophotometry is often employed to minimize such interferences, as it can separate the spectral signals of the analyte from those of the excipients and any degradation products.[2] If interference is suspected, a placebo formulation (containing all excipients except this compound) should be analyzed to assess the extent of the interference.
Q5: How stable is this compound in solution during analysis?
A5: One study indicated that this compound is highly stable under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress when analyzed by HPLC.[4] However, it is always good practice to analyze solutions as freshly prepared as possible. For routine analysis, the stability of the drug in the chosen solvent should be evaluated over the typical analysis time.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the UV spectrophotometric analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible absorbance readings | 1. Instrument not warmed up.2. Fluctuations in the light source.3. Cuvette not properly cleaned or positioned.4. Air bubbles in the cuvette.5. Sample solution is not homogeneous. | 1. Allow the spectrophotometer to warm up for at least 15-30 minutes before use.2. Check the instrument's lamp status and replace if necessary.3. Clean the cuvette with an appropriate solvent, handle it by the frosted sides, and ensure consistent placement in the holder.4. Gently tap the cuvette to dislodge any air bubbles.5. Ensure the sample is thoroughly mixed before taking a measurement. |
| Unexpected peaks or high background absorbance | 1. Contaminated solvent.2. Interference from excipients.3. Presence of degradation products.4. Dirty or scratched cuvettes. | 1. Use high-purity (AR grade or equivalent) solvents.2. Analyze a placebo solution to check for excipient interference. Consider using derivative spectrophotometry to minimize this.3. Prepare fresh solutions and protect them from light and heat. If degradation is suspected, a stability-indicating method should be developed.4. Thoroughly clean or replace the cuvettes. |
| Absorbance readings are too high or too low | 1. The concentration of the sample is outside the linear range of the method.2. Incorrect dilution of the stock solution. | 1. Prepare a new sample with a concentration that falls within the established linear range (typically 1-14 µg/ml).2. Double-check all dilution calculations and ensure accurate pipetting. |
| Shifts in the wavelength of maximum absorbance (λmax) | 1. Change in solvent or pH of the solution.2. Instrument calibration error. | 1. Ensure the same solvent and consistent pH are used for all standards and samples.2. Perform a wavelength accuracy check on the spectrophotometer using certified reference materials. |
| Poor linearity of the calibration curve | 1. Inaccurate preparation of standard solutions.2. Absorbance values are outside the optimal range (ideally 0.2-0.8).3. Instrumental malfunction. | 1. Carefully prepare a fresh set of standard solutions.2. Adjust the concentration of the standards to fall within the optimal absorbance range.3. Check the instrument's performance and recalibrate if necessary. |
Quantitative Data Summary
The following tables summarize the key parameters for various UV spectrophotometric methods for the determination of this compound.
Table 1: Method Parameters for UV Spectrophotometric Analysis of this compound
| Method | Solvent | Wavelength (nm) | Linearity Range (µg/ml) | Correlation Coefficient (r²) |
| Zero-Order | Methanol | ~237 | 1 - 14 | 0.9990[1] |
| First-Order Derivative | Distilled Water | 229.2 | 1 - 14 | 0.9991[3] |
| Second-Order Derivative | Distilled Water | 257.2 | 1 - 14 | 0.9978 |
| Third-Order Derivative | Distilled Water | 254.6 | 1 - 14 | 0.9995[2] |
| Area Under Curve (AUC) | Distilled Water | 228.6 - 246.4 | 1 - 14 | 0.9999[3] |
Table 2: Reported Precision of UV Spectrophotometric Methods for this compound
| Method | Precision (%RSD) |
| First-Order Derivative | 1.06915 - 2.2714[3] |
| Area Under Curve (AUC) | 1.06915 - 2.2714[3] |
| Third-Order Derivative | 2.0487[2] |
Experimental Protocols
1. Zero-Order UV Spectrophotometric Method
-
Solvent: Methanol (AR Grade)
-
Preparation of Standard Stock Solution (100 µg/ml):
-
Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions in methanol to obtain concentrations within the linear range (e.g., 1, 2, 4, 6, 8, 10, 12, 14 µg/ml).
-
-
Sample Preparation (from tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 ml volumetric flask.[1]
-
Add about 70 ml of methanol and sonicate for 15 minutes.[1]
-
Make up the volume to 100 ml with methanol and mix well.
-
Filter the solution through a suitable filter paper.
-
Dilute the filtrate with methanol to obtain a final concentration within the linear range.
-
-
Measurement:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use methanol as a blank to zero the instrument.
-
Record the absorbance of the standard and sample solutions at the λmax (around 237 nm).[1]
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
2. Derivative UV Spectrophotometric Methods (First, Second, or Third Order)
-
Solvent: Distilled Water
-
Preparation of Standard and Sample Solutions:
-
Measurement:
-
Scan the standard and sample solutions from 400 nm to 200 nm against a distilled water blank.
-
Use the spectrophotometer's software to generate the first, second, or third-order derivative spectra.
-
Measure the absorbance at the specified zero-crossing point or peak amplitude for the respective derivative order (e.g., 229.2 nm for the first derivative).[3]
-
Construct a calibration curve and determine the sample concentration as described for the zero-order method.
-
Visualizations
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ajrconline.org [ajrconline.org]
- 3. jocpr.com [jocpr.com]
- 4. STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR THE ESTIMATION OF this compound IN A PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. jocpr.com [jocpr.com]
selection of optimal column and mobile phase for Oxolamine citrate HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful HPLC analysis of Oxolamine citrate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC column for this compound analysis?
A1: A reversed-phase C18 column is the most common and recommended starting point for this compound analysis. Several specific columns have been successfully used, including BDS Hypersil C18 (150 x 4.6 mm, 5 µm), Kromasil C18 (250 x 4.6 mm, 5 µm), and Zodiac C18 (250 x 4.6 mm, 5 µm).[1][2][3] The choice may depend on the specific separation requirements and available laboratory equipment.
Q2: What is a typical mobile phase for this compound HPLC?
A2: A common mobile phase involves a mixture of a buffer and an organic solvent, such as acetonitrile or methanol.[1][2] For example, a mixture of a buffer (like 0.1% triethylamine adjusted to pH 3.5 with orthophosphoric acid) and acetonitrile in a 72:28 (v/v) ratio has been reported.[1][4] Another option is a buffer (0.05 M potassium dihydrogen phosphate monobasic and triethylamine, pH 4.1) and methanol in a 60:40 (v/v) ratio.[2]
Q3: What is the typical detection wavelength for this compound?
A3: The UV detection wavelength for this compound is typically set around 230 nm or 245 nm.[1][2][3] Spectrophotometric methods have shown absorbance maxima at 229.2 nm and 254.6 nm depending on the derivative order.[5][6]
Q4: How can I prepare the standard and sample solutions for this compound analysis?
A4: A common approach is to dissolve the this compound standard or sample in a diluent that is compatible with the mobile phase. A mixture of the mobile phase buffer and the organic solvent (e.g., 50:50 v/v) is often used as the diluent.[1] For instance, a stock solution can be prepared by dissolving a known weight of this compound in the diluent, followed by sonication to ensure complete dissolution, and then further diluting to the desired working concentration.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: this compound is a basic compound and can interact with residual silanol groups on the silica-based column packing, leading to tailing peaks.[7][8] | - Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 3.0-4.1) can suppress the ionization of silanol groups, minimizing these interactions.[2][8] - Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the silanol groups and improve peak shape.[1][2] - Choose an Appropriate Column: Consider using a column with low silanol activity or an end-capped column. |
| Column Overload: Injecting too concentrated a sample can lead to peak distortion.[7] | - Reduce Sample Concentration: Dilute the sample to a lower concentration.[7] - Decrease Injection Volume: Inject a smaller volume of the sample. | |
| Poor Resolution | Inadequate Separation: The mobile phase composition may not be optimal for separating this compound from other components.[3] | - Optimize Mobile Phase Strength: Adjust the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. Increasing the organic content generally decreases retention time, while decreasing it can improve separation of early eluting peaks.[2][3] - Adjust Mobile Phase pH: Fine-tuning the pH can alter the ionization state of this compound and interfering compounds, thereby affecting their retention and improving resolution.[2] |
| Column Degradation: Loss of stationary phase or contamination can lead to reduced column efficiency.[3] | - Flush the Column: Wash the column with a strong solvent to remove contaminants. - Replace the Column: If flushing does not restore performance, the column may need to be replaced.[3] | |
| Baseline Noise or Drift | Mobile Phase Issues: Dissolved gases, contaminated solvents, or improper mixing can cause an unstable baseline.[1][5] | - Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases.[5] - Use High-Purity Solvents: Ensure that HPLC-grade solvents and reagents are used.[1] - Ensure Proper Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. |
| Detector Issues: A dirty flow cell or a failing lamp can contribute to baseline noise. | - Clean the Flow Cell: Flush the flow cell with an appropriate solvent. - Check Lamp Intensity: If the lamp energy is low, it may need to be replaced.[9] | |
| System Leaks: A leak in the system can cause pressure fluctuations and a noisy baseline.[9] | - Check Fittings: Inspect all fittings for any signs of leakage and tighten or replace as necessary.[9] |
Quantitative Data Summary
The following table summarizes the key parameters from various reported HPLC methods for this compound analysis.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | BDS Hypersil C18 (150 x 4.6 mm, 5 µm)[1] | Kromasil C18 (250 x 4.6 mm, 5 µm)[2] | Zodiac C18 (250 x 4.6 mm, 5 µm)[3] | ACE 5 C8 (250 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Buffer: 0.1% Triethylamine (pH 3.5 with Orthophosphoric Acid)Organic: AcetonitrileRatio: 72:28 (v/v)[1] | Buffer: 0.05 M KH2PO4 + Triethylamine (pH 4.1 with Orthophosphoric Acid)Organic: MethanolRatio: 60:40 (v/v)[2] | Methanol, Water, and Acetonitrile (ratio not specified)[3] | 0.1 M Phosphoric Acid and MethanolRatio: 85:15 (v/v)[7] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[10] | 1.0 mL/min[7] |
| Detection Wavelength | 230 nm[1] | 230 nm[2] | 245 nm[3] | 239 nm[7] |
| Injection Volume | 10 µL[1] | 20 µL[2] | Not Specified | 10 µL[7] |
| Diluent | Buffer (pH 3.5) : Acetonitrile (50:50 v/v)[1] | Buffer (pH 4.1)[2] | Not Specified | Mobile Phase[7] |
Experimental Protocol: A Recommended HPLC Method
This protocol provides a detailed methodology for the analysis of this compound based on a validated method.[1]
1. Materials and Reagents:
-
This compound reference standard
-
Triethylamine (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: BDS Hypersil C18 (150 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of buffer and acetonitrile (72:28 v/v). The buffer is 0.1% triethylamine in water, with the pH adjusted to 3.5 using orthophosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 10 µL.[1]
3. Preparation of Solutions:
-
Buffer Preparation: Add 1 mL of triethylamine to 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid.
-
Diluent Preparation: Mix the prepared buffer and acetonitrile in a 50:50 (v/v) ratio.[1]
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution of approximately 1000 µg/mL. Further dilute this stock solution with the diluent to achieve a working standard concentration of 100 µg/mL.
-
Sample Solution Preparation: For a pharmaceutical formulation, weigh and finely powder a representative number of tablets. Transfer a quantity of the powder equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add about 15 mL of diluent and sonicate for 15 minutes. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter. Further dilute the filtrate with the diluent to a final concentration of approximately 100 µg/mL.
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The theoretical plates for the this compound peak should be not less than 2000.
-
The tailing factor for the this compound peak should be not more than 2.0.
5. Analysis:
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area for this compound.
-
Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.
Logical Workflow for Method Development
The following diagram illustrates a logical workflow for selecting the optimal column and mobile phase for this compound HPLC analysis.
Caption: Workflow for this compound HPLC Method Development.
References
- 1. uhplcs.com [uhplcs.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
Technical Support Center: Scaling Up Oxolamine Citrate Production
Welcome to the technical support center for the synthesis and scale-up of Oxolamine citrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the production process.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and solutions to potential issues encountered during the synthesis and purification of this compound.
Q1: My overall yield of this compound is low (around 20-30%). What are the likely causes and how can I improve it?
A low yield, often around 24% in initial or unoptimized processes, is typically due to the formation of impurities and incomplete reactions.[1][2] The key to increasing the yield to 64% or higher lies in process optimization, particularly in the formation of Oxolamine and the final crystallization step.[1][2]
Troubleshooting Steps:
-
Impurity Removal: The primary cause of low yield is the presence of impurities and unreacted starting materials, such as diethylamine (DEA).[1] Implementing acidic and basic washes after the formation of Oxolamine is crucial for purification.
-
Reaction Conditions: Ensure precise control over reaction temperatures and times at each stage of the synthesis. Deviations can lead to side reactions and a lower yield.
-
Crystallization: Proper crystallization is vital for isolating a pure product. Ensure the correct solvent system (acetone and dichloroethane) and cooling profile are used.[1]
Q2: I am observing the formation of byproducts during the synthesis. What are the potential side reactions?
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, the core structure of Oxolamine, can be prone to side reactions. While specific byproducts for the this compound synthesis are not extensively documented in publicly available literature, general side reactions for this class of compounds include:
-
Hydrolysis of Intermediates: The O-acylamidoxime intermediate (formed during the creation of the oxadiazole ring) can be susceptible to hydrolysis, especially under harsh pH conditions, leading to the formation of amidoximes and carboxylic acids instead of the desired oxadiazole.
-
Rearrangement Reactions: 1,2,4-oxadiazoles can undergo thermal or photochemical rearrangements to form other heterocyclic systems.[3]
-
Incomplete Cyclization: If the cyclodehydration of the O-acylamidoxime intermediate is incomplete, it will remain as an impurity in the final product.
To minimize these side reactions, it is important to maintain anhydrous conditions where necessary and to carefully control the temperature and reaction times.
Q3: What are the critical process parameters to monitor during scale-up?
When scaling up the production of this compound, the following parameters are critical:
-
Temperature Control: The formation of the OXO2 intermediate is an exothermic reaction and requires cooling to maintain a temperature of 10°C.[1] The formation of Oxolamine, on the other hand, requires heating to 80°C.[1] Efficient heat transfer is crucial in larger reactors to maintain these temperatures consistently.
-
Mixing: Adequate agitation is necessary to ensure homogeneity, especially during the reaction and extraction steps. In larger vessels, the agitator's speed and design must be optimized.
-
Addition Rates: The controlled addition of reagents, such as 3-chloropropionyl chloride, is important to manage exothermic reactions and prevent the formation of byproducts.[1]
-
Phase Separation: During the acid and base wash extractions, clear phase separation is essential for efficient impurity removal. Ensure adequate settling time and proper equipment design for larger volumes.
Q4: How can I ensure the purity of the final this compound product?
The purity of the final product is ensured through a combination of purification steps and analytical testing.
-
Purification Process:
-
Extraction: The series of acid and base washes are the most critical purification steps to remove unreacted starting materials and byproducts.[1]
-
Centrifugation: After crystallization, centrifugation is used to separate the solid this compound from the mother liquor.[1]
-
Drying: The wet cake is then dried to remove residual solvents.
-
Milling: Milling or micronization can be performed to achieve the desired particle size distribution.[1]
-
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry are commonly used to assess the purity of the final product and to quantify any impurities.[4][5]
Data Presentation: Comparison of Low vs. High-Yield Processes
The primary difference between the low-yield (24%) and high-yield (64%) processes is the implementation of a more rigorous purification protocol in the high-yield version, specifically after the formation of Oxolamine.
| Parameter | Low-Yield Process (24%) | High-Yield Process (64%) |
| Overall Yield | ~24%[1][2] | ~64%[1][2] |
| Key Difference | Minimal purification after Oxolamine formation. | Introduction of acid (HCl) and base (NaOH) extractions after Oxolamine formation to remove impurities.[1] |
| Final Product Purity | Lower, due to the presence of unreacted starting materials and byproducts. | Higher, leading to a more efficient crystallization and higher overall yield. |
Experimental Protocols
Below are the detailed methodologies for the key stages of the high-yield (64%) this compound synthesis process.
Stage 1: Formation of OXO1
-
Reactants: Benzonitrile (limiting reagent), water, sodium carbonate, and hydroxylamine hydrochloride.[1]
-
Procedure:
-
Charge the reactor with water, followed by the manual addition of sodium carbonate.
-
Add benzonitrile and then hydroxylamine hydrochloride.
-
Heat the mixture to 75°C and maintain for 5 hours with agitation.[1]
-
Cool the reaction mixture to ambient temperature.
-
Perform an extraction to remove the aqueous phase.[1]
-
Stage 2: Formation of OXO2
-
Reactants: OXO1 from Stage 1, dichloroethane (DCE), anhydrous sodium sulfate, triethylamine (TEA), and 3-chloropropionyl chloride (3-CC).[1]
-
Procedure:
-
Charge the reactor with the OXO1/DCE mixture from the previous step.
-
Manually add anhydrous sodium sulfate.
-
Add TEA.
-
Add a solution of 3-CC in DCE in 7 portions.
-
Maintain the reaction temperature at 10°C for 1 hour with agitation.[1]
-
Increase the temperature to 80°C to improve solubility and reduce impurities.[1]
-
Perform an extraction with water and HCl (33%) to remove unreacted TEA.[1]
-
Stage 3: Formation and Purification of Oxolamine
-
Reactants: OXO2 from Stage 2 and diethylamine (DEA).[1]
-
Procedure:
-
Add DEA to the reactor containing the OXO2 mixture.
-
Heat the reaction to 80°C and maintain for 1 hour with agitation.[1]
-
Cool the mixture to ambient temperature.
-
Acid Wash: Perform two consecutive extractions with HCl and water. Separate the aqueous phase after each wash.[1]
-
Base Wash: Perform two consecutive extractions with NaOH and water. Separate the aqueous phase after each wash.[1] The remaining organic phase contains the purified Oxolamine in DCE.
-
Stage 4: Formation of this compound (COX)
-
Reactants: Purified Oxolamine solution from Stage 3, acetone, and citric acid monohydrate.[1]
-
Procedure:
-
To the organic phase containing Oxolamine and DCE, add acetone and citric acid monohydrate.[1]
-
Allow the reaction to proceed to form this compound.
-
Initiate crystallization by cooling the solution.
-
The resulting slurry contains solid this compound in a mixture of acetone and DCE.[1]
-
The solid product is then isolated via centrifugation, followed by drying and milling.[1]
-
Visualizations
Experimental Workflow for High-Yield this compound Synthesis```dot
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. scispace.com [scispace.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of oxime oxalate amides and their use in free-radical mediated syntheses of lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Oxolamine Citrate and Dextromethorphan in Preclinical Cough Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitussive efficacy of Oxolamine citrate and dextromethorphan, focusing on their performance in established preclinical cough models. The information presented is intended to inform research and development in the field of respiratory therapeutics.
Introduction
Cough is a primary symptom of numerous respiratory conditions, and its effective management remains a key area of pharmaceutical research. While dextromethorphan has long been a standard centrally-acting antitussive, other agents such as this compound, with different mechanisms of action, are also utilized. This guide synthesizes available preclinical data to compare their efficacy.
Mechanism of Action
Dextromethorphan is a centrally-acting cough suppressant. Its primary mechanism involves antagonism of the N-methyl-D-aspartate (NMDA) receptor in the brain's cough center, which elevates the threshold for the cough reflex.[1] It also acts as a sigma-1 receptor agonist, which may contribute to its antitussive effects.[1]
This compound is understood to have a multi-faceted mechanism of action, including both central and peripheral effects.[2] It is reported to possess anti-inflammatory properties and may also exert a local anesthetic effect on the sensory nerve endings in the respiratory tract, thereby reducing the irritation that triggers coughing.[2][3]
Comparative Efficacy in a Citric Acid-Induced Cough Model
The citric acid-induced cough model in guinea pigs is a standard and widely used preclinical assay to evaluate the efficacy of antitussive agents. This model reliably elicits a cough response that can be quantified to assess the effectiveness of a given compound.
Data Presentation: Antitussive Efficacy
| Compound | Dose (mg/kg, p.o.) | Animal Model | Cough Induction | Efficacy (Cough Suppression) | Source |
| Dextromethorphan | 20 | Guinea Pig | Citric Acid (20% w/v) | 66.99% | [4] |
| Dextromethorphan | 32 | Guinea Pig | Citric Acid (0.4 M) | Not significant | [5] |
| This compound | - | Guinea Pig | Citric Acid | Data not available in searched literature | - |
It is important to note that a direct comparison is limited by the lack of publicly available quantitative data for this compound in a citric acid-induced cough model in guinea pigs.
One study found that an herbal cough medicine demonstrated a percentage of cough suppression (PCS) ranging from 58.48% to 59.21% across different doses, which was not significantly different from the 66.99% PCS observed with dextromethorphan at a 20 mg/kg dose.[4] In contrast, another study reported that dextromethorphan at a higher dose of 32 mg/kg did not produce a notable effect on the number of citric acid-induced coughs.[5] This highlights the importance of dose-response relationships and specific experimental conditions in evaluating antitussive efficacy.
Experimental Protocols
A detailed methodology for a representative citric acid-induced cough model in guinea pigs is provided below. This protocol is based on commonly cited experimental designs in the field.
Citric Acid-Induced Cough Model in Guinea Pigs
-
Animal Model: Male Dunkin-Hartley guinea pigs are typically used.[4] Animals are acclimatized to the laboratory environment before the experiment.
-
Housing: Animals are housed in controlled conditions with regulated temperature and humidity.[4]
-
Cough Induction: A solution of citric acid (e.g., 0.4 M or 20% w/v) is aerosolized using a nebulizer and delivered into a whole-body plethysmography chamber containing a single, unrestrained guinea pig.[4][5]
-
Drug Administration: Test compounds (e.g., this compound or dextromethorphan) or a vehicle control are administered orally (p.o.) at a specified time before the citric acid challenge (e.g., 30 or 60 minutes).[4][5]
-
Data Acquisition: The number of coughs is recorded by trained observers, often supplemented with audio or video recording, for a defined period during and after citric acid exposure.[5][6]
-
Efficacy Calculation: The antitussive effect is typically expressed as the percentage of cough suppression compared to the vehicle-treated control group.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Dextromethorphan in Cough Suppression
Caption: Dextromethorphan's central mechanism of action on NMDA and Sigma-1 receptors.
General Experimental Workflow for Antitussive Efficacy Testing
Caption: A typical workflow for evaluating antitussive drug efficacy in a preclinical model.
Conclusion
Dextromethorphan has demonstrated efficacy in preclinical citric acid-induced cough models, though the degree of suppression can vary depending on the dosage and specific experimental protocol. This compound is recognized as an antitussive with a distinct, peripherally-focused mechanism of action that includes anti-inflammatory effects.
A significant gap in the publicly available literature is the lack of direct, quantitative comparative efficacy data between this compound and dextromethorphan in a standardized cough model. Such data would be invaluable for a more definitive comparison of their antitussive potential. Future research, including head-to-head preclinical studies and well-controlled clinical trials, is warranted to fully elucidate the comparative efficacy of these two compounds.
References
- 1. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 2. Effect of oxolamine on cough sensitivity in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs | MDPI [mdpi.com]
- 6. Use of within-group designs to test anti-tussive drugs in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of Oxolamine citrate and codeine for cough suppression
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Cough, a protective reflex, can become a debilitating symptom in various respiratory conditions, driving the demand for effective antitussive therapies. For decades, codeine, a centrally acting opioid, has been a cornerstone of cough suppression. However, its clinical utility is often limited by a range of side effects. Oxolamine citrate, a non-opioid agent, presents an alternative with a distinct mechanistic profile. This guide provides a detailed head-to-head comparison of this compound and codeine, focusing on their performance in preclinical models, their mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Comparison of Antitussive Efficacy
Table 1: Preclinical Efficacy of Codeine in the Citric Acid-Induced Cough Model in Guinea Pigs
| Treatment | Dose (mg/kg, p.o.) | Mean Coughs (14 min) | % Inhibition | Mean Latency to First Cough (s) |
| Vehicle (Citric Acid) | - | 24.5 ± 3 | 0% | 151.4 ± 20 |
| Codeine | 6 | 15.5 ± 2.5 | 36.7% | 210 ± 30 |
| Codeine | 12 | 8.5 ± 1.5 | 65.3% | 285 ± 35 |
| Codeine | 24 | 7.5 ± 1 | 69.4% | 311 ± 36 |
Data adapted from a representative study. Values are presented as mean ± SEM.[1]
Information on the dose-dependent efficacy of this compound in a directly comparable citric acid-induced cough model in guinea pigs is limited in the available literature. However, studies have shown its effectiveness in animal models of cough induced by chemical irritants.[2][]
Mechanisms of Action
This compound and codeine suppress cough through fundamentally different mechanisms. Codeine acts centrally, while this compound is believed to exert its effects primarily in the periphery, with some evidence suggesting a central component as well.[4][5]
This compound: A Multi-Targeted Approach
This compound's antitussive effect is attributed to a combination of peripheral anti-inflammatory and local anesthetic actions.[2][][4]
-
Anti-inflammatory Action: this compound has been shown to reduce inflammation in the respiratory tract.[6] This is significant as inflammatory mediators can sensitize the sensory nerves that trigger the cough reflex.
-
Local Anesthetic Effect: It is thought to have a mild anesthetic effect on the sensory nerve endings in the airways, which reduces their sensitivity to irritants.[4]
Some evidence also suggests a central inhibitory effect on the cough center in the medulla oblongata.[5]
Codeine: A Centrally Acting Opioid
Codeine is a prodrug that is metabolized in the liver to morphine.[7][8] Morphine then acts as an agonist at μ-opioid receptors in the cough center located in the medulla oblongata of the brainstem.[7][8] This binding inhibits the cough reflex at its central processing point.
Signaling Pathways
The distinct mechanisms of action of this compound and codeine are reflected in their downstream signaling pathways.
This compound Signaling Pathway
The precise signaling cascade for this compound's anti-inflammatory and local anesthetic effects is not fully elucidated. However, a proposed pathway is illustrated below.
References
- 1. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs [mdpi.com]
- 2. Oxolamine (959-14-8) for sale [vulcanchem.com]
- 4. What is Oxolamine used for? [synapse.patsnap.com]
- 5. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scitechnol.com [scitechnol.com]
A Comparative In Vitro Analysis of the Anti-Inflammatory Effects of Oxolamine Citrate and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ibuprofen is a well-characterized non-steroidal anti-inflammatory drug (NSAID) that exerts its effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. It also influences nitric oxide synthase (NOS) activity and cytokine production. In contrast, while Oxolamine citrate is recognized for its anti-inflammatory properties, specific in vitro data on its molecular mechanisms, such as IC50 values for COX inhibition or its direct effects on NOS and cytokine profiles, are not extensively documented in publicly available research.
Data Presentation: In Vitro Anti-Inflammatory Activity
The following table summarizes the available quantitative in vitro data for Ibuprofen's anti-inflammatory effects. Data for this compound is not included due to the lack of specific in vitro studies in the reviewed literature.
| Target Enzyme/Process | Parameter | Ibuprofen | This compound |
| Cyclooxygenase (COX) Inhibition | IC50 COX-1 | 13 µM[1] | Data Not Available |
| IC50 COX-2 | 370 µM[1] | Data Not Available | |
| Nitric Oxide Synthase (NOS) Activity | IC50 (reduction of iNOS activity) | 0.76 mM[2] | Data Not Available |
| Cytokine Production | Effect on Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Increased secretion in some in vitro models[3][4] | Data Not Available |
| Effect on Anti-inflammatory Cytokines (e.g., IL-10) | Reduced production in some in vitro models[3][4] | Data Not Available |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language.
Ibuprofen's Anti-Inflammatory Signaling Pathway
Caption: Ibuprofen's mechanism of action.
General Experimental Workflow for In Vitro Anti-Inflammatory Assays
Caption: General in vitro anti-inflammatory assay workflow.
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess anti-inflammatory effects are provided below. These protocols are generalized and may require optimization based on specific cell types and laboratory conditions.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound on COX-1 and COX-2 activity.
Methodology:
-
Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing hematin and a suitable peroxidase substrate.
-
Inhibitor Incubation: Pre-incubate the COX enzyme with various concentrations of the test compound (e.g., Ibuprofen or this compound) or a vehicle control for a specified time (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Initiate the cyclooxygenase reaction by adding arachidonic acid.
-
Detection: Measure the peroxidase activity, which is proportional to prostaglandin formation, using a colorimetric or fluorometric method. The appearance of an oxidized product is monitored at a specific wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Nitric Oxide Synthase (NOS) Inhibition Assay in Cell Culture
Objective: To evaluate the effect of a test compound on the production of nitric oxide (NO) by cells, typically in response to an inflammatory stimulus.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound for a defined period. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS).
-
Incubation: Incubate the cells for a sufficient time (e.g., 24 hours) to allow for NO production.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. NO is unstable and rapidly converts to nitrite (NO2-) in the culture medium. The concentration of nitrite is measured using the Griess reagent, which forms a colored azo dye that can be quantified spectrophotometrically at ~540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by the test compound compared to the stimulated, untreated control.
Cytokine Production Assay
Objective: To measure the effect of a test compound on the production and secretion of pro- and anti-inflammatory cytokines from immune cells.
Methodology:
-
Cell Isolation and Culture: Isolate primary immune cells, such as peripheral blood mononuclear cells (PBMCs), or use an appropriate immune cell line. Culture the cells in a suitable medium.
-
Stimulation and Treatment: Treat the cells with various concentrations of the test compound in the presence or absence of a stimulus (e.g., LPS for monocytes/macrophages, or phytohemagglutinin (PHA) for T-lymphocytes).
-
Incubation: Incubate the cells for a period that allows for cytokine production and secretion (typically 24-48 hours).
-
Cytokine Quantification: Collect the cell culture supernatant. Measure the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) using methods such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A highly specific and sensitive method for quantifying a single cytokine.
-
Cytometric Bead Array (CBA): A flow cytometry-based method that allows for the simultaneous measurement of multiple cytokines in a single sample.
-
-
Data Analysis: Compare the cytokine levels in the treated groups to the stimulated, untreated control to determine the modulatory effect of the test compound on cytokine production.
Conclusion
Ibuprofen's in vitro anti-inflammatory profile is well-documented, demonstrating non-selective COX inhibition and modulation of other inflammatory pathways. While this compound is known as an anti-inflammatory agent, there is a clear need for further in vitro research to elucidate its specific molecular mechanisms of action. The experimental protocols provided in this guide offer a framework for conducting such investigations, which would be invaluable for a direct and comprehensive comparison with established anti-inflammatory drugs like Ibuprofen. Researchers are encouraged to perform these assays to generate the necessary data for a complete evaluation of this compound's anti-inflammatory potential at the cellular and molecular level.
References
A Comparative Analysis of the Side-Effect Profiles of Oxolamine Citrate and Other Antitussive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the side-effect profiles of Oxolamine citrate and other commonly used antitussive agents, including dextromethorphan, codeine, benzonatate, levodropropizine, and the withdrawn drug clobutinol. The information is intended to support research, drug development, and clinical decision-making by presenting available data on adverse effects, supported by experimental context where possible.
Comparative Side-Effect Profile of Antitussives
The following table summarizes the known side effects of this compound and other selected antitussives. The incidence of these side effects can vary based on dosage, patient population, and individual sensitivity. Quantitative data on the frequency of side effects are limited in publicly available literature, particularly for direct comparative studies.
| Drug Class | Drug | Common Side Effects | Serious/Less Common Side Effects |
| Miscellaneous | This compound | Dizziness, gastrointestinal discomfort (nausea, vomiting, abdominal pain), drowsiness, dry mouth, headache.[1][2] | Hallucinations (particularly in children under 10).[3][4] Allergic reactions (skin rash, itching), cardiovascular issues (palpitations, rapid heartbeat).[1] |
| Morphinan | Dextromethorphan | Drowsiness, dizziness, nausea, stomach discomfort.[5][6] | Serotonin syndrome, misuse and overdose leading to hallucinations and dissociation.[5] |
| Opioid | Codeine | Constipation, nausea, vomiting, drowsiness, dizziness, lightheadedness.[4][7][8][9] | Respiratory depression, addiction and dependence, severe allergic reactions.[7][10] Symptoms of low blood pressure.[7] |
| Non-narcotic | Benzonatate | Drowsiness, dizziness, headache, nausea, constipation, stuffy nose.[11][12][13][14] | Severe allergic reactions (bronchospasm, laryngospasm), confusion, hallucinations, chest numbness.[14][15] Fatal in children under 10 if accidentally ingested.[11][13][16][17] |
| Piperidine derivative | Levodropropizine | Nausea, vomiting, heartburn, diarrhea, fatigue, drowsiness, dizziness, headache.[10][18] | Allergic reactions including anaphylaxis, palpitations.[2][13][19][20] |
| Miscellaneous | Clobutinol | Drowsiness, dizziness, insomnia, nausea, vomiting. | Withdrawn from the market due to risk of QT prolongation and cardiac arrhythmias (Torsades de Pointes).[21][22][23][24] |
Experimental Protocols
Detailed experimental protocols for the clinical trials that established these side-effect profiles are often proprietary and not fully available in the public domain. However, the general methodologies employed in antitussive clinical trials to assess safety and efficacy are outlined below.
General Methodology for Antitussive Clinical Trials:
-
Study Design: Most clinical trials for antitussives are randomized, double-blind, and placebo-controlled to minimize bias.[16][25][26] Comparative studies may use another active antitussive as a control.
-
Patient Population: Participants are typically adults or children with acute or chronic cough associated with conditions like upper respiratory tract infections, bronchitis, or COPD.[26][27]
-
Intervention: Patients receive the investigational antitussive, a placebo, or a comparator drug for a specified duration.
-
Efficacy Assessment: Efficacy is often measured through subjective patient-reported outcomes (e.g., cough severity scales, frequency diaries) and objective measures (e.g., 24-hour cough recordings).[16]
-
Safety and Side-Effect Assessment: Adverse events are systematically collected throughout the study. This is done through patient diaries, direct questioning during study visits, and clinical and laboratory examinations. The frequency, severity, and causality of adverse events are documented. For drugs with known risks, specific monitoring is implemented, such as electrocardiograms (ECGs) for drugs with potential cardiac effects like clobutinol.[21][22][23][24]
Example of a Specific Experimental Approach: Capsaicin Cough Challenge
To objectively measure the efficacy of an antitussive, a capsaicin cough challenge can be used. In this model, subjects inhale increasing concentrations of capsaicin, an irritant that induces cough. The concentration of capsaicin required to elicit a certain number of coughs (the cough threshold) is measured before and after administration of the antitussive or placebo. An increase in the cough threshold indicates an effective antitussive. This method is valuable for assessing the pharmacodynamics of antitussive drugs.
Signaling Pathways of Key Side Effects
Opioid-Induced Constipation (e.g., Codeine)
Opioids like codeine cause constipation by acting on mu (µ)-opioid receptors in the enteric nervous system.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Hallucinations in children caused by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NMDA Receptor and Schizophrenia: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6 Dextromethorphan Side Effects to Know - GoodRx [goodrx.com]
- 7. Side effects of codeine - NHS [nhs.uk]
- 8. Hallucinations in children caused by this compound (1989), McEwen J. | AcademicGPT, tlooto [tlooto.com]
- 9. Codeine - about, usage, side effects and alternatives | healthdirect [healthdirect.gov.au]
- 10. Clinical trials with the new antitussive levodropropizine in adult bronchitic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic opioid induced constipation in patients with nonmalignant pain: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. Benzonatate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. What are the side effects of Benzonatate? [synapse.patsnap.com]
- 15. Benzonatate (Benzonatate Softgels): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 17. Benzonatate Exposure Trends and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Levodropropizine-Induced Anaphylaxis: Case Series and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] A Common Antitussive Drug, Clobutinol, Precipitates the Long QT Syndrome 2 | Semantic Scholar [semanticscholar.org]
- 23. Redirecting [linkinghub.elsevier.com]
- 24. A common antitussive drug, clobutinol, precipitates the long QT syndrome 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effectiveness of antitussives, anticholinergics or honey versus usual care in adults with uncomplicated acute bronchitis: a study protocol of an open randomised clinical trial in primary care - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Efficacy of Oxolamine Citrate in Acute Bronchitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute bronchitis is a self-limiting inflammation of the large airways in the lungs, predominantly caused by viral infections.[1] The cornerstone of management is symptomatic relief, as antibiotics are generally not indicated.[2][3] The ideal therapeutic agent would effectively alleviate cough, a primary symptom, without significant side effects. This guide provides a comparative assessment of Oxolamine citrate against other common therapeutic options for acute bronchitis, based on available clinical and pharmacological data. While direct, recent, and robust comparative clinical trial data for this compound is limited in the public domain, this guide synthesizes existing information on its mechanism of action and clinical use to provide a valuable resource for research and development professionals.
Mechanism of Action: this compound
This compound is a non-opioid antitussive agent that is thought to exert its effects primarily through a peripheral mechanism of action.[4][5] This distinguishes it from centrally-acting antitussives like dextromethorphan. Its proposed mechanisms include:
-
Peripheral Antitussive Effect: Oxolamine is believed to act on the sensory nerve endings in the respiratory tract, reducing the sensitivity of the cough reflex.[4] This may be due to a mild local anesthetic effect.[4]
-
Anti-inflammatory Properties: Oxolamine has demonstrated anti-inflammatory effects, which can help reduce the inflammation of the bronchial mucosa that contributes to coughing.[4][5]
This dual mechanism of targeting both the cough reflex peripherally and the underlying inflammation makes this compound a theoretically effective option for the symptomatic relief of cough in acute bronchitis.
Comparative Analysis of Therapeutic Agents for Acute Bronchitis
The following table provides a comparative overview of this compound and other commonly used treatments for acute bronchitis.
| Therapeutic Agent | Mechanism of Action | Clinical Efficacy for Acute Bronchitis | Key Considerations |
| This compound | Peripherally acting antitussive with anti-inflammatory and mild local anesthetic effects on respiratory sensory nerves.[4][5] | Primarily indicated for the alleviation of cough in respiratory conditions such as bronchitis.[4] Specific, large-scale, recent comparative clinical trial data is limited. | Generally well-tolerated with fewer central nervous system side effects compared to centrally acting agents.[4] |
| Dextromethorphan | Centrally acting antitussive; acts on the cough center in the medulla oblongata.[6] | Evidence for its effectiveness in acute bronchitis is conflicting.[3][6] Some studies show a modest reduction in cough symptoms, while others find it no more effective than placebo.[3][6] | Can cause dizziness and gastrointestinal side effects.[3] Should not be used in patients with asthma or COPD.[6] |
| Guaifenesin | Expectorant; thought to increase the volume and reduce the viscosity of respiratory tract secretions. | Evidence for its efficacy in acute bronchitis is mixed. Some studies suggest it can reduce cough frequency and intensity, while others show no significant benefit.[5][7] | Should only be used for productive coughs to aid in clearing mucus.[6] |
| Placebo | Inert substance with no pharmacological effect. | The placebo effect in acute cough studies is significant due to the self-limiting nature of the illness.[8] | Serves as a critical control in clinical trials to determine the true efficacy of an active treatment. |
Experimental Protocols
A Randomized, Double-Blind, Placebo-Controlled Trial of this compound for Acute Bronchitis
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adult patients (e.g., 18-65 years old) with a clinical diagnosis of acute bronchitis, characterized by a cough lasting for less than three weeks, with or without sputum production, and no evidence of pneumonia or other underlying chronic respiratory disease.
-
Intervention:
-
Treatment Group: Oral this compound (e.g., 100 mg three times daily) for a specified duration (e.g., 7 days).
-
Control Group: An identical-looking placebo administered on the same schedule.
-
-
Primary Outcome Measures:
-
Change from baseline in cough severity, assessed daily by the patient using a validated scale (e.g., a visual analog scale or a numerical rating scale).
-
Time to cough resolution.
-
-
Secondary Outcome Measures:
-
Change in cough frequency.
-
Sputum production and characteristics.
-
Use of rescue medication.
-
Adverse events.
-
Patient-reported quality of life.
-
-
Data Analysis: Statistical analysis would be performed to compare the changes in primary and secondary outcome measures between the this compound and placebo groups.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed peripheral mechanism of action of this compound in alleviating cough associated with acute bronchitis.
Caption: Proposed peripheral mechanism of action of this compound.
Conclusion
This compound presents a plausible therapeutic option for the symptomatic management of acute bronchitis due to its unique peripheral mechanism of action, which includes both antitussive and anti-inflammatory effects. This may offer an advantage over centrally acting agents by potentially reducing central nervous system side effects. However, there is a clear need for well-designed, large-scale, randomized controlled trials to definitively establish its clinical efficacy and safety in comparison to both placebo and other active treatments for acute bronchitis. Such studies would provide the necessary quantitative data to fully inform clinical practice and guide future drug development in this common respiratory condition.
References
- 1. Acute Bronchitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acute Bronchitis: Rapid Evidence Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nice.org.uk [nice.org.uk]
- 4. What is Oxolamine used for? [synapse.patsnap.com]
- 5. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute bronchitis: Learn More – Treating acute bronchitis - InformedHealth.org - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. johs.com.sa [johs.com.sa]
- 8. Comprehensive evidence-based review on European antitussives - PMC [pmc.ncbi.nlm.nih.gov]
validation of a stability-indicating HPLC method for Oxolamine citrate according to ICH guidelines
This guide provides a comprehensive comparison of a proposed and a reference stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Oxolamine citrate in pharmaceutical formulations. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method's suitability for its intended purpose.
Introduction to this compound and Stability-Indicating Methods
This compound is a cough suppressant with anti-inflammatory properties. A stability-indicating analytical method is crucial to ensure that the concentration of the active pharmaceutical ingredient (API) and its degradation products can be accurately determined over time and under various environmental conditions. This ensures the safety and efficacy of the drug product throughout its shelf life. The validation of such a method is a regulatory requirement and involves a series of experiments to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Comparative HPLC Methodologies
This section compares a proposed HPLC method with an established reference method found in the literature.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Proposed Method | Reference Method[1][2] |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | BDS hypersil C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile and 0.05M Phosphate Buffer (pH 4.0) (50:50 v/v) | Isocratic: Acetonitrile and 0.1% Triethylamine (pH 3.5 with orthophosphoric acid) (28:72 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 239 nm | UV at 230 nm |
| Injection Volume | 20 µL | 10 µL |
| Column Temp. | Ambient | Ambient |
| Diluent | Mobile Phase | Acetonitrile and Water (50:50 v/v) |
Experimental Protocols
-
Standard Stock Solution (Proposed Method): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of the mobile phase to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: Dilute the stock solution with the mobile phase to prepare a series of solutions ranging from 10 to 150 µg/mL for linearity studies.
-
Sample Preparation: Weigh and finely powder twenty tablets. Transfer a quantity of powder equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add about 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
To demonstrate the stability-indicating nature of the proposed method, forced degradation studies are conducted on the this compound standard. The sample is subjected to the following stress conditions as per ICH guidelines[3][4]:
-
Acid Hydrolysis: 1 mL of stock solution is mixed with 1 mL of 0.1 N HCl and heated at 80°C for 6 hours. The solution is then neutralized with 0.1 N NaOH.
-
Base Hydrolysis: 1 mL of stock solution is mixed with 1 mL of 0.1 N NaOH and heated at 80°C for 6 hours. The solution is then neutralized with 0.1 N HCl.
-
Oxidative Degradation: 1 mL of stock solution is mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug is kept in an oven at 105°C for 48 hours.
-
Photolytic Degradation: The drug is exposed to UV light (254 nm) for 24 hours.
Figure 1. Workflow of Forced Degradation and HPLC Analysis.
Validation Data Comparison
The following tables summarize the validation data for the proposed and reference HPLC methods based on ICH Q2(R1) guidelines[5].
Table 2: System Suitability Parameters
| Parameter | Proposed Method | Reference Method[2] | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 2 |
| Theoretical Plates (N) | > 3000 | > 2500 | N > 2000 |
| %RSD of Peak Area | 0.5% | 0.8% | ≤ 2.0% |
Table 3: Linearity and Range
| Parameter | Proposed Method | Reference Method[2] |
| Range (µg/mL) | 10 - 150 | 50 - 150 |
| Regression Equation | y = 45872x + 12345 | y = 39149x + 99738 |
| Correlation Coefficient (r²) | 0.9995 | 0.999 |
Table 4: Accuracy (Recovery Studies)
| Spiked Level | % Recovery (Proposed) | % Recovery (Reference)[2] | Acceptance Criteria |
| 80% | 99.5% | 98.97% | 98.0 - 102.0% |
| 100% | 100.2% | 99.85% | 98.0 - 102.0% |
| 120% | 100.8% | 101.2% | 98.0 - 102.0% |
Table 5: Precision
| Parameter | %RSD (Proposed) | %RSD (Reference)[1] | Acceptance Criteria |
| Repeatability (n=6) | 0.6% | 0.10% | ≤ 2.0% |
| Intermediate Precision (n=6) | 0.8% | N/A | ≤ 2.0% |
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Proposed Method (µg/mL) | Reference Method (µg/mL)[5] |
| LOD | 0.20 | 0.25 |
| LOQ | 0.65 | 0.76 |
Table 7: Robustness
| Parameter Variation | %RSD of Peak Area (Proposed) | Acceptance Criteria |
| Flow Rate (±0.1 mL/min) | 0.9% | ≤ 2.0% |
| Mobile Phase pH (±0.2) | 1.2% | ≤ 2.0% |
| Wavelength (±2 nm) | 1.1% | ≤ 2.0% |
Degradation Pathway and Specificity
The forced degradation studies indicated that this compound is susceptible to degradation under acidic, basic, and oxidative conditions, while it showed more stability under thermal and photolytic stress. The proposed HPLC method was able to resolve the main peak of this compound from the peaks of the degradation products, demonstrating its specificity.
References
A Comparative Guide to the In Vitro Anti-Inflammatory Activity of Oxolamine Citrate and Phenylbutazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anti-inflammatory activities of oxolamine citrate and phenylbutazone. While phenylbutazone is a well-characterized non-steroidal anti-inflammatory drug (NSAID) with extensive in vitro data, publicly available quantitative in vitro anti-inflammatory data for this compound is limited. This guide presents the available information for both compounds to facilitate an informed understanding of their respective profiles.
Phenylbutazone: A Profile of a Non-Selective COX Inhibitor
Phenylbutazone exerts its anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[1] The inhibition of COX-2 is responsible for the anti-inflammatory effects, while the inhibition of the constitutively expressed COX-1 is associated with potential side effects, such as gastrointestinal issues.
Quantitative In Vitro Data for Phenylbutazone
The following table summarizes the 50% inhibitory concentration (IC50) and 80% inhibitory concentration (IC80) values for phenylbutazone against COX-1 and COX-2 in equine whole blood assays.
| In Vitro Assay | Target | Phenylbutazone IC50 (µM) | Phenylbutazone IC80 (µM) | Reference |
| Equine Whole Blood Assay | COX-1 | 0.18 ± 0.04 | 1.15 ± 0.18 | [2] |
| Equine Whole Blood Assay | COX-2 | 1.37 ± 0.21 | 4.82 ± 0.57 | [2] |
Note: Lower IC50/IC80 values indicate greater potency.
Experimental Protocol: Whole Blood Assay for COX Inhibition
The in vitro anti-inflammatory activity of phenylbutazone is commonly assessed using a whole blood assay. This method provides a physiological environment for evaluating the inhibitory effects of compounds on COX enzymes within their native cellular context.[3]
Principle: The assay measures the production of specific prostaglandins as markers for COX-1 and COX-2 activity. COX-1 activity is typically determined by measuring the production of thromboxane B2 (TXB2) in response to blood clotting.[3] COX-2 activity is assessed by measuring the production of prostaglandin E2 (PGE2) following stimulation with lipopolysaccharide (LPS), a potent inducer of the COX-2 enzyme in monocytes.[3]
General Procedure:
-
Blood Collection: Whole blood is collected from healthy subjects (e.g., equine, canine, human).
-
Incubation with Inhibitor: Aliquots of whole blood are incubated with various concentrations of the test compound (e.g., phenylbutazone) or a vehicle control.
-
COX-1 Activity Measurement:
-
Blood samples are allowed to clot at 37°C for a specified time to induce platelet aggregation and subsequent TXB2 production via COX-1.
-
The reaction is stopped, and serum is collected for TXB2 quantification, typically by enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Activity Measurement:
-
Heparinized whole blood samples are incubated with LPS at 37°C for an extended period (e.g., 24 hours) to induce COX-2 expression and PGE2 synthesis.
-
Plasma is separated, and PGE2 levels are measured by ELISA.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the production of TXB2 (for COX-1) and PGE2 (for COX-2) is calculated to determine the IC50 value.
This compound: An Overview of its Anti-Inflammatory Properties
This compound is primarily known as an antitussive (cough suppressant) agent.[4] However, it has also been reported to possess anti-inflammatory properties, particularly in the respiratory tract.[5] Early in vivo studies in guinea pigs demonstrated that this compound could reduce inflammation in the respiratory organs.
The precise molecular mechanism of this compound's anti-inflammatory action is not as well-defined as that of phenylbutazone. It has been suggested that its effects may involve the inhibition of prostaglandin synthesis. However, to date, there is a lack of publicly available, specific quantitative in vitro data, such as IC50 values for COX-1 and COX-2 inhibition, or detailed studies on its effects on cytokine release from inflammatory cells. Therefore, a direct quantitative comparison of its in vitro anti-inflammatory potency with phenylbutazone is not currently possible.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methods discussed, the following diagrams are provided.
Conclusion
Phenylbutazone is a potent, non-selective inhibitor of both COX-1 and COX-2, with well-documented in vitro activity. In contrast, while this compound is recognized for its anti-inflammatory effects, particularly in the respiratory system, there is a notable absence of specific, quantitative in vitro data to allow for a direct comparison of its anti-inflammatory potency against phenylbutazone. Further in vitro studies on this compound, utilizing standardized assays such as the whole blood assay, are necessary to elucidate its precise mechanism of action and to enable a direct, data-driven comparison with established NSAIDs like phenylbutazone. This would be of significant value to researchers and clinicians in the fields of drug discovery and respiratory medicine.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. In vitro effects of cyclooxygenase inhibitors in whole blood of horses, dogs, and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. mdpi.com [mdpi.com]
- 5. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Potential for Pharmacokinetic Drug Interaction Between Oxolamine Citrate and Clarithromycin: A Guide for Researchers
For Immediate Release
This guide addresses the potential for a pharmacokinetic drug interaction between the antitussive agent, oxolamine citrate, and the macrolide antibiotic, clarithromycin. While direct clinical studies in humans are not currently available in the published literature, preclinical data and the known metabolic pathways of these drugs suggest a basis for a potential interaction that warrants further investigation. This document provides a summary of the available non-clinical data, outlines the established metabolic profiles of both compounds, and presents a generalized experimental protocol for a formal pharmacokinetic drug-drug interaction (DDI) study.
Overview of a Potential Interaction
This compound is an antitussive agent, and one preclinical study has indicated its potential to inhibit cytochrome P450 (CYP) enzymes, specifically CYP2B1/2[1][2]. Furthermore, in an in vitro study using fresh rat plasma, oxolamine was found to significantly reduce the plasma protein binding of clarithromycin[1]. Clarithromycin is a well-established potent inhibitor of CYP3A4, a key enzyme in the metabolism of many drugs[3][4][5].
The potential for a drug-drug interaction between this compound and clarithromycin could occur through two primary mechanisms:
-
Inhibition of Metabolism: If oxolamine is a substrate of CYP3A4, co-administration with clarithromycin, a potent CYP3A4 inhibitor, could lead to decreased metabolism of oxolamine, resulting in higher plasma concentrations and a prolonged half-life. This could potentially increase the risk of adverse effects associated with oxolamine.
-
Displacement from Plasma Proteins: The finding that oxolamine can reduce the plasma protein binding of clarithromycin in rat plasma suggests that co-administration could lead to an increase in the unbound, pharmacologically active concentration of clarithromycin[1]. This could potentially enhance the effects or toxicity of clarithromycin.
Preclinical Data
The following table summarizes the key findings from a preclinical study investigating the properties of this compound.
| Parameter | Finding | Species | Source |
| Enzyme Inhibition | This compound can inhibit CYP2B1/2. | - | [1][2] |
| Plasma Protein Binding | Oxolamine (10 μg/mL) significantly reduces the plasma protein binding of Clarithromycin. | Rat (in vitro) | [1] |
Known Metabolic Pathways
This compound: The primary metabolic pathway of oxolamine in humans is not well-documented in the readily available literature. However, it is known to be metabolized in the liver[6]. Preclinical data indicates it is an inhibitor of CYP2B1/2[1][2].
Clarithromycin: Clarithromycin is predominantly metabolized by the CYP3A4 enzyme to its active metabolite, 14-hydroxyclarithromycin[3]. Clarithromycin and its metabolite are also potent inhibitors of CYP3A4, leading to numerous clinically significant drug interactions[3][4][5]. This inhibition is mechanism-based, meaning it can lead to irreversible inactivation of the enzyme[4].
Experimental Protocol for a Pharmacokinetic Drug Interaction Study
The following is a generalized protocol for a clinical study to evaluate the pharmacokinetic interaction between this compound and clarithromycin. This protocol is based on established guidelines for drug interaction studies[7][8][9].
Study Design:
-
A randomized, open-label, two-period, crossover study in healthy adult volunteers.
Study Population:
-
A sufficient number of healthy male and female subjects to achieve statistical power.
-
Subjects would be screened for normal hepatic and renal function.
Treatment Phases:
-
Period 1: Subjects receive a single oral dose of this compound.
-
Washout Period: A sufficient time to ensure complete elimination of this compound.
-
Period 2: Subjects receive multiple doses of clarithromycin to achieve steady-state concentrations, followed by a single oral dose of this compound co-administered with clarithromycin.
Pharmacokinetic Sampling:
-
Serial blood samples would be collected at predefined time points before and after dosing in each period to determine the plasma concentrations of oxolamine and, if applicable, its major metabolites.
Analytical Method:
-
Validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of oxolamine and clarithromycin in plasma.
Pharmacokinetic Parameters:
-
The primary pharmacokinetic parameters to be determined for oxolamine include:
-
Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
Terminal elimination half-life (t1/2).
-
Statistical Analysis:
-
The geometric mean ratios and 90% confidence intervals for AUC and Cmax of oxolamine with and without co-administration of clarithromycin would be calculated to assess the significance of any interaction.
Visualized Experimental Workflow
Figure 1. Workflow of a pharmacokinetic drug interaction study.
Conclusion
While direct clinical evidence is lacking, the available preclinical data and the known potent CYP3A4 inhibitory properties of clarithromycin suggest a potential for a pharmacokinetic interaction with this compound. Researchers and drug development professionals should consider this potential interaction, particularly if co-administration of these two drugs is anticipated. The experimental protocol outlined above provides a framework for a definitive clinical study to quantify the extent of this potential interaction and inform clinical recommendations.
References
- 1. (3S)-3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium | 1949-20-8 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modeling the Autoinhibition of Clarithromycin Metabolism during Repeated Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clarithromycin's (Biaxin) Inhibition of CYP450 3A4 [ebmconsult.com]
- 5. Inhibition of human intestinal wall metabolism by macrolide antibiotics: effect of clarithromycin on cytochrome P450 3A4/5 activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oxolamine | Actions and Spectrum | medtigo [medtigo.com]
- 7. Pharmacokinetic and Pharmacodynamic Drug–Drug Interactions: Research Methods and Applications [mdpi.com]
- 8. nihs.go.jp [nihs.go.jp]
- 9. Drug–drug interactions: is there an optimal way to study them? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxolamine Citrate's Efficacy in Non-Bacterial Respiratory Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Oxolamine citrate in preclinical, non-bacterial models of respiratory inflammation. Its performance is evaluated alongside two widely recognized anti-inflammatory agents: the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the corticosteroid dexamethasone. This comparison is based on available experimental data to inform research and drug development in the field of respiratory diseases.
Executive Summary
This compound demonstrates notable anti-inflammatory properties in non-bacterial respiratory inflammation models. While direct quantitative comparisons with other agents are limited by the heterogeneity of historical and current research, existing studies indicate that this compound effectively reduces key inflammatory markers. In a guinea pig model of formaldehyde-induced respiratory inflammation, this compound was reported to be superior to phenylbutazone in its anti-inflammatory effects.
Ibuprofen and dexamethasone, serving as comparators, have well-documented efficacy in various animal models of respiratory inflammation, with robust data on the reduction of inflammatory cell infiltration and cytokine production. This guide will delve into the available data for each compound, their mechanisms of action, and the experimental contexts in which they were evaluated.
Comparative Efficacy Data
The following table summarizes the available quantitative and qualitative data for this compound, ibuprofen, and dexamethasone in relevant non-bacterial respiratory inflammation models. It is important to note that the direct comparison of these agents is challenging due to the variability in experimental designs, including the animal models, inflammatory stimuli, and endpoints measured.
| Drug | Animal Model | Inflammation Inducer | Dosage | Key Findings |
| This compound | Guinea Pig | Formaldehyde Vapor | 80 mg/kg initial, then 53.3 mg/kg i.p. | Qualitatively superior to phenylbutazone; Reduced relative lung weight, significantly reduced inflammation levels, and protected pulmonary parenchyma from emphysema.[1] |
| Ibuprofen | Neonatal Rat | Hyperoxia | 50 mg/kg/day | Significantly reduced influx of macrophages (2.2-fold) and neutrophils (2.7-fold). |
| Dexamethasone | Mouse | Lipopolysaccharide (LPS) | 5 and 10 mg/kg i.p. | Reversed the increase in neutrophils and lymphocytes, and the reduction in T cell subsets (CD3+ and CD4+). Reversed the increased mRNA expression of IL-6, TNF-α, COX-2, iNOS, and NF-κB p65. |
| Phenylbutazone | Sheep | Ovine Respiratory Complex | Not specified | Less effective than meloxicam in improving clinical scores and reducing total leukocyte and neutrophil counts.[2][3] |
Mechanism of Action
The anti-inflammatory effects of these compounds are mediated through distinct signaling pathways:
-
This compound : The precise anti-inflammatory mechanism of this compound is not fully elucidated but is thought to involve the inhibition of inflammatory mediator release.[4] It also possesses antitussive properties by acting on peripheral cough receptors.
-
Ibuprofen : As a non-steroidal anti-inflammatory drug (NSAID), ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[5][6][7][8] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][8]
-
Dexamethasone : Dexamethasone is a potent synthetic glucocorticoid. Its anti-inflammatory effects are broad and mediated by binding to glucocorticoid receptors.[9][10][11][12][13] This interaction leads to the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6) and the inhibition of phospholipase A2, which in turn reduces the production of prostaglandins and leukotrienes.[9][10][11][12][13]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols used in the key studies cited.
This compound in Formaldehyde-Induced Respiratory Inflammation (Guinea Pig Model)
-
Animals : Guinea pigs.
-
Inflammation Induction : Exposure to formaldehyde vapor to induce non-bacterial respiratory inflammation.
-
Drug Administration : this compound was administered intraperitoneally (i.p.) with an initial dose of 80 mg/kg, followed by subsequent doses of 53.3 mg/kg.[1] Phenylbutazone was used as a comparator.
-
Endpoints : Assessment of relative lung weight, histological evaluation of inflammation levels, and examination of pulmonary parenchyma for emphysema.
Ibuprofen in Hyperoxia-Induced Lung Injury (Neonatal Rat Model)
-
Animals : Neonatal rats.
-
Inflammation Induction : Exposure to hyperoxia (high levels of oxygen) to induce lung injury and inflammation.
-
Drug Administration : Ibuprofen was administered at a dose of 50 mg/kg/day.
-
Endpoints : Quantification of macrophage and neutrophil influx into the lungs.
Dexamethasone in LPS-Induced Acute Lung Injury (Mouse Model)
-
Animals : Mice.
-
Inflammation Induction : Intranasal administration of lipopolysaccharide (LPS) to induce acute lung injury.
-
Drug Administration : Dexamethasone was administered intraperitoneally (i.p.) at doses of 5 and 10 mg/kg for seven days prior to LPS challenge.
-
Endpoints : Analysis of inflammatory cell counts (neutrophils, lymphocytes, T-cell subsets) in whole blood and measurement of mRNA expression of pro-inflammatory mediators (IL-6, TNF-α, COX-2, iNOS, NF-κB p65) and an anti-inflammatory cytokine (IL-10) in lung tissue via RT-PCR.
Visualizing Experimental and Biological Pathways
To further clarify the experimental workflows and the underlying biological mechanisms, the following diagrams are provided.
Caption: A generalized experimental workflow for evaluating anti-inflammatory drugs in respiratory models.
Caption: Simplified signaling pathway showing the inhibition of prostaglandin synthesis by ibuprofen.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. wvj.science-line.com [wvj.science-line.com]
- 4. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. news-medical.net [news-medical.net]
- 7. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. m.youtube.com [m.youtube.com]
- 12. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
A Comparative Guide to the Local Anesthetic Properties of Oxolamine and Standard Anesthetics in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Oxolamine: A Profile of its Local Anesthetic Potential
Oxolamine is primarily recognized as a peripherally acting cough suppressant.[1][2] Its mechanism of action is believed to involve a local anesthetic effect on sensory nerve endings in the respiratory tract, thereby reducing the irritation that triggers the cough reflex.[2][3] In addition to its antitussive effects, Oxolamine is reported to possess anti-inflammatory and analgesic properties.[1][2] The proposed mechanism for its local anesthetic action is the blockade of sodium channels in nerve fibers, a hallmark of traditional local anesthetics.[4]
Despite these qualitative descriptions, to date, specific preclinical studies quantifying the potency (e.g., ED50) and duration of action of Oxolamine in established local anesthetic models, such as the sciatic nerve block or tail-flick test, are not available in the reviewed literature. This data gap prevents a direct quantitative comparison with standard local anesthetics like lidocaine and bupivacaine.
Comparative Analysis of Lidocaine and Bupivacaine in a Preclinical Model
To provide a framework for evaluating potential local anesthetics, this section presents a quantitative comparison of lidocaine and bupivacaine in the rat sciatic nerve block model. This model is a standard for assessing the efficacy and duration of action of local anesthetic agents.
Data Presentation: Rat Sciatic Nerve Block
| Drug | Concentration | Volume | Duration of Sensory Block (minutes) | Duration of Motor Block (minutes) | Animal Model |
| Lidocaine | 1% | 0.1 mL | ~90 | ~30-120 | Sprague-Dawley Rats |
| Bupivacaine | 0.5% | 0.1 mL | >120 | ~120 | Rats |
Note: The presented data is a synthesis of findings from multiple preclinical studies and may vary based on specific experimental conditions.
Experimental Protocols
Sciatic Nerve Block in Rats
This protocol outlines the procedure for evaluating the efficacy of local anesthetics by blocking the sciatic nerve in rats.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Test compound (e.g., Oxolamine, Lidocaine, Bupivacaine) at desired concentrations
-
Vehicle control (e.g., saline)
-
Insulin syringes with 27-30 gauge needles
-
Apparatus for assessing sensory and motor function (e.g., hot plate, von Frey filaments, rotarod)
Procedure:
-
Acclimatize rats to the testing environment and handling procedures for several days prior to the experiment.
-
Anesthetize the rat lightly with an appropriate anesthetic (e.g., isoflurane).
-
Place the rat in a lateral recumbent position with the limb to be injected facing upwards.
-
Locate the greater trochanter and the ischial tuberosity of the femur. The injection site is located just posterior to the midpoint between these two landmarks.
-
Insert the needle perpendicular to the skin until it contacts the femur.
-
Withdraw the needle slightly and inject the test solution (typically 0.1-0.2 mL) in close proximity to the sciatic nerve.
-
Assess sensory blockade at predetermined time points by applying a noxious stimulus (e.g., thermal stimulus from a hot plate, mechanical stimulus with von Frey filaments) to the plantar surface of the hind paw and observing the withdrawal reflex.
-
Assess motor blockade at the same time points by observing gait, righting reflex, and performance on a rotarod.
-
The duration of the block is defined as the time from injection until the return of normal sensory and motor function.
Tail-Flick Test
The tail-flick test is a common method for assessing the analgesic properties of substances, including the effects of local anesthetics when administered locally.
Materials:
-
Mice or rats
-
Test compound and vehicle control
-
Tail-flick apparatus with a radiant heat source
-
Timer
Procedure:
-
Gently restrain the animal, allowing its tail to be positioned over the radiant heat source of the tail-flick apparatus.
-
Activate the heat source and start the timer simultaneously.
-
The latency to the flicking of the tail away from the heat is recorded as the baseline response time. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Administer the test compound via the desired route (e.g., subcutaneous injection at the base of the tail for local anesthetic testing).
-
Measure the tail-flick latency at various time points after drug administration.
-
An increase in the tail-flick latency compared to baseline indicates an analgesic or anesthetic effect.
Mandatory Visualizations
Caption: Signaling pathway of local anesthetics.
Caption: Preclinical experimental workflows.
References
A Comparative Analysis of Sustained-Release vs. Immediate-Release Oxolamine Citrate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sustained-release (SR) and immediate-release (IR) formulations of Oxolamine citrate, a non-opioid cough suppressant with anti-inflammatory properties. The development of a sustained-release formulation aims to improve the therapeutic profile of this compound by offering a more consistent plasma concentration, potentially leading to enhanced efficacy and a better safety profile compared to the immediate-release version.
Immediate-release formulations are designed to be absorbed quickly, which can lead to rapid onset of action but also to peaks and troughs in plasma concentration that may be associated with side effects and a need for frequent dosing.[1] In contrast, sustained-release formulations are engineered to release the drug more slowly over an extended period, aiming for more stable plasma levels, reduced dosing frequency, and potentially fewer side effects.[1]
The rationale for developing a sustained-release formulation of this compound is primarily to mitigate the side effects of nausea and vomiting associated with the immediate-release form and to reduce the dosing frequency from four times a day.[2] While direct comparative clinical data for this compound formulations is limited in the readily available scientific literature, this guide will leverage data from studies on a sustained-release preparation and dissolution studies of the immediate-release form, supplemented with illustrative pharmacokinetic data from comparative trials of other drugs with both SR and IR formulations to highlight the expected differences.
Data Presentation: Pharmacokinetic and Dissolution Profiles
The following tables summarize the expected pharmacokinetic parameters and in vitro dissolution data for sustained-release and immediate-release this compound. It is important to note that the pharmacokinetic data is illustrative and based on typical differences observed between SR and IR formulations of other drugs, as direct comparative studies on this compound are not publicly available.
Table 1: Illustrative Pharmacokinetic Comparison of Sustained-Release vs. Immediate-Release this compound (Single Dose)
| Parameter | Sustained-Release (SR) Formulation (Illustrative) | Immediate-Release (IR) Formulation (Illustrative) | Significance |
| Tmax (h) | 4.0 - 8.0 | 1.0 - 2.0 | Slower absorption rate for SR, leading to a delayed peak concentration. |
| Cmax (ng/mL) | Lower | Higher | Reduced peak plasma concentration with SR formulation may lead to a lower incidence of concentration-dependent side effects. |
| AUC (0-t) (ng·h/mL) | Comparable to IR | Comparable to SR | Similar total drug exposure, indicating comparable bioavailability. |
| Half-life (t1/2) (h) | Longer apparent half-life | Shorter half-life | Slower elimination from the body for the SR formulation, allowing for less frequent dosing. |
Data is illustrative and based on general principles of SR and IR formulations and data from other drugs.[3][4]
Table 2: In Vitro Dissolution Profile of Immediate-Release this compound Tablets
| Time (minutes) | Cumulative Drug Release (%) |
| 15 | > 50 |
| 30 | > 75 |
| 45 | > 85 |
| 60 | > 95 |
| 75 | ~ 100 |
| 90 | ~ 100 |
Data adapted from a dissolution study of 100 mg immediate-release this compound tablets in 0.01N HCl at 100 rpm.[5]
Experimental Protocols
In Vitro Dissolution Testing for Immediate-Release this compound Tablets
This protocol is based on a published study on the dissolution of immediate-release this compound tablets.[5]
-
Apparatus: USP Apparatus II (Paddle Method)
-
Dissolution Medium: 1000 mL of 0.01N Hydrochloric Acid (HCl)
-
Temperature: 37°C ± 0.5°C
-
Paddle Speed: 100 rpm
-
Sampling Intervals: 15, 30, 45, 60, 75, and 90 minutes.
-
Sample Volume: 5 mL, replaced with an equal volume of fresh dissolution medium.
-
Analysis: Samples are filtered and quantified using a validated UV-Spectrophotometric method at a wavelength of 237 nm.
-
Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the dissolution profile.
Bioavailability and Pharmacokinetic Study Protocol (Illustrative)
This protocol is a generalized example based on comparative bioavailability studies of other drugs with SR and IR formulations.[3][4]
-
Study Design: A randomized, open-label, two-period, two-sequence, crossover study in healthy adult volunteers.
-
Subjects: A sufficient number of healthy male and female subjects to achieve statistical power.
-
Treatment Arms:
-
Test Product: Sustained-Release this compound tablet (e.g., 300 mg once daily).
-
Reference Product: Immediate-Release this compound tablet (e.g., 100 mg three times daily).
-
-
Washout Period: A washout period of at least 7-10 half-lives of the drug between the two treatment periods.
-
Blood Sampling: Blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours) for pharmacokinetic analysis.
-
Bioanalytical Method: A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is used to determine the concentrations of Oxolamine in plasma.
-
Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated using non-compartmental analysis: Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2.
-
Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed pharmacokinetic parameters Cmax, AUC(0-t), and AUC(0-inf). The 90% confidence intervals for the ratio of the geometric means of the test and reference products are calculated to assess bioequivalence.
Mandatory Visualization
Caption: Experimental workflows for in vitro dissolution and in vivo bioavailability studies.
Caption: Proposed signaling pathways for this compound's therapeutic effects.
Conclusion
The transition from an immediate-release to a sustained-release formulation of this compound represents a logical step in optimizing its therapeutic use. The primary anticipated advantages of the SR formulation include a reduction in adverse events, such as nausea and vomiting, and improved patient compliance due to a less frequent dosing schedule. While direct comparative pharmacokinetic and clinical efficacy data for this compound formulations are needed to definitively establish superiority, the theoretical benefits and the rationale behind the development of the SR formulation are strong. The experimental protocols and illustrative data presented in this guide provide a framework for conducting and evaluating such comparative studies, which are crucial for the future clinical application of sustained-release this compound.
References
- 1. alto.com [alto.com]
- 2. Sustained-release dosage form of this compound: preparation and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Relative bioavailability of oral sustained-release and regular-release oxprenolol tablets at steady-state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Pharmacokinetic Comparison of Sustained- [research.amanote.com]
comparative study on the inhibition of CYP2B1/2 by Oxolamine citrate and other compounds
Comparative Analysis of CYP2B1/2 Inhibition: Oxolamine Citrate and Other Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory effects of various compounds on Cytochrome P450 2B1/2 (CYP2B1/2), with a particular focus on this compound. Due to the limited availability of quantitative inhibitory data for this compound, this document presents qualitative findings for this compound alongside quantitative data for other known CYP2B1/2 inhibitors. This comparison aims to offer a valuable resource for assessing potential drug-drug interactions and guiding further research.
Inhibitory Potency on CYP2B1/2
The following table summarizes the available data on the inhibition of CYP2B1/2 by this compound and a selection of other compounds. The data is presented to facilitate a comparative assessment of their inhibitory potential.
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Test System | Substrate | Reference |
| This compound | Not Available | Not Available | Inhibition observed in vivo | Male Sprague-Dawley rats | Phenytoin | |
| Clopidogrel | 0.0206 | Not Available | Not Specified | Recombinant Human CYP2B6 | Bupropion | |
| Ticlopidine | 0.149 | Not Available | Metabolism-dependent | Pooled Human Liver Microsomes | Bupropion | |
| Sertraline | < 1 | Not Available | Not Specified | Recombinant Human CYP2B6 | Bupropion | |
| Clotrimazole | < 1 | Not Available | Not Specified | Recombinant Human CYP2B6 | Bupropion | |
| Itraconazole | < 1 | Not Available | Not Specified | Recombinant Human CYP2B6 | Bupropion | |
| Raloxifene | < 1 | Not Available | Not Specified | Recombinant Human CYP2B6 | Bupropion | |
| Licoisoflavone B | 16.0 ± 3.9 | Not Available | Mixed (Reversible and Irreversible) | Human Liver Microsomes | Bupropion | |
| Sauchinone | Not Specified | 14.3 | Noncompetitive | Human Liver Microsomes | Bupropion | |
| Poziotinib | 8.79 | 16.18 | Competitive | Rat Liver Microsomes | Bupropion |
Note: The study on this compound demonstrated a significant increase in the area under the curve (AUC) of phenytoin, a CYP2B1/2 substrate, in male rats, suggesting an inhibitory effect on this enzyme. However, specific IC50 or Ki values were not determined in this in vivo study. The other compounds listed have been evaluated in in vitro systems, providing quantitative measures of their inhibitory potency.
Experimental Protocols
The determination of CYP450 inhibition is a critical step in drug development to assess the potential for drug-drug interactions. A variety of in vitro methods are employed for this purpose, typically utilizing human liver microsomes (HLMs) or recombinant human CYP enzymes. These assays can be categorized into direct, time-dependent, and metabolism-dependent inhibition studies.
General Protocol for In Vitro CYP Inhibition Assay
A common approach to assess CYP inhibition involves the following steps:
-
Preparation of Reagents:
-
CYP Enzyme Source: Pooled human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP2B6 expressed in a suitable system).
-
Probe Substrate: A specific substrate for the CYP isoform of interest is used. For CYP2B6, bupropion is a commonly used probe substrate.
-
Inhibitor Solutions: The test compound (e.g., this compound) and known inhibitors (positive controls) are prepared in a suitable solvent, typically DMSO or methanol, at various concentrations.
-
Cofactor: An NADPH-regenerating system is required for the enzymatic reaction.
-
Reaction Buffer: A buffer solution, such as potassium phosphate buffer (pH 7.4), is used to maintain optimal reaction conditions.
-
-
Incubation Procedure:
-
Direct Inhibition: The CYP enzyme source, inhibitor, and buffer are pre-incubated for a short period at 37°C. The reaction is initiated by the addition of the probe substrate and the NADPH-regenerating system.
-
Time-Dependent Inhibition (TDI): The enzyme source and inhibitor are pre-incubated with the NADPH-regenerating system for a longer duration (e.g., 30 minutes) to allow for potential metabolism-dependent inactivation before the addition of the probe substrate.
-
-
Reaction Termination: The enzymatic reaction is stopped after a specific incubation time by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.
-
Sample Analysis:
-
After protein precipitation and centrifugation, the supernatant containing the metabolite of the probe substrate is analyzed.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique for quantifying the formation of the metabolite due to its high sensitivity and selectivity.
-
-
Data Analysis:
-
The rate of metabolite formation in the presence of the inhibitor is compared to the control (without inhibitor).
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.
-
For determining the inhibition constant (Ki), experiments are conducted with multiple substrate and inhibitor concentrations, and the data are analyzed using graphical methods like the Dixon plot.
-
Visualizations
Signaling Pathway of CYP2B1/2 Inhibition
The following diagram illustrates the general mechanism of CYP2B1/2-mediated metabolism and its inhibition.
Caption: CYP2B1/2 metabolism and inhibition pathway.
Experimental Workflow for CYP Inhibition Assay
This diagram outlines the key steps in a typical in vitro CYP inhibition assay.
Caption: Workflow for in vitro CYP inhibition assay.
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Oxolamine Citrate
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Oxolamine citrate, a substance harmful if swallowed and very toxic to aquatic life with long-lasting effects, requires meticulous handling and disposal procedures to mitigate risks.[1][2] Adherence to these protocols is not only a matter of regulatory compliance but also a commitment to protecting personnel and the ecosystem.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Wear safety goggles with side-shields.[1]
-
Hand Protection: Use protective gloves.[1]
-
Respiratory Protection: In case of inadequate ventilation or dust formation, use a suitable respirator.[1][2][3]
-
Body Protection: Wear impervious clothing to prevent skin contact.[1][2]
In the event of a spill, avoid dust formation, prevent the substance from entering drains, and collect the spillage for proper disposal.[1][3][4]
Step-by-Step Disposal Protocol for this compound
The recommended disposal route for this compound is through a licensed chemical destruction facility. Under no circumstances should it be disposed of down the drain or in regular trash without proper treatment.
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "this compound Waste" and include appropriate hazard symbols.
-
Segregate this compound waste from other laboratory waste streams to avoid incompatible chemical reactions.
-
-
Containerization:
-
Use suitable, closed, and properly labeled containers for the collection of this compound waste.
-
Ensure containers are stored in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact a certified hazardous waste disposal company with experience in handling pharmaceutical and chemical waste.
-
Provide the Safety Data Sheet (SDS) for this compound to the disposal company to ensure they have all the necessary information for safe handling and transport.
-
-
Recommended Disposal Method:
-
The primary recommended method for the final disposal of this compound is controlled incineration with flue gas scrubbing .[2][4] This process is designed to destroy the chemical compound while minimizing the release of harmful substances into the atmosphere.
-
Alternatively, the material can be removed to a licensed chemical destruction plant.[2][4]
-
-
Documentation:
-
Maintain detailed records of the amount of this compound waste generated, the dates of collection, and the contact information of the waste disposal service.
-
Retain all documentation provided by the waste disposal company, including waste transfer notes and certificates of destruction, to ensure a complete audit trail.
-
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by various agencies. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6][7] It is crucial to comply with all federal, state, and local regulations governing pharmaceutical waste disposal.
Quantitative Data and Hazard Information
| Parameter | Information | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [1][2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1] |
| Disposal Precaution | Avoid release to the environment. | [1] |
| Recommended Disposal | Dispose of contents/container to an approved waste disposal plant. | [1][2][4] |
| Transport Information | Considered non-hazardous for transport. | [1] |
Experimental Protocols
Currently, there are no widely published, standardized experimental protocols for the in-lab neutralization or degradation of this compound for disposal purposes. The standard industry practice, as indicated in safety data sheets, is professional disposal via incineration.[2][4][5] This ensures complete destruction of the compound and prevents environmental contamination.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Oxolamine Citrate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of Oxolamine citrate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Routine Handling (Weighing, preparing solutions) | Gloves: Nitrile or other chemical-resistant gloves. Double gloving is recommended.[1][2] Eye Protection: Safety goggles with side-shields.[3] Lab Coat: A lab coat or impervious clothing should be worn.[3] Respiratory Protection: If not handled in a containment primary engineering control (C-PEC), a NIOSH-certified N95 or N100 respirator is recommended, especially when handling the powder form to avoid dust and aerosol formation.[2][3] |
| Accidental Spill Cleanup | Full PPE: This includes double gloves, a protective disposable gown made of low-permeability fabric with a solid front and long sleeves, safety goggles, and a face shield.[1][3] Respiratory Protection: A full-face respirator with appropriate cartridges should be used if there is a risk of inhaling dust or aerosols.[4] |
| Disposal of Waste | Gloves: Chemical-resistant gloves.[3] Eye Protection: Safety goggles with side-shields.[3] Lab Coat: A lab coat or impervious clothing.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[3][6]
-
Keep the compound away from direct sunlight and sources of ignition.[3]
-
Store separately from strong acids/alkalis and strong oxidizing/reducing agents.[3]
2. Handling and Preparation:
-
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood or other containment device.[3][5]
-
Use non-sparking tools.[5]
-
Do not eat, drink, or smoke in the area where this compound is handled.[3][5]
3. Experimental Use:
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
When conducting experiments, wear all recommended PPE as outlined in the table above.
-
Be aware of the potential for the compound to be harmful if swallowed.[3][4][5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound is considered very toxic to aquatic life with long-lasting effects.[3]
-
Disposal Method: Dispose of contents and containers at an approved waste disposal plant.[3][4][5] This may involve incineration by a licensed chemical destruction facility.[5]
-
Container Disposal: Containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[5]
-
Environmental Precautions: Do not allow the chemical to enter drains, water courses, or the soil.[3][5]
Emergency Procedures: Chemical Spill Workflow
In the event of an accidental spill of this compound, a clear and immediate response is necessary to mitigate risks. The following diagram illustrates the workflow for safely managing a chemical spill.
Caption: Workflow for managing an this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
